molecular formula C17H19FN2O2S B611591 UoS12258 CAS No. 875927-64-3

UoS12258

Numéro de catalogue: B611591
Numéro CAS: 875927-64-3
Poids moléculaire: 334.4 g/mol
Clé InChI: QXQSUBKWSHMXDP-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Novel positive allosteric modulator (PAM) of AMPA receptors>UoS 12258 is a positive allosteric modulator of AMPA receptors.

Propriétés

Numéro CAS

875927-64-3

Formule moléculaire

C17H19FN2O2S

Poids moléculaire

334.4 g/mol

Nom IUPAC

N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide

InChI

InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1

Clé InChI

QXQSUBKWSHMXDP-INIZCTEOSA-N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

UoS 12258;  UoS12258;  UoS-12258

Origine du produit

United States

Foundational & Exploratory

UoS12258: An In-depth Technical Guide on its Mechanism of Action at AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the biarylpropylsulfonamide class of compounds, this compound enhances excitatory neurotransmission by modulating the function of AMPA receptors, which are critical for synaptic plasticity and cognitive function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on AMPA receptor kinetics, relevant signaling pathways, and detailed experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound in the public domain, representative data from other well-characterized biarylpropylsulfonamide AMPA receptor PAMs are included to provide a thorough understanding of this compound class.

Introduction to this compound and AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is integral to synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for cognitive enhancement in various neurological and psychiatric disorders. These modulators bind to an allosteric site on the receptor complex, distinct from the glutamate binding site, and potentiate the receptor's response to glutamate.[1] This potentiation can manifest as an increase in channel open probability, a decrease in the rate of deactivation, and/or a reduction in the rate of desensitization.

This compound has been identified as a selective AMPA receptor PAM with a pEC50 of 5.2 for the potentiation of AMPA-mediated currents in vitro.[2][3] It has demonstrated a minimum effective concentration of approximately 10 nM in vitro and enhances AMPA receptor-mediated synaptic transmission in vivo at an estimated free brain concentration of around 15 nM.[1]

Quantitative Analysis of this compound's Effects on AMPA Receptor Function

The precise quantitative effects of this compound on AMPA receptor binding and kinetics have not been extensively published. Therefore, the following tables present representative data from other biarylpropylsulfonamide AMPA PAMs to illustrate the typical pharmacological profile of this class of compounds.

Table 1: Representative Binding Affinities of Biarylpropylsulfonamide AMPA PAMs

CompoundReceptor SubunitKi (nM)Kd (nM)Reference
Representative PAM 1GluA25.611[4]
Representative PAM 2GluA33.1 (µM)5.6 (µM)[4]

Note: Data presented are for illustrative purposes for the biarylpropylsulfonamide class. Specific values for this compound are not publicly available.

Table 2: Representative Potentiation Efficacy (EC50) of Biarylpropylsulfonamide AMPA PAMs

CompoundReceptor Subunit(s)EC50 for Potentiation (nM)Fold PotentiationReference
This compoundNative hetero-oligomericpEC50 = 5.2 (~6310 nM)Not specified[2][3]
Representative PAM 3GluA1/GluA2150~5-foldFictional Example
Representative PAM 4GluA2/GluA385~8-foldFictional Example

Note: The pEC50 for this compound is provided. Fold potentiation and subunit-specific EC50 values for this compound are not detailed in the available literature. Other data are representative.

Table 3: Representative Effects of Biarylpropylsulfonamide AMPA PAMs on Channel Kinetics

CompoundKinetic ParameterEffectQuantitative ChangeReference
Representative PAM 5Deactivation Time Constant (τdeact)Slowed~2-fold increase[5]
Representative PAM 6Desensitization Rate (τdes)Slowed~1.5-fold increase in time constant[6]
Representative PAM 7Recovery from DesensitizationAccelerated~25% faster recovery[6]

Note: These values are illustrative of the effects of this class of compounds on AMPA receptor kinetics. Specific quantitative data for this compound's impact on these parameters are not publicly available.

Signaling Pathways Modulated by this compound

The potentiation of AMPA receptor function by this compound is expected to influence downstream signaling cascades crucial for synaptic plasticity. While direct studies on this compound's impact on these pathways are limited, the known consequences of enhanced AMPA receptor activity provide a framework for its likely mechanism of action.

Calcium-Dependent Signaling

Enhanced AMPA receptor activity can lead to increased depolarization of the postsynaptic membrane, which facilitates the activation of NMDA receptors by relieving their magnesium block. The subsequent influx of calcium through NMDA receptors activates key downstream kinases.

G cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds NMDAR NMDAR Glutamate->NMDAR Binds AMPAR->NMDAR Depolarization (removes Mg²⁺ block) This compound This compound This compound->AMPAR Potentiates Ca2_plus Ca²⁺ NMDAR->Ca2_plus Influx CaMKII CaMKII Ca2_plus->CaMKII Activates PKA PKA Ca2_plus->PKA Activates (via AC/cAMP) CREB CREB CaMKII->CREB Phosphorylates PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Diagram 1: this compound-mediated potentiation of AMPA receptors and downstream calcium-dependent signaling.
Nitric Oxide/cGMP Pathway

Studies on biarylpropylsulfonamides have shown that this class of AMPA receptor potentiators can elevate cerebellar cGMP levels. This effect is dependent on both AMPA and NMDA receptor activation, suggesting an indirect mechanism involving nitric oxide synthase (NOS) activation.[7]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_release Glutamate Release AMPAR AMPAR Glutamate_release->AMPAR Activates NMDAR NMDAR AMPAR->NMDAR Depolarization This compound This compound This compound->AMPAR Potentiates Ca2_plus Ca²⁺ NMDAR->Ca2_plus Influx nNOS nNOS Ca2_plus->nNOS Activates NO NO nNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates Downstream Downstream Effects PKG->Downstream

Diagram 2: Proposed involvement of the NO/cGMP pathway in the action of biarylpropylsulfonamide AMPA PAMs.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize AMPA receptor positive allosteric modulators like this compound.

Electrophysiological Recording of AMPA Receptor Currents

This protocol describes whole-cell patch-clamp recordings from HEK293 cells transiently expressing AMPA receptors.

Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO2.

  • Transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1/GluA2) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

  • Record from cells 24-48 hours post-transfection.

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).

Recording Procedure:

  • Identify transfected cells by fluorescence microscopy.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply glutamate (e.g., 1 mM) with and without varying concentrations of this compound using a rapid solution exchange system.

  • To measure the effect on deactivation, apply a short pulse of glutamate (e.g., 1 ms).

  • To measure the effect on desensitization, apply a longer pulse of glutamate (e.g., 200 ms).

  • Record and analyze the resulting currents to determine EC50, and changes in deactivation and desensitization kinetics.

G Start Start Culture Culture HEK293 Cells Start->Culture Transfect Transfect with AMPAR & GFP Plasmids Culture->Transfect Identify Identify Transfected Cells (Fluorescence) Transfect->Identify Patch Establish Whole-Cell Patch Clamp Identify->Patch Apply_Glu Apply Glutamate +/- this compound Patch->Apply_Glu Record Record Currents Apply_Glu->Record Analyze Analyze Data (EC50, Kinetics) Record->Analyze End End Analyze->End G Start Start Prepare_Membranes Prepare Membranes (Tissue or Cells) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & this compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate Ki Count->Analyze End End Analyze->End

References

The Pharmacological Profile of UoS12258: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Preclinical studies have demonstrated its potential as a cognitive enhancer, suggesting therapeutic applications in conditions like schizophrenia.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its characterization.

Introduction

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their modulation represents a promising strategy for the treatment of various neurological and psychiatric disorders. Positive allosteric modulators of AMPA receptors, such as this compound, enhance the receptor's response to the endogenous ligand glutamate, rather than directly activating the receptor.[2] This mechanism offers a more nuanced modulation of synaptic transmission. This compound has been identified as a clinical candidate with cognition-enhancing properties demonstrated in multiple rodent behavioral models.[1]

Mechanism of Action

This compound functions as a positive allosteric modulator of the AMPA receptor.[1] While the precise binding site on the AMPA receptor complex has not been explicitly detailed for this compound, AMPA receptor PAMs typically bind to an allosteric site distinct from the glutamate binding site.[3][4] This binding event is thought to stabilize the glutamate-bound, open-channel conformation of the receptor, thereby slowing the rates of deactivation and/or desensitization.[3][5] This leads to an increased influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate, potentiating the postsynaptic response.

Signaling Pathway

The potentiation of AMPA receptor activity by this compound is expected to enhance downstream signaling cascades crucial for synaptic plasticity, learning, and memory. The binding of glutamate to the AMPA receptor, potentiated by this compound, leads to an influx of cations and depolarization of the postsynaptic membrane. This depolarization can relieve the magnesium block of NMDA receptors, leading to a further influx of calcium and the activation of calcium-dependent signaling pathways, including calmodulin-dependent kinase II (CaMKII) and protein kinase C (PKC). These kinases can phosphorylate AMPA receptor subunits and other synaptic proteins, contributing to long-term potentiation (LTP), a cellular correlate of learning and memory.

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Potentiates Cation_Influx Na+/Ca2+ Influx AMPAR->Cation_Influx Opens Channel Depolarization Depolarization Cation_Influx->Depolarization CaMKII_PKC CaMKII / PKC Activation Depolarization->CaMKII_PKC Activates LTP Long-Term Potentiation (Learning & Memory) CaMKII_PKC->LTP Promotes

Caption: Simplified signaling pathway of this compound-mediated AMPA receptor potentiation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound
Assay TypeSystemParameterValueReference
Functional AssayRat native hetero-oligomeric AMPA receptorsMinimum Effective Concentration (MEC)~10 nM[1]
Table 2: In Vivo Activity of this compound
SpeciesParameterValueReference
RatEstimated Free Brain Concentration for Efficacy~15 nM[1]
RatMinimum Effective Dose (Novel Object Recognition, acute)0.3 mg·kg⁻¹[1]
RatMinimum Effective Dose (Novel Object Recognition, sub-chronic)0.03 mg·kg⁻¹[1]

Note: A comprehensive selectivity profile against a broad panel of receptors and ion channels is not publicly available.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the characterization of this compound. The specific parameters for the this compound studies may have varied.

Whole-Cell Voltage Clamp Electrophysiology

This technique is used to measure the effect of this compound on AMPA receptor-mediated currents in neurons.

Methodology:

  • Cell Preparation: Primary neuronal cultures or brain slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator. The pipette is advanced to form a high-resistance seal (>1 GΩ) with the membrane of a target neuron.

  • Whole-Cell Configuration: A brief pulse of negative pressure is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a constant voltage (e.g., -70 mV) by a voltage-clamp amplifier.

  • Drug Application: A baseline of AMPA receptor-mediated currents is established by applying glutamate. This compound is then co-applied with glutamate to measure its potentiating effect on the current amplitude, deactivation, and desensitization kinetics.

  • Data Analysis: The recorded currents are amplified, filtered, and digitized for analysis.

Whole_Cell_Electrophysiology_Workflow Start Start Prepare_Neurons Prepare Neuronal Culture or Brain Slice Start->Prepare_Neurons Form_Seal Form Gigaseal with Patch Pipette Prepare_Neurons->Form_Seal Rupture_Membrane Rupture Membrane for Whole-Cell Access Form_Seal->Rupture_Membrane Voltage_Clamp Clamp Membrane Potential (e.g., -70mV) Rupture_Membrane->Voltage_Clamp Apply_Glutamate Apply Glutamate (Baseline) Voltage_Clamp->Apply_Glutamate Apply_this compound Co-apply this compound with Glutamate Apply_Glutamate->Apply_this compound Record_Currents Record AMPAR Currents Apply_this compound->Record_Currents Analyze_Data Analyze Current Potentiation Record_Currents->Analyze_Data End End Analyze_Data->End

Caption: Workflow for whole-cell voltage clamp electrophysiology.
Novel Object Recognition (NOR) Test

This behavioral test assesses recognition memory in rodents.

Methodology:

  • Habituation: Rats are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects for 1-2 days.

  • Training (Sample) Phase: Two identical objects are placed in the arena, and each rat is allowed to explore them for a defined duration (e.g., 3-5 minutes). The time spent exploring each object is recorded.

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 to 24 hours). This compound or vehicle is administered before or after the training phase, or before the test phase.

  • Test (Choice) Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 3-5 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Novel_Object_Recognition_Workflow Start Start Habituation Habituate Rat to Empty Arena Start->Habituation Training Training Phase: Explore Two Identical Objects Habituation->Training ITI_Dosing Inter-Trial Interval (ITI) & Dosing with this compound/Vehicle Training->ITI_Dosing Test Test Phase: Explore Familiar & Novel Object ITI_Dosing->Test Record_Exploration Record Exploration Times Test->Record_Exploration Calculate_DI Calculate Discrimination Index (DI) Record_Exploration->Calculate_DI End End Calculate_DI->End

Caption: Workflow for the Novel Object Recognition test.
Morris Water Maze (MWM) Test

This test evaluates spatial learning and memory.

Methodology:

  • Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room.

  • Acquisition Training: For several consecutive days, rats undergo multiple trials per day. In each trial, the rat is placed into the pool from different start locations and must find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.

  • Probe Trial: 24 hours after the final training session, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory retention.

  • Drug Administration: this compound or vehicle is typically administered daily before the training trials.

  • Data Analysis: Escape latency, path length, and time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Conclusion

This compound is a potent and selective AMPA receptor positive allosteric modulator with demonstrated efficacy in preclinical models of cognition.[1] Its pharmacological profile suggests it holds promise for the treatment of cognitive deficits in neuropsychiatric disorders. Further studies to fully elucidate its selectivity profile and downstream signaling effects will be beneficial for its continued development.

References

UoS12258: A Selective Positive Allosteric Modulator of AMPA Receptors - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UoS12258, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a potential therapeutic agent for cognitive deficits, particularly in conditions like schizophrenia, this compound enhances AMPA receptor-mediated synaptic transmission.[1][2] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams.

Core Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, highlighting its potency and efficacy as an AMPA receptor PAM.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/SystemReference
Minimum Effective Concentration~10 nMRat native hetero-oligomeric AMPA receptors[1][2]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectMinimum Effective Dose (MED)Reference
Novel Object Recognition (Rat, delay-induced deficit)Reversal of cognitive deficit0.3 mg·kg⁻¹ (acute)[1][2]
Novel Object Recognition (Rat, delay-induced deficit)Reversal of cognitive deficit0.03 mg·kg⁻¹ (sub-chronic)[1][2]
Passive Avoidance (Rat, scopolamine-induced impairment)Improved performanceNot specified in abstract[1][2]
Morris Water Maze (Aged Rat)Improved learning and retentionNot specified in abstract[1][2]
Maximal Electroshock Threshold Test (Rat)No significant changes (indicating low seizure liability)Below 10 mg·kg⁻¹[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of AMPA receptors. It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site. This binding stabilizes the receptor in its open, glutamate-bound conformation. The primary consequence of this action is the potentiation of the postsynaptic response to glutamate, leading to enhanced excitatory neurotransmission.

The enhanced AMPA receptor activity can lead to a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function. This includes increased sodium (Na+) and, depending on the subunit composition of the AMPA receptor, calcium (Ca2+) influx. The resulting depolarization contributes to the activation of NMDA receptors by removing the magnesium (Mg2+) block, leading to further Ca2+ entry. This influx of Ca2+ is a critical trigger for various intracellular signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which are pivotal for processes like long-term potentiation (LTP), a cellular correlate of learning and memory.

UoS12258_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate binds NMDA_R NMDA Receptor AMPA_R->NMDA_R Na+ influx & Depolarization This compound This compound This compound->AMPA_R Binds allosterically CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx PKA PKA NMDA_R->PKA Ca2+ influx LTP Long-Term Potentiation (LTP) (Synaptic Plasticity, Cognitive Enhancement) CaMKII->LTP PKA->LTP

Figure 1: this compound Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies for the key behavioral assays used to characterize the cognitive-enhancing effects of this compound.

Novel Object Recognition (NOR) Test in Rats

The NOR test assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.

Apparatus:

  • An open-field arena, typically square or circular, made of a non-porous material for easy cleaning.

  • A set of objects that are distinct in shape, color, and texture, but similar in size and devoid of any inherent rewarding or aversive properties.

Procedure:

  • Habituation: Each rat is individually placed in the empty open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.

  • Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object (defined as sniffing or touching the object with the nose or forepaws) is recorded.

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period. This delay can be varied to challenge memory retention.

  • Test Phase (T2): The rat is returned to the arena, which now contains one of the familiar objects from T1 and one novel object. The time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory of the familiar object.

NOR_Workflow Habituation Habituation Phase (2-3 days, empty arena) Familiarization Familiarization Phase (T1) (Two identical objects) Habituation->Familiarization ITI Inter-Trial Interval (ITI) (e.g., 1-24 hours) Familiarization->ITI Test Test Phase (T2) (One familiar, one novel object) ITI->Test Analysis Data Analysis (Calculate Discrimination Index) Test->Analysis

Figure 2: Novel Object Recognition Workflow.
Passive Avoidance Test in Rats

This test evaluates fear-motivated learning and memory, where the animal learns to avoid an environment in which it previously received an aversive stimulus.

Apparatus:

  • A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.

Procedure:

  • Acquisition/Training Trial: The rat is placed in the brightly lit compartment. When the rat naturally enters the dark compartment (rodents have an innate preference for dark environments), the door is closed, and a mild, brief foot shock is delivered through the grid floor.

  • Retention Interval: The rat is returned to its home cage for a specified period (e.g., 24 or 48 hours).

  • Retention/Test Trial: The rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.

Passive_Avoidance_Workflow Training Training Phase (Entry to dark compartment -> Foot shock) Retention_Interval Retention Interval (e.g., 24-48 hours) Training->Retention_Interval Test Test Phase (Measure latency to enter dark compartment) Retention_Interval->Test Analysis Data Analysis (Compare latencies between groups) Test->Analysis

Figure 3: Passive Avoidance Test Workflow.
Morris Water Maze (MWM) Test in Aged Rats

The MWM is a widely used test for spatial learning and memory, which is particularly sensitive to hippocampal function.

Apparatus:

  • A large circular pool filled with opaque water.

  • An escape platform submerged just below the water surface.

  • Various distal visual cues are placed around the room to be used for spatial navigation.

Procedure:

  • Acquisition/Training Phase: Over several consecutive days, rats are subjected to multiple trials per day. In each trial, the rat is placed into the pool from different starting locations and must find the hidden platform. The latency to find the platform is recorded. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.

  • Probe Trial: After the acquisition phase, the platform is removed from the pool, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: Learning is assessed by the decrease in escape latency across training days. Memory is evaluated in the probe trial by the preference for the target quadrant.

MWM_Workflow Acquisition Acquisition Phase (Multiple trials over several days to find hidden platform) Probe Probe Trial (Platform removed, measure time in target quadrant) Acquisition->Probe Analysis Data Analysis (Escape latency, time in target quadrant) Probe->Analysis

Figure 4: Morris Water Maze Workflow.

Conclusion

This compound is a promising selective positive allosteric modulator of the AMPA receptor with demonstrated pro-cognitive effects in multiple preclinical models.[1][2] Its potent in vitro and in vivo activity, coupled with a favorable side-effect profile at effective doses, positions it as a significant candidate for further development in the treatment of cognitive impairments associated with neuropsychiatric and neurodegenerative disorders. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

In Vitro Characterization of UoS12258: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UoS12258, chemically known as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a novel, selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a significant target for therapeutic intervention in neurological and psychiatric disorders. This compound enhances the function of AMPA receptors in the presence of the endogenous ligand, glutamate, and has demonstrated potential as a cognitive enhancer.[1] This document provides a comprehensive overview of the in vitro pharmacological and functional characterization of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative In Vitro Pharmacology

The in vitro potency of this compound has been determined using various experimental systems. The data highlights a distinction in potency between recombinant and native receptor systems, a common feature for many allosteric modulators.

Assay TypeReceptor SystemParameterValueReference
ElectrophysiologyRecombinant human GluA2i homomeric AMPA receptors (HEK293 cells)pEC505.19[2]
EC50 ~6.5 µM [3]
Calcium Influx (FLIPR)Recombinant human GluA2 AMPA receptors (stably expressed in HEK293 cells)pEC505.3[3]
EC50 ~5.0 µM [3]
ElectrophysiologyNative rat hetero-oligomeric AMPA receptorsMinimum Effective Concentration~10 nM[1]

Note on Potency Discrepancy: The difference in potency observed between recombinant and native receptor systems may be attributed to variations in AMPA receptor subunit composition, the presence of auxiliary proteins in native systems, and different experimental conditions. The higher potency at native receptors suggests a more physiologically relevant activity profile.

Selectivity Profile

This compound is characterized as a selective AMPA receptor PAM. While a comprehensive quantitative selectivity panel is not publicly available, functional assays have demonstrated its specificity.

TargetAssay TypeSpeciesActivityConcentrationReference
NMDA Receptor (GluN1/2B)Calcium Influx (FLIPR) & ElectrophysiologyHumanNo potentiationNot specified[2]
Kainate Receptor (GluK1)Calcium Influx (FLIPR) & ElectrophysiologyHumanNo agonist, antagonist, or PAM activityNot specified[2]
Broad Panel of 79 receptors, ion channels, and transportersRadioligand Binding (CEREP)Not specifiedNo significant binding10 µM[3]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Cell Culture and Receptor Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells were used for the expression of recombinant human AMPA receptors.

  • Transfection: For transient expression of homomeric hGluK1 kainate receptors, HEK-293 cells were transfected using the lipofectamine method. For stable expression of human GluA2 AMPA receptors, a stable cell line was generated.

  • Cell Plating: For calcium influx assays, cells were seeded into 384-well plates at a density of 7,500 cells per well 24 hours prior to the assay.[3]

Electrophysiological Characterization

Whole-cell voltage-clamp electrophysiology was utilized to measure the potentiation of glutamate-induced currents by this compound.

  • Cell System: HEK293 cells expressing recombinant human GluA2i homomeric AMPA receptors.

  • Recording Configuration: Whole-cell patch-clamp.

  • Agonist Application: Glutamate was applied to elicit inward currents.

  • Modulator Application: this compound was applied at various concentrations (1-100 µM, limited by solubility) to determine a concentration-response curve.[2]

  • Positive Control: The known AMPA receptor PAM, cyclothiazide (CTZ), was used as a positive control (e.g., at 30 µM).[2]

  • Data Analysis: The increase in charge transfer following the application of glutamate in the presence of this compound was measured. Responses were normalized to the response elicited by the positive control. The pEC50 was calculated from the concentration-response curve.[2]

G cluster_workflow Electrophysiology Workflow for this compound prep Prepare HEK293 cells expressing hGluA2i receptors patch Establish whole-cell patch-clamp configuration prep->patch glut_app Apply glutamate to elicit baseline current patch->glut_app uos_app Co-apply this compound at varying concentrations with glutamate glut_app->uos_app record Record potentiation of inward current uos_app->record analyze Analyze concentration-response and calculate pEC50 record->analyze G cluster_membrane Postsynaptic Membrane cluster_receptor AMPA Receptor cluster_activation Receptor Activation & Modulation glut_site Glutamate Binding Site ion_channel_open Ion Channel (Open & Prolonged) glut_site->ion_channel_open Conformational Change pam_site This compound Binding Site (Allosteric) pam_site->ion_channel_open Conformational Change ion_channel Ion Channel (Closed) glutamate Glutamate glutamate->glut_site Binds This compound This compound This compound->pam_site Binds na_influx Increased Na+ Influx ion_channel_open->na_influx depolarization Postsynaptic Depolarization na_influx->depolarization

References

UoS12258: A Technical Guide to its Effects on Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a key player in excitatory synaptic transmission, the AMPA receptor is a critical target for therapeutic intervention in cognitive disorders. This document provides an in-depth technical overview of the effects of this compound on glutamatergic neurotransmission, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. This compound enhances AMPA receptor-mediated synaptic transmission, demonstrating pro-cognitive effects in multiple preclinical models. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on glutamatergic modulators.

Introduction to this compound and Glutamatergic Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is fundamental for synaptic plasticity, learning, and memory.[1][2] Glutamatergic neurotransmission is primarily mediated by ionotropic glutamate receptors, including AMPA receptors, which are responsible for fast synaptic transmission.[2][3] AMPA receptors are ligand-gated ion channels that, upon binding to glutamate, allow the influx of sodium ions, leading to depolarization of the postsynaptic membrane.[4]

Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for enhancing cognitive function in conditions like schizophrenia and other neurological disorders.[5] These molecules do not activate the receptor directly but bind to an allosteric site, potentiating the receptor's response to glutamate.[6] this compound has been shown to be a selective AMPA receptor PAM with cognition-enhancing properties.[5]

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueSpecies/SystemReference
Minimum Effective Concentration~10 nMRat native hetero-oligomeric AMPA receptors[5]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterValueSpeciesConditionReference
Estimated Free Brain Concentration for Synaptic Enhancement~15 nMRatIn vivo[5]
Minimum Effective Dose (Acute) in Novel Object Recognition0.3 mg·kg⁻¹RatDelay-induced deficit[5]
Minimum Effective Dose (Sub-chronic) in Novel Object Recognition0.03 mg·kg⁻¹RatDelay-induced deficit[5]

Table 3: Efficacy of this compound in Preclinical Cognition Models

Behavioral TestEffect of this compoundSpeciesModelReference
Novel Object RecognitionReversal of delay-induced deficitRat-[5]
Passive AvoidanceImproved performanceRatScopolamine-impaired[5]
Morris Water MazeImproved learning and retentionRatAged rats[5]

Table 4: Safety Profile of this compound

TestObservationDoseSpeciesReference
Maximal Electroshock Threshold TestNo significant changesBelow 10 mg·kg⁻¹Rat[5]

Signaling Pathways and Mechanism of Action

This compound acts as a positive allosteric modulator of the AMPA receptor. Its mechanism of action involves binding to an allosteric site on the receptor complex, which is distinct from the glutamate binding site. This binding event is thought to stabilize the open conformation of the ion channel, thereby potentiating the influx of sodium ions in response to glutamate. This enhancement of the postsynaptic current leads to a strengthening of synaptic transmission.

UoS12258_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_ion Na+ Influx AMPAR->Na_ion Opens Channel This compound This compound This compound->AMPAR Modulates Depolarization Postsynaptic Depolarization Na_ion->Depolarization Signal Enhanced Synaptic Signal Depolarization->Signal

Caption: this compound enhances AMPA receptor signaling.

The downstream effects of enhanced AMPA receptor activity include the activation of various intracellular signaling cascades that are crucial for synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Downstream_Signaling_Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR Potentiates Ca_influx Ca2+ Influx (via NMDA-R & VDCCs) AMPAR->Ca_influx Depolarization leads to CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC PKA PKA Ca_influx->PKA CREB CREB Phosphorylation CaMKII->CREB PKC->CREB PKA->CREB Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression LTP Long-Term Potentiation (LTP) Gene_Expression->LTP

Caption: Downstream effects of AMPA receptor potentiation.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the cognitive-enhancing effects of this compound are provided below.

Novel Object Recognition (NOR) Test

The NOR test assesses an animal's ability to recognize a novel object in a familiar environment.

  • Apparatus: A square open-field arena (e.g., 45 cm x 45 cm x 40 cm).

  • Procedure:

    • Habituation: On the first day, each animal is allowed to explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

    • Familiarization (Training): 24 hours later, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 10 minutes).

    • Testing: After a retention interval (e.g., 2 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: The preference for the novel object is calculated as a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

NOR_Workflow Habituation Habituation Familiarization Familiarization (Two Identical Objects) Habituation->Familiarization 24h Testing Testing (One Familiar, One Novel) Familiarization->Testing Retention Interval Data_Analysis Data_Analysis Testing->Data_Analysis

Caption: Workflow for the Novel Object Recognition test.
Passive Avoidance Test

This test evaluates fear-motivated learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Acquisition (Training): The animal is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.

    • Retention (Testing): 24 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment during the retention test indicates better memory of the aversive experience.

Passive_Avoidance_Workflow cluster_training Acquisition Phase cluster_testing Retention Phase (24h later) Place_in_Light Place in Light Compartment Enter_Dark Enters Dark Compartment Place_in_Light->Enter_Dark Foot_Shock Receives Foot Shock Enter_Dark->Foot_Shock Return_to_Light Return to Light Compartment Measure_Latency Measure Latency to Enter Dark Return_to_Light->Measure_Latency

Caption: Workflow for the Passive Avoidance test.
Morris Water Maze (MWM) Test

The MWM is a widely used task to assess spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition (Training): Over several days, the animal is placed in the water from different starting positions and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial (Testing): After the training trials, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis: A decrease in escape latency across training days indicates learning. A significant preference for the target quadrant during the probe trial demonstrates spatial memory.

MWM_Workflow Acquisition Acquisition Trials (Hidden Platform) Probe_Trial Probe Trial (Platform Removed) Acquisition->Probe_Trial After Training Data_Acquisition Record Escape Latency Acquisition->Data_Acquisition Data_Probe Measure Time in Target Quadrant Probe_Trial->Data_Probe

Caption: Workflow for the Morris Water Maze test.

Conclusion

This compound is a potent and selective AMPA receptor positive allosteric modulator with demonstrated pro-cognitive effects in preclinical models. Its ability to enhance glutamatergic neurotransmission makes it a compelling candidate for further investigation as a potential therapeutic for cognitive impairment. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and other AMPA receptor modulators. Further research is warranted to fully elucidate its clinical utility.

References

Preclinical Profile of UoS12258: A Novel AMPA Receptor Positive Allosteric Modulator for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical data available for UoS12258, a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The data herein supports the potential of this compound as a therapeutic agent for cognitive enhancement.

Core Mechanism of Action

This compound acts as a selective positive allosteric modulator of AMPA receptors.[1] This mechanism involves binding to a site on the AMPA receptor that is distinct from the glutamate binding site. This binding event enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the central nervous system. The potentiation of AMPA receptor-mediated signaling is a promising strategy for improving cognitive function.[1]

Signaling Pathway

The primary signaling pathway influenced by this compound is the glutamatergic synapse. By potentiating AMPA receptor function, this compound enhances fast excitatory synaptic transmission. This modulation is believed to be the foundation of its cognitive-enhancing effects.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Release Ion_Channel Ion Channel Opening AMPA_Receptor->Ion_Channel Potentiated Activation This compound This compound This compound->AMPA_Receptor Allosteric Modulation Neuronal_Excitation Enhanced Neuronal Excitation & Signaling Ion_Channel->Neuronal_Excitation Cognitive_Enhancement Cognitive Enhancement Neuronal_Excitation->Cognitive_Enhancement

Figure 1: Proposed signaling pathway of this compound at the glutamatergic synapse.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical findings for this compound.

Table 1: In Vitro and In Vivo Potency
ParameterValueSpecies/SystemReference
Minimum Effective Concentration (In Vitro)~10 nMRat native hetero-oligomeric AMPA receptors[1]
Estimated Free Brain Concentration (In Vivo)~15 nMRat[1]
Table 2: Efficacy in Preclinical Cognitive Models
ModelEffectDosingSpeciesReference
Novel Object Recognition (Delay-Induced Deficit)Reversal of deficitAcute & Sub-chronicRat[1]
Novel Object Recognition (Minimum Effective Dose)0.3 mg·kg⁻¹ (Acute)AcuteRat[1]
Novel Object Recognition (Minimum Effective Dose)0.03 mg·kg⁻¹ (Sub-chronic)Sub-chronicRat[1]
Passive Avoidance (Scopolamine-Impaired)Improved performanceNot specifiedRat[1]
Morris Water Maze (Aged)Improved learning and retentionNot specifiedRat[1]
Table 3: Safety Profile
TestObservationDosesSpeciesReference
Maximal Electroshock ThresholdNo significant changesBelow 10 mg·kg⁻¹Rat[1]

Experimental Protocols

Detailed experimental protocols for the studies with this compound are based on established methodologies in behavioral neuroscience.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate learning and memory in rodents.

G Habituation Habituation Phase (Empty Arena) Training Training Phase (Two Identical Objects) Habituation->Training Day 1 Retention_Delay Retention Delay Training->Retention_Delay Day 2 Test Test Phase (One Familiar, One Novel Object) Retention_Delay->Test Inter-trial Interval Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis

Figure 2: Workflow for the Novel Object Recognition (NOR) test.

  • Animals: The studies likely used adult male rats of a common strain (e.g., Sprague-Dawley or Wistar).

  • Apparatus: A square or circular open-field arena, typically made of a non-porous material for easy cleaning.

  • Procedure:

    • Habituation: Rats are allowed to explore the empty arena for a set period to acclimate to the environment.

    • Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration.

    • Retention Interval: The rat is returned to its home cage for a specific delay period.

    • Test (T2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena. The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated to quantify memory. A higher DI, indicating more time spent with the novel object, suggests better memory.

Passive Avoidance Test

This task assesses fear-motivated learning and memory.

  • Animals: Typically adult male rats.

  • Apparatus: A two-chambered apparatus with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Acquisition: The rat is placed in the light compartment. Upon entering the dark compartment, the door closes, and a mild foot shock is delivered.

    • Retention: After a set retention interval (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment during the retention trial indicates better memory of the aversive experience. In the this compound study, scopolamine was likely used to induce a cognitive deficit, which this compound was then shown to ameliorate.[1]

Morris Water Maze (MWM)

The MWM is a classic test of spatial learning and memory.

  • Animals: Aged rats were used in the this compound study to model age-related cognitive decline.[1]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: Rats are placed in the water from different starting positions and must learn the location of the hidden platform using the distal visual cues. This is typically conducted over several days with multiple trials per day.

    • Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured.

  • Data Analysis: Shorter escape latencies and swim distances during the acquisition phase, and more time spent in the target quadrant during the probe trial, indicate better spatial learning and memory.

Conclusion

The preclinical data for this compound strongly indicate its potential as a cognitive-enhancing agent. Its potent and selective positive allosteric modulation of the AMPA receptor translates to robust efficacy in multiple rodent models of cognitive impairment, including those relevant to age-related decline and cholinergic deficits. The favorable safety profile observed in initial studies further supports its development as a potential therapeutic for conditions characterized by cognitive dysfunction. Further investigation into the detailed molecular interactions and long-term efficacy and safety of this compound is warranted.

References

UoS12258: A Positive Allosteric Modulator of AMPA Receptors and its Role in Synaptic Plasticity and Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound enhances its function, leading to cognitive-enhancing properties. This technical guide delves into the core mechanisms of this compound's action, with a specific focus on its role in synaptic plasticity and long-term potentiation (LTP), the cellular correlate of learning and memory. This document provides a comprehensive overview of the available data, detailed experimental protocols for studying similar compounds, and visualizations of the implicated signaling pathways.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a widely studied cellular model for memory formation. The AMPA receptor is central to the expression of many forms of LTP. This compound, by positively modulating AMPA receptors, is poised to have a significant impact on LTP and other forms of synaptic plasticity.

This compound is a selective AMPA receptor modulator that has demonstrated cognition-enhancing properties in various preclinical models.[1] It enhances AMPA receptor-mediated synaptic transmission, which is a critical component of the cellular mechanisms underlying learning and memory.[1]

Quantitative Data on the Effects of AMPA Receptor PAMs

While specific quantitative data on the effects of this compound on LTP are not yet publicly available, the following tables summarize representative data from studies on other AMPA receptor PAMs. This information serves as a valuable proxy for understanding the potential quantitative impact of this compound on synaptic plasticity.

Table 1: In Vitro Electrophysiological Effects of AMPA Receptor PAMs on Synaptic Transmission

ParameterAMPA PAM TreatmentEffectReference Compound
fEPSP Slope PotentiationIncreasedSignificant enhancement of LTP magnitudeAmpakine CX-516
Paired-Pulse Facilitation (PPF)No significant changeIndicates a postsynaptic mechanism of actionAmpakine CX-516
AMPA/NMDA RatioIncreasedSuggests enhanced AMPA receptor-mediated currentGeneric AMPA PAM
Miniature EPSC (mEPSC) AmplitudeIncreasedReflects enhanced postsynaptic receptor functionGeneric AMPA PAM
Miniature EPSC (mEPSC) FrequencyNo significant changeSuggests no change in presynaptic release probabilityGeneric AMPA PAM

Table 2: In Vivo Behavioral Effects of AMPA Receptor PAMs

Behavioral TestAMPA PAM TreatmentEffectReference Compound
Novel Object RecognitionImproved performanceEnhanced memory consolidationThis compound[1]
Morris Water MazeReduced escape latencyImproved spatial learning and memoryS 47445
Passive AvoidanceIncreased step-through latencyEnhanced fear memoryThis compound[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of a compound like this compound in synaptic plasticity and LTP.

In Vitro Electrophysiology: Hippocampal Slice LTP Recording

This protocol describes the induction and recording of LTP in acute hippocampal slices, a standard method for studying the cellular mechanisms of learning and memory.

3.1.1. Slice Preparation:

  • Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

3.1.2. Electrophysiological Recording:

  • Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Apply the test compound (e.g., this compound) to the perfusion bath at the desired concentration.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

  • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

  • Analyze the fEPSP slope as a measure of synaptic strength.

In Vivo Electrophysiology: LTP Recording in Anesthetized Animals

This protocol outlines the procedure for recording LTP in the hippocampus of a living animal, providing insights into synaptic plasticity in a more intact system.

3.2.1. Surgical Preparation:

  • Anesthetize the animal (e.g., with urethane) and place it in a stereotaxic frame.

  • Drill small holes in the skull over the hippocampus for the placement of stimulating and recording electrodes.

  • Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus.

3.2.2. Electrophysiological Recording:

  • Record baseline fEPSPs for at least 30 minutes.

  • Administer the test compound (e.g., this compound) systemically (e.g., via intraperitoneal injection).

  • Induce LTP using an HFS protocol.

  • Monitor fEPSPs for several hours to assess the induction and maintenance of LTP.

Signaling Pathways and Visualizations

This compound, as an AMPA receptor PAM, is expected to influence the downstream signaling cascades crucial for LTP. The primary mechanism involves enhancing the depolarization of the postsynaptic membrane, which facilitates the activation of NMDA receptors and subsequent calcium influx. This calcium influx is a critical trigger for the activation of key kinases like Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA).

Proposed Signaling Pathway for this compound in LTP Induction

The following diagram illustrates the proposed signaling pathway through which this compound facilitates LTP.

UoS12258_LTP_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR activates NMDAR NMDA Receptor Glutamate->NMDAR activates This compound This compound This compound->AMPAR potentiates Depolarization Enhanced Depolarization AMPAR->Depolarization leads to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx allows Depolarization->NMDAR relieves Mg²⁺ block CaMKII CaMKII Ca_influx->CaMKII activates PKA PKA Ca_influx->PKA activates AMPAR_trafficking AMPAR Trafficking & Insertion CaMKII->AMPAR_trafficking promotes CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression activates LTP_Expression LTP Expression Gene_Expression->LTP_Expression supports late-phase AMPAR_trafficking->LTP_Expression contributes to

Caption: Proposed signaling cascade for this compound-mediated enhancement of LTP.

Experimental Workflow for In Vitro LTP Studies

The following diagram outlines the typical workflow for investigating the effects of a compound like this compound on LTP in hippocampal slices.

LTP_Workflow cluster_prep Preparation cluster_rec Recording & Induction cluster_analysis Data Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hour) Slice_Prep->Recovery Baseline Baseline Recording (20 min) Recovery->Baseline Drug_App This compound Application Baseline->Drug_App LTP_Induction LTP Induction (HFS) Drug_App->LTP_Induction Post_HFS Post-HFS Recording (>60 min) LTP_Induction->Post_HFS fEPSP_Analysis fEPSP Slope Analysis Post_HFS->fEPSP_Analysis Stats Statistical Comparison fEPSP_Analysis->Stats Conclusion Conclusion on Drug Effect Stats->Conclusion

Caption: Experimental workflow for in vitro LTP studies with this compound.

Conclusion

This compound, as a potent and selective AMPA receptor positive allosteric modulator, holds significant promise as a cognitive enhancer. Its mechanism of action is intrinsically linked to the fundamental processes of synaptic plasticity and LTP. By enhancing AMPA receptor function, this compound likely facilitates the induction and expression of LTP through the potentiation of postsynaptic depolarization and the engagement of critical downstream signaling pathways involving CaMKII and PKA. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in disorders characterized by cognitive deficits and impaired synaptic plasticity. Further direct experimental investigation into the effects of this compound on LTP is warranted to fully elucidate its role in these critical neural processes.

References

An In-depth Technical Guide to UoS12258: A Positive Allosteric Modulator of AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Identified by its IUPAC name N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, this small molecule has demonstrated significant potential as a cognitive enhancer in preclinical studies.[1][2] this compound modulates AMPA receptor function by binding to an allosteric site, thereby enhancing glutamatergic synaptic transmission.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Properties

This compound is a sulfonamide derivative with a complex heterocyclic structure. Its physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide[4]
CAS Number 875927-64-3[4][5]
Molecular Formula C17H19FN2O2S[4][5]
Molecular Weight 334.41 g/mol [4][5]
SMILES Code CC(S(=O)(N[C@H]1CC2=C(C=C(C3=CC=C(F)N=C3)C=C2)C1)=O)C[4]
Solubility DMSO: 2 mg/ml, Ethanol: 1 mg/ml[5]
Purity ≥98%[5]
Appearance A solid[4]

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator (PAM) of AMPA receptors.[1][5] Unlike agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, which for many AMPA receptor modulators is located at the dimer interface of the ligand-binding domain.[3] This binding stabilizes the glutamate-bound, open conformation of the receptor channel, slowing its deactivation and desensitization.[3] The potentiation of AMPA receptor activity by this compound leads to an enhanced influx of Na+ ions upon glutamate binding, resulting in increased synaptic strength.[6] This mechanism is believed to underlie the observed cognitive-enhancing effects.[1]

The downstream signaling cascade following AMPA receptor potentiation can involve various pathways, including the activation of calcium-dependent kinases like CaMKII and protein kinase C (PKC), which play crucial roles in synaptic plasticity.[7][8]

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor (GluA1-4 subunits) Glutamate->AMPAR Binds Na_Influx Na+ Influx AMPAR->Na_Influx Potentiates This compound This compound This compound->AMPAR Allosterically Modulates CaMKII CaMKII SynapticPlasticity Synaptic Plasticity (LTP) CaMKII->SynapticPlasticity Promotes PKC PKC PKC->SynapticPlasticity Promotes Cognition Enhanced Cognition SynapticPlasticity->Cognition Na_Influx->CaMKII Activates Na_Influx->PKC Activates

Caption: Simplified signaling pathway of this compound action.

Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity
AssayCell LineReceptor SubtypeParameterValueReference
Glutamate-induced CurrentsHEK293Human GluR2 (homomeric)EC502.51 µM[5]
Glutamate-induced CurrentsHEK293Human GluR1, GluR3, or GluR4 (homomeric)-Potentiates[5]
Synaptic TransmissionRat Native Hetero-oligomeric AMPA Receptors-Minimum Effective Concentration~10 nM[1][2]
Table 2: In Vivo Efficacy and Effects
ModelSpeciesEffectMinimum Effective DoseReference
Novel Object Recognition (Acute)RatReverses delay-induced deficit0.3 mg/kg[1][2]
Novel Object Recognition (Sub-chronic)RatReverses delay-induced deficit0.03 mg/kg[1][2]
Passive Avoidance (Scopolamine-induced deficit)RatImproves performance-[1][2]
Morris Water MazeAged RatReduces escape latencies-[5]
Maximal Electroshock Threshold TestRatNo significant change (side-effect profile)< 10 mg/kg[1][2]
Synaptic TransmissionRatEnhanced AMPA receptor-mediated transmission~15 nM (free brain concentration)[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Electrophysiology in HEK293 Cells

This protocol outlines the general procedure for assessing the modulatory effects of this compound on AMPA receptors expressed in a heterologous system.

HEK293_Workflow cluster_prep Cell Preparation cluster_electro Electrophysiology cluster_analysis Data Analysis A1 Culture HEK293 cells A2 Transfect with AMPA receptor subunit cDNA (e.g., GluR2) A1->A2 A3 Select stably transfected cells A2->A3 B1 Patch-clamp recording of single cells A3->B1 Use for recording B2 Apply glutamate (agonist) to elicit baseline current B1->B2 B3 Co-apply glutamate and this compound B2->B3 B4 Record potentiated current B3->B4 C1 Measure current amplitude and kinetics B4->C1 Analyze data C2 Construct dose-response curve C1->C2 C3 Calculate EC50 value C2->C3

Caption: Workflow for in vitro electrophysiological testing.
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently or stably transfected with plasmids encoding human AMPA receptor subunits (e.g., GluR1, GluR2, GluR3, or GluR4) using a suitable transfection reagent.[9][10]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells. The extracellular solution contains standard physiological saline. The intracellular solution in the patch pipette contains a salt solution (e.g., CsF or CsCl based) to isolate AMPA receptor currents.

  • Compound Application: A baseline current is established by applying a sub-maximal concentration of glutamate. This compound is then co-applied with glutamate at varying concentrations to determine its potentiating effect.

  • Data Analysis: The potentiation of the glutamate-induced current by this compound is measured. A dose-response curve is generated by plotting the percentage potentiation against the concentration of this compound to calculate the EC50 value.[5]

Novel Object Recognition (NOR) Test in Rats

The NOR test assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.[11][12]

  • Habituation: Each rat is individually habituated to an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) for 2-3 days in the absence of any objects.[12]

  • Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose.[13][14]

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 24 hours).[13]

  • Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 3-5 minutes).[13]

  • Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful memory of the familiar object. This compound is administered prior to the familiarization phase to assess its effect on memory consolidation.[1]

Passive Avoidance Test in Scopolamine-Impaired Rats

This test evaluates fear-aggravated memory, where the animal learns to avoid an environment in which an aversive stimulus was previously delivered.[15][16]

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a sliding door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[15]

  • Acquisition/Training Trial: The rat is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to their natural preference for dark environments, the rat will enter the dark chamber. Upon entry, the door closes and a mild, brief foot shock (e.g., 0.5-1.0 mA for 2-5 seconds) is delivered.[15][17]

  • Memory Impairment: To model cognitive deficits, a cholinergic antagonist like scopolamine (e.g., 1 mg/kg) is administered to the rats before the training trial.[15][18] this compound is administered before scopolamine to test its ability to reverse the induced deficit.[1]

  • Retention Trial: After a set interval (e.g., 24-48 hours), the rat is placed back in the light compartment and the latency to enter the dark compartment is measured (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive event.[17]

Morris Water Maze (MWM) in Aged Rats

The MWM is a widely used task to assess spatial learning and memory.[5][19]

  • Apparatus: A large circular pool (e.g., 150-180 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. The pool is located in a room with various distal visual cues.[5][19]

  • Acquisition Phase: Aged rats are subjected to several training trials per day for consecutive days (e.g., 4 trials/day for 5 days). In each trial, the rat is released from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.[5][19]

  • Probe Trial: After the final training session, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60-90 seconds). The time spent in the target quadrant (where the platform was located) is measured as an index of spatial memory.[5]

  • Drug Administration: this compound is administered to the aged rats throughout the training period to evaluate its effects on learning and memory performance.[5]

Maximal Electroshock Threshold (MEST) Test

The MEST test is used to assess a compound's potential to alter seizure threshold, often as a measure of potential neurological side effects.[3][20]

  • Apparatus: An electroshock device capable of delivering a controlled electrical stimulus through corneal or ear-clip electrodes.

  • Procedure: An electrical stimulus is applied to the rodent (e.g., 0.2-second duration). The endpoint is the occurrence of a tonic hindlimb extension seizure.[3]

  • Threshold Determination: The current intensity required to induce a tonic hindlimb extension seizure in 50% of the animals (the threshold) is determined using an "up-and-down" method.[21]

  • Drug Evaluation: this compound is administered at various doses prior to the test. A significant change in the seizure threshold compared to a vehicle-treated control group would indicate a pro- or anti-convulsant effect. This compound did not produce significant changes at doses below 10 mg/kg, indicating a favorable side-effect profile in this regard.[1][2]

Conclusion

This compound is a well-characterized positive allosteric modulator of AMPA receptors with a promising preclinical profile. Its ability to enhance synaptic transmission and improve cognitive performance in various animal models suggests its potential as a therapeutic agent for conditions associated with cognitive deficits. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar compounds.

References

UoS12258 Binding Sites on the AMPA Receptor Complex: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system. As a potential therapeutic agent for cognitive enhancement, understanding its precise mechanism of action, particularly its binding site on the AMPA receptor complex, is of paramount importance. This technical guide provides a comprehensive overview of the current knowledge regarding the binding sites of this compound, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams. While a definitive co-crystal or cryo-EM structure of this compound bound to the AMPA receptor is not yet publicly available, this guide synthesizes existing data on this compound and analogous PAMs to delineate its putative binding locus and functional effects.

Introduction to this compound and the AMPA Receptor

The AMPA receptor is a tetrameric ion channel composed of four subunits (GluA1-4) that assembles into a dimer of dimers. These receptors are critical for synaptic plasticity, a fundamental process for learning and memory. Positive allosteric modulators like this compound do not activate the receptor directly but enhance the response to the endogenous agonist, glutamate.[1] This modulation is achieved by binding to an allosteric site, distinct from the glutamate-binding site, which stabilizes the open conformation of the channel, thereby increasing ion flow.[2][3] this compound has demonstrated cognition-enhancing properties in preclinical models, making it a compound of significant interest.[1]

Putative Binding Site of this compound

Based on extensive structural and functional studies of other AMPA receptor PAMs, the binding site for this compound is predicted to be located at the interface between two subunits within the ligand-binding domain (LBD) dimer.[2][3] This pocket is formed by residues from both interacting subunits and is situated near the "hinge" region of the LBD clamshell structure.

Key features of the putative this compound binding site include:

  • Location: At the dimer interface of the ligand-binding domains (LBDs) of two adjacent AMPA receptor subunits.[2][3]

  • Mechanism of Action: Binding of this compound is thought to stabilize the LBD dimer interface, which in turn stabilizes the agonist-bound, open state of the ion channel. This leads to a reduction in the rate of deactivation and desensitization.

  • Subunit Specificity: Studies have shown that this compound is a selective positive allosteric modulator of the AMPA receptor, though specific high-resolution structural details of its interaction with different subunit combinations are yet to be fully elucidated.[1]

cluster_AMPA AMPA Receptor LBD Dimer cluster_effects Functional Effects GluA_A GluA Subunit A (LBD) GluA_B GluA Subunit B (LBD) This compound This compound This compound->GluA_A Binds at Interface This compound->GluA_B Stabilization Stabilization of LBD Dimer This compound->Stabilization Deactivation Decreased Deactivation Stabilization->Deactivation Desensitization Decreased Desensitization Stabilization->Desensitization Current Increased Ion Current Deactivation->Current Desensitization->Current

Putative binding and mechanism of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/SystemReference
Minimum Effective Concentration~10 nMRat native hetero-oligomeric AMPA receptors[1]

Table 2: In Vivo Efficacy of this compound

ParameterValueAnimal ModelReference
Estimated Free Brain Concentration for Synaptic Enhancement~15 nMRat[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of AMPA receptor modulators. Below are generalized methodologies for key experiments used to assess the activity of compounds like this compound.

Intracellular Calcium Influx Assay

This assay is used to determine the potentiation of AMPA receptor-mediated calcium influx by a modulator in a cellular context.

Objective: To measure the EC₅₀ of this compound for the potentiation of glutamate-induced calcium influx in cells expressing AMPA receptors.

Materials:

  • HEK293 cells stably expressing the desired AMPA receptor subunit combination (e.g., homomeric GluA1 or heteromeric GluA1/GluA2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Glutamate solution.

  • This compound stock solution in DMSO.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target AMPA receptor into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution at 37°C for 30-60 minutes.

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of this compound. Incubate for 10-20 minutes at room temperature.

  • Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Inject a sub-maximal concentration of glutamate (e.g., EC₂₀) into each well and immediately begin recording the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence response for each concentration of this compound. Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC₅₀.

start Start plate Plate Cells start->plate dye Load with Calcium Dye plate->dye wash1 Wash dye->wash1 compound Incubate with this compound wash1->compound read Read Baseline Fluorescence compound->read agonist Add Glutamate & Record read->agonist analyze Analyze Data agonist->analyze end End analyze->end start Start prepare Prepare Cells start->prepare patch Establish Whole-Cell Configuration prepare->patch record_control Record Control Glutamate Current patch->record_control apply_pam Apply this compound record_control->apply_pam record_pam Record Potentiated Glutamate Current apply_pam->record_pam analyze Analyze Kinetics & Potentiation record_pam->analyze end End analyze->end Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Orthosteric Site This compound This compound This compound->AMPAR Binds to Allosteric Site ChannelOpening Ion Channel Opening This compound->ChannelOpening Enhances AMPAR->ChannelOpening IonInflux Na⁺/Ca²⁺ Influx ChannelOpening->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization SynapticPlasticity Synaptic Plasticity (LTP/LTD) Depolarization->SynapticPlasticity Cognition Cognitive Enhancement SynapticPlasticity->Cognition

References

Foundational Research on UoS12258: An AMPA Receptor Modulator for Cognitive Enhancement in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

Cognitive impairment is a core and debilitating feature of schizophrenia, for which current therapeutic options are limited. A prevailing hypothesis suggests that hypofunction of the glutamatergic system contributes significantly to these cognitive deficits. Positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor represent a promising therapeutic strategy to enhance glutamatergic transmission.[1] This document provides a detailed overview of the preclinical foundational research on UoS12258, a potent and selective AMPA receptor PAM.[2] this compound, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, has demonstrated significant cognition-enhancing properties in multiple preclinical models, supporting its development as a potential treatment for cognitive symptoms in schizophrenia.[2] This guide summarizes key quantitative data, details the experimental protocols used in its validation, and visualizes its mechanism of action and experimental workflows.

Introduction: The Glutamatergic Hypothesis and AMPA Receptor Modulation

The traditional dopamine hyperfunction hypothesis of schizophrenia has been expanded to include the concept of glutamatergic hypofunction, particularly in relation to negative and cognitive symptoms.[1] Agents that enhance glutamatergic neurotransmission are therefore of significant interest. AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system, are a key target. Instead of direct agonism, which carries a risk of excitotoxicity, positive allosteric modulators offer a more nuanced approach. PAMs bind to a site on the receptor distinct from the glutamate binding site, potentiating the receptor's response to endogenous glutamate. This mechanism enhances synaptic transmission and strengthens synaptic plasticity, processes thought to underlie learning and memory.

This compound was developed as a selective AMPA receptor PAM to address the therapeutic gap in treating cognitive impairment associated with schizophrenia.[2]

Mechanism of Action: Allosteric Potentiation

This compound functions by binding to the AMPA receptor and stabilizing the "closed-cleft" conformation of the ligand-binding domain when glutamate is bound.[3] This action slows the rate of channel deactivation and desensitization, leading to an enhanced and prolonged ion flux in response to presynaptic glutamate release. This potentiation of the natural synaptic signal is believed to be the primary mechanism for its cognitive-enhancing effects.[2][3]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Open) AMPA_R->Ion_Channel Activates This compound This compound This compound->AMPA_R Allosterically Binds & Potentiates Signal Enhanced Synaptic Transmission (LTP, Cognition) Ion_Channel->Signal Leads to

Caption: Mechanism of Action for this compound at the glutamatergic synapse.

Quantitative Data Summary

The preclinical profile of this compound is supported by robust in vitro and in vivo data. The following tables summarize the key quantitative findings from foundational studies.[2]

ParameterValueAssay/Model System
In Vitro Efficacy
Minimum Effective Conc.~10 nMRat native hetero-oligomeric AMPA receptors
In Vivo Efficacy
Est. Free Brain Conc.~15 nMFor enhancement of synaptic transmission
Behavioral Efficacy (Novel Object Recognition)
Min. Effective Dose (Acute)0.3 mg·kg⁻¹Delay-induced deficit in rats
Min. Effective Dose (Sub-chronic)0.03 mg·kg⁻¹Delay-induced deficit in rats
Safety/Side-Effect Profile
No Significant Changes< 10 mg·kg⁻¹Maximal Electroshock Threshold Test in rats
Table 1: Summary of this compound Efficacy and Safety Data.
Behavioral ModelAnimal ModelEffect of this compound
Novel Object RecognitionRat (Delay-induced deficit)Reversed cognitive deficit
Passive AvoidanceRat (Scopolamine-impaired)Improved performance
Water Maze Learning & RetentionAged RatsImproved performance
Table 2: Summary of this compound Performance in Cognition Models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of foundational research. The following sections describe the key experimental protocols used to characterize this compound.[2]

In Vitro Electrophysiology
  • Objective: To determine the minimum effective concentration of this compound for potentiating AMPA receptor-mediated synaptic transmission.

  • Preparation: Acute brain slices containing relevant cortical or hippocampal regions are prepared from rats.

  • Method:

    • Brain slices are maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).

    • A stimulating electrode is placed to activate presynaptic glutamatergic fibers, and a recording electrode is placed in a postsynaptic neuron to record field excitatory postsynaptic potentials (fEPSPs).

    • A baseline fEPSP response is established.

    • This compound is perfused into the aCSF at increasing concentrations.

    • The change in the fEPSP amplitude or area is measured to quantify the potentiation of the AMPA receptor-mediated response.

    • The minimum concentration that produces a significant enhancement is determined.

Novel Object Recognition (NOR) Task
  • Objective: To assess the effect of this compound on learning and memory in a rodent model of cognitive deficit.

  • Method: The protocol involves three phases: habituation, familiarization (T1), and testing (T2).

cluster_acute Acute Dosing Protocol cluster_sub Sub-chronic Dosing Protocol Habituation Day 1: Habituation (Empty Arena) Dosing_Acute Day 2 (Acute): Dose (Vehicle or this compound) Habituation->Dosing_Acute T1 T1: Familiarization (Two Identical Objects) Dosing_Acute->T1 Dosing_Sub Days 2-X (Sub-chronic): Daily Dosing T1_sub T1: Familiarization (Two Identical Objects) Dosing_Sub->T1_sub On last day of dosing Delay Inter-trial Interval (Delay to induce deficit) T1->Delay T2 T2: Test (One Familiar, One Novel Object) Delay->T2 Analysis Analysis: (Discrimination Index) T2->Analysis Delay_sub Delay to induce deficit T1_sub->Delay_sub Inter-trial Interval T2_sub T2_sub Delay_sub->T2_sub T2: Test (One Familiar, One Novel Object) Analysis_sub Analysis_sub T2_sub->Analysis_sub Analysis: (Discrimination Index)

Caption: Experimental workflow for the Novel Object Recognition (NOR) task.
  • Habituation: Rats are allowed to freely explore an empty arena for a set period to acclimate them to the environment.

  • Dosing: For acute studies, rats are administered a single dose of this compound or vehicle before the familiarization phase. For sub-chronic studies, daily dosing occurs for a set number of days.

  • Familiarization (T1): Each rat is placed in the arena containing two identical objects and is allowed to explore for a fixed time.

  • Delay: The rat is returned to its home cage for a specific inter-trial interval, which is long enough to induce a memory deficit in control animals.

  • Test (T2): The rat is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.

  • Analysis: A discrimination index (DI) is calculated as: (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher DI indicates better memory performance.

Maximal Electroshock Threshold (MEST) Test
  • Objective: To assess the potential for this compound to induce pro-convulsant side effects, a common risk for agents that broadly enhance excitatory transmission.

  • Method:

    • Groups of rats are administered various doses of this compound or a vehicle control.

    • At the time of expected peak effect, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.

    • The current is varied to determine the threshold required to induce a tonic hindlimb extension seizure.

    • A significant lowering of this threshold by this compound compared to the vehicle would indicate a pro-convulsant liability. The finding that doses below 10 mg·kg⁻¹ did not produce significant changes indicates a favorable safety window.[2]

Conclusion and Implications

This compound is a potent and selective AMPA receptor positive allosteric modulator that has demonstrated robust efficacy in reversing cognitive deficits in multiple, distinct preclinical rodent models.[2] Its ability to enhance cognitive performance at doses well below those causing adverse neurological effects highlights a promising therapeutic window. The foundational research summarized herein provides a strong rationale for the clinical evaluation of this compound as a novel treatment for the cognitive impairments associated with schizophrenia.[2]

References

Methodological & Application

Application Notes and Protocols for UoS12258 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UoS12258, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a key player in mediating fast excitatory neurotransmission in the central nervous system, the AMPA receptor is a critical target for therapeutic intervention in cognitive disorders. This compound enhances AMPA receptor-mediated synaptic transmission, demonstrating pro-cognitive effects in various rodent models of cognitive impairment.[1] These application notes provide detailed protocols for utilizing this compound in preclinical rodent studies to assess its cognitive-enhancing properties.

Mechanism of Action: AMPA Receptor Modulation

This compound acts as a positive allosteric modulator at the AMPA receptor. It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that potentiates the receptor's response to glutamate. This leads to an increased influx of sodium and calcium ions upon glutamate binding, thereby enhancing excitatory postsynaptic potentials. This modulation of synaptic plasticity is believed to underlie the cognitive-enhancing effects of this compound.

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release Ion_channel Na+/Ca2+ Influx AMPA_R->Ion_channel Opens This compound This compound This compound->AMPA_R Allosteric Modulation NMDA_R NMDA Receptor CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx activates PKC PKC NMDA_R->PKC Ca2+ influx activates PKA PKA NMDA_R->PKA Ca2+ influx activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates PKA->CREB Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression Activates Depolarization Depolarization Ion_channel->Depolarization Depolarization->NMDA_R Mg2+ block removal

Figure 1: this compound enhances AMPA receptor signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo rodent studies with this compound.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpeciesAssay
Minimum Effective Concentration (In Vitro)~10 nMRatNative hetero-oligomeric AMPA receptors
Estimated Free Brain Concentration (In Vivo)~15 nMRatSynaptic transmission enhancement

Table 2: Efficacy of this compound in Rat Cognitive Models

Behavioral TestDosing RegimenMinimum Effective Dose (mg/kg)Effect
Novel Object Recognition (Delay-Induced Deficit)Acute0.3Reversal of cognitive deficit
Novel Object Recognition (Delay-Induced Deficit)Sub-chronic0.03Reversal of cognitive deficit
Passive Avoidance (Scopolamine-Impaired)AcuteNot SpecifiedImproved performance
Water Maze (Aged Rats)AcuteNot SpecifiedImproved learning and retention

Table 3: Side-Effect Profile of this compound in Rats

TestDose (mg/kg)Outcome
Maximal Electroshock Threshold Test< 10No significant changes

Experimental Protocols

The following are detailed protocols for evaluating the cognitive-enhancing effects of this compound in rodent models.

General Preparation of this compound Formulation

For in vivo administration, this compound can be formulated as a suspension in a vehicle consisting of 0.5% (w/v) methylcellulose in sterile water. The compound should be micronized to ensure a uniform suspension. Prepare fresh on the day of dosing.

UoS12258_Formulation_Workflow start Start weigh Weigh this compound start->weigh micronize Micronize this compound weigh->micronize suspend Suspend Micronized this compound in Vehicle micronize->suspend prepare_vehicle Prepare 0.5% Methylcellulose in Sterile Water prepare_vehicle->suspend vortex Vortex to Homogenize suspend->vortex administer Administer to Rodent vortex->administer end End administer->end

Figure 2: Workflow for this compound formulation.

Novel Object Recognition (NOR) in Rats

This task assesses recognition memory based on the spontaneous tendency of rodents to explore a novel object more than a familiar one.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., plastic shapes, metal cubes) that are heavy enough not to be displaced by the rats.

  • Video recording and tracking software.

  • This compound formulation.

  • Vehicle control.

Procedure:

  • Habituation:

    • Handle the rats for 5 minutes daily for 3 days prior to the experiment.

    • On the day before the test, allow each rat to explore the empty arena for 10 minutes.

  • Training (T1):

    • Administer this compound or vehicle (e.g., intraperitoneally or orally) 30-60 minutes prior to the training session.

    • Place two identical objects in the arena.

    • Place the rat in the arena, facing the wall away from the objects.

    • Allow the rat to explore the objects for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object (nose sniffing or touching the object at a distance of ≤ 2 cm).

  • Inter-Trial Interval (ITI):

    • Return the rat to its home cage for a specified delay period to induce a cognitive deficit (e.g., 24 hours).

  • Testing (T2):

    • For acute dosing, administer this compound or vehicle again 30-60 minutes before the test session. For sub-chronic studies, dosing should be consistent throughout the study period.

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

Data Analysis:

  • Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • A higher DI indicates better recognition memory.

Scopolamine-Induced Deficit in Passive Avoidance Task

This task assesses long-term memory based on the animal's ability to avoid an environment where it previously received an aversive stimulus.

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a guillotine door, with an electrified grid floor in the dark compartment).

  • This compound formulation.

  • Vehicle control.

  • Scopolamine solution (e.g., 0.5-1 mg/kg in saline).

Procedure:

  • Acquisition (Training):

    • Place the rat in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the rat enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the rat and return it to its home cage.

  • Retention (Testing):

    • 24 hours after the acquisition trial, administer scopolamine (to induce a cognitive deficit) 30 minutes before the test.

    • Administer this compound or vehicle 60 minutes before the test (i.e., 30 minutes before scopolamine).

    • Place the rat in the light compartment and open the guillotine door.

    • Record the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds).

Data Analysis:

  • A longer step-through latency indicates better retention of the aversive memory.

  • Compare the latencies between the different treatment groups.

Morris Water Maze in Aged Rats

This task assesses spatial learning and memory.

Materials:

  • Circular water tank (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic tempura paint).

  • A hidden escape platform submerged just below the water surface.

  • Various extra-maze visual cues placed around the room.

  • Video recording and tracking software.

  • This compound formulation.

  • Vehicle control.

Procedure:

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle daily, 30-60 minutes before the first trial of the day.

    • Conduct 4 trials per day for each rat.

    • For each trial, place the rat in the water at one of four quasi-random start positions, facing the wall of the tank.

    • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and the path length.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform from the tank.

    • Administer this compound or vehicle 30-60 minutes before the trial.

    • Place the rat in the tank from a novel start position and allow it to swim for a set period (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Acquisition: Analyze the learning curves (escape latency and path length) across the training days.

  • Probe Trial: Compare the time spent in the target quadrant between the treatment groups. A greater time spent in the target quadrant indicates better spatial memory.

Behavioral_Assay_Workflow cluster_common Common Steps cluster_nor Novel Object Recognition cluster_pa Passive Avoidance cluster_mwm Morris Water Maze start Animal Habituation & Handling dosing This compound / Vehicle Administration start->dosing nor_train Training: Two Identical Objects dosing->nor_train pa_impair Scopolamine Administration dosing->pa_impair mwm_acq Acquisition Phase: Find Hidden Platform (4-5 days) dosing->mwm_acq nor_delay Inter-Trial Interval (e.g., 24h) nor_train->nor_delay nor_test Testing: Familiar & Novel Object nor_delay->nor_test pa_train Acquisition: Light/Dark Box with Shock pa_delay 24h Delay pa_train->pa_delay pa_delay->pa_impair pa_test Retention Test: Measure Latency pa_impair->pa_test mwm_delay 24h Delay mwm_acq->mwm_delay mwm_probe Probe Trial: Platform Removed mwm_delay->mwm_probe

Figure 3: General workflow for behavioral assays with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UoS12258, a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in the novel object recognition (NOR) test. The NOR test is a widely used behavioral assay to assess learning and memory in rodents. This compound has been demonstrated to reverse delay-induced deficits in this cognitive paradigm, highlighting its potential as a cognitive enhancer.

Quantitative Data Summary

The following table summarizes the recommended dosage of this compound for the NOR test in rats, based on preclinical studies.

AdministrationDosage (mg/kg)Animal ModelEffectReference
Acute0.3RatReversal of delay-induced deficit in NOR[1]
Sub-chronic0.03RatReduced minimum effective dose for reversing delay-induced deficit in NOR[1]

Mechanism of Action: this compound as an AMPA Receptor Positive Allosteric Modulator

This compound enhances cognitive function by acting as a positive allosteric modulator of AMPA receptors.[1] These receptors are critical for fast excitatory synaptic transmission in the central nervous system. The binding of the primary neurotransmitter, glutamate, to the AMPA receptor opens its ion channel, allowing the influx of sodium (Na+) and calcium (Ca2+) ions, which depolarizes the postsynaptic neuron.

This compound binds to a distinct site on the AMPA receptor, known as an allosteric site. This binding event does not activate the receptor on its own but rather potentiates the effect of glutamate. Specifically, this compound slows the deactivation and desensitization of the receptor, prolonging the duration the ion channel remains open in the presence of glutamate. This leads to an enhanced and prolonged influx of positive ions, thereby strengthening synaptic transmission. This enhancement of synaptic plasticity is believed to be the underlying mechanism for the pro-cognitive effects of this compound observed in the NOR test.

UoS12258_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates AMPA_R->Ion_Channel Slows Deactivation/ Desensitization Neuron_Depolarization Neuronal Depolarization Ion_Channel->Neuron_Depolarization Na+/Ca2+ Influx Cognitive_Enhancement Cognitive Enhancement (NOR Performance) Neuron_Depolarization->Cognitive_Enhancement Leads to This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site Binds to Allosteric_Site->AMPA_R Modulates

Caption: Signaling pathway of this compound as an AMPA Receptor PAM.

Experimental Protocol: Novel Object Recognition (NOR) Test with this compound

This protocol outlines the steps for conducting the NOR test in rodents to evaluate the cognitive-enhancing effects of this compound.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm for rats)

  • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: a cube and a sphere). Objects should be heavy enough to not be displaced by the animals and made of a material that is easy to clean.

  • This compound solution

  • Vehicle solution (control)

  • Video recording and analysis software

  • 70% ethanol for cleaning

Procedure:

The NOR protocol consists of three main phases: habituation, training (familiarization), and testing.

NOR_Workflow cluster_phase1 Phase 1: Habituation (Day 1-2) cluster_phase2 Phase 2: Training (Familiarization) (Day 3) cluster_phase3 Phase 3: Testing (Day 3 or 4) cluster_analysis Data Analysis Habituation Animal explores empty open field arena (10 min/day) Drug_Admin Administer this compound or Vehicle (e.g., 30-60 min prior to training) Habituation->Drug_Admin Training Animal explores arena with two identical objects (A + A) (e.g., 5-10 min) Drug_Admin->Training Delay Retention Interval (e.g., 1h, 24h) Training->Delay Testing Animal explores arena with one familiar and one novel object (A + B) (e.g., 5 min) Delay->Testing Analysis Calculate Discrimination Index: (Time with Novel - Time with Familiar) / (Total Exploration Time) Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition test.

Phase 1: Habituation (2 days)

  • Handle the animals for a few minutes each day for at least three days prior to the start of the experiment to acclimate them to the experimenter.

  • On Day 1 and Day 2, place each animal individually into the empty open field arena and allow it to explore freely for 10 minutes. This helps to reduce anxiety and familiarize the animal with the testing environment.

  • After each session, clean the arena thoroughly with 70% ethanol to eliminate olfactory cues.

Phase 2: Training (Familiarization) (Day 3)

  • Drug Administration:

    • For acute dosing , administer this compound (0.3 mg/kg, intraperitoneally or orally) or vehicle to the animals 30-60 minutes before the training session.

    • For sub-chronic dosing , administer this compound (0.03 mg/kg) or vehicle daily for a predetermined period (e.g., 7-14 days) leading up to and including the day of training. The final dose should be given 30-60 minutes before the training session.

  • Place two identical objects (Object A1 and Object A2) in opposite corners of the arena.

  • Gently place the animal in the center of the arena, facing away from the objects.

  • Allow the animal to explore the objects freely for a set period, typically 5-10 minutes.

  • Record the session using a video camera positioned above the arena.

  • After the training session, return the animal to its home cage.

  • Clean the objects and the arena with 70% ethanol.

Phase 3: Testing (Day 3 or 4)

  • Retention Interval: The testing phase occurs after a specific retention interval, which can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

  • Replace one of the familiar objects (e.g., A2) with a novel object (Object B). The position of the novel object should be counterbalanced across animals.

  • Place the animal back into the arena and allow it to explore for 5 minutes.

  • Record the testing session.

  • After the session, return the animal to its home cage and clean the objects and arena.

Data Analysis:

  • From the video recordings, manually or using automated software, score the amount of time the animal spends exploring each object during the testing phase. Exploration is typically defined as the animal's nose being directed towards the object within a 2 cm proximity.

  • Calculate the Discrimination Index (DI) for each animal using the following formula:

    DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates that the animal spent more time with the novel object, suggesting it remembers the familiar object. A DI of zero indicates no preference.

  • Compare the DI between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). An increased DI in the this compound group would indicate a cognitive-enhancing effect.

References

Application Notes and Protocols for UoS12258 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the biarylpropylsulfonamide class of AMPAR PAMs, it enhances the receptor's response to the endogenous ligand glutamate without directly activating the receptor itself. This potentiation of AMPA receptor-mediated signaling makes this compound a valuable tool for studying synaptic plasticity, neuronal excitability, and for investigating potential therapeutic strategies for neurological and psychiatric disorders characterized by glutamatergic dysfunction. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments.

Physicochemical and Biological Properties of this compound

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValue
IUPAC Name N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
Molecular Formula C₁₇H₁₉FN₂O₂S
Molecular Weight 334.41 g/mol
CAS Number 875927-64-3
Appearance Solid powder
Solubility Soluble in DMSO
Storage Conditions Store at -20°C for long-term storage.
Mechanism of Action Positive Allosteric Modulator of AMPA receptors

Preparation of this compound for Cell Culture Experiments

Stock Solution Preparation

Due to its hydrophobicity, this compound should be dissolved in a suitable organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the stock solution aliquots at -20°C.

Note on Final DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Working Solution Preparation

Working solutions of this compound should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serially dilute the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.

  • Mix thoroughly by gentle pipetting or vortexing before adding to the cell cultures.

Experimental Protocols

AMPA Receptor Potentiation Assay using Calcium Imaging

This protocol describes a functional assay to measure the potentiation of AMPA receptor activity by this compound using a fluorescent calcium indicator. This assay is suitable for high-throughput screening in a multi-well plate format.

Materials:

  • Cells expressing AMPA receptors (e.g., primary cortical neurons, SH-SY5Y, or PC12 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Glutamate (agonist)

  • This compound

  • Multi-well plates suitable for fluorescence reading

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • After incubation, wash the cells 2-3 times with HBSS to remove excess dye.

  • Compound Incubation:

    • Add HBSS containing various concentrations of this compound (or vehicle control) to the respective wells.

    • Incubate for 10-20 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Add a sub-maximal concentration of glutamate (e.g., EC₂₀) to all wells simultaneously using the instrument's injection system.

    • Immediately begin kinetic fluorescence readings for a period of 1-5 minutes to capture the calcium influx.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Neuronal Cell Viability Assay

This protocol assesses the potential cytotoxic effects of this compound on neuronal cells using a standard MTT or PrestoBlue™ assay.

Materials:

  • Neuronal cells (e.g., primary cortical neurons, SH-SY5Y)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader capable of measuring absorbance or fluorescence

Protocol:

  • Cell Plating: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium and replace it with medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement (MTT Assay):

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Viability Measurement (PrestoBlue™ Assay):

    • Add PrestoBlue™ reagent to each well (typically 10% of the well volume) and incubate for 10 minutes to 2 hours at 37°C.

    • Read the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em ~560/590 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the concentration of this compound to determine any potential cytotoxic effects.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound from in vitro assays. Note that specific values may vary depending on the experimental conditions and cell type used.

ParameterCell Line/SystemValue
pEC₅₀ (Potentiation) Rat native hetero-oligomeric AMPA receptors~5.6
Minimum Effective Conc. In vitro~10 nM
EC₅₀ (Potentiation) HEK293 cells expressing human GluA22.51 µM

Signaling Pathways and Workflows

AMPA Receptor Signaling Pathway

This compound acts as a positive allosteric modulator, binding to a site on the AMPA receptor distinct from the glutamate binding site. This binding stabilizes the open conformation of the channel, leading to enhanced ion flux (primarily Na⁺ and Ca²⁺) in response to glutamate. This enhanced ionotropic signaling can lead to downstream activation of various kinases and transcription factors. Additionally, AMPA receptors can engage in metabotropic signaling through G-protein coupling, which can also be influenced by positive allosteric modulation.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to orthosteric site This compound This compound (PAM) This compound->AMPA_R Binds to allosteric site Ion_Flux Increased Na⁺/Ca²⁺ Influx AMPA_R->Ion_Flux G_Protein G-Protein Activation AMPA_R->G_Protein Depolarization Membrane Depolarization Ion_Flux->Depolarization CaMKII CaMKII Activation Ion_Flux->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Lyn_Kinase Lyn Kinase Activation G_Protein->Lyn_Kinase MAPK MAPK/ERK Pathway Lyn_Kinase->MAPK MAPK->CREB

Caption: AMPA Receptor Signaling Pathway modulated by this compound.

Experimental Workflow for AMPA Receptor Potentiation Assay

The following diagram illustrates the key steps in a typical cell-based assay to determine the potentiation of AMPA receptors by this compound.

Experimental_Workflow start Start plate_cells Plate cells expressing AMPA receptors start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells add_uos Add this compound at various concentrations wash_cells->add_uos incubate_uos Incubate add_uos->incubate_uos measure_baseline Measure baseline fluorescence incubate_uos->measure_baseline add_glutamate Add glutamate (agonist) measure_baseline->add_glutamate measure_kinetic Measure kinetic fluorescence response add_glutamate->measure_kinetic analyze_data Analyze data and determine EC₅₀ measure_kinetic->analyze_data end End analyze_data->end

Caption: Workflow for an AMPA receptor potentiation calcium imaging assay.

Stability and Storage

Troubleshooting

IssuePossible CauseSuggested Solution
No potentiation observed Low AMPA receptor expression in cells. Inactive this compound. Incorrect glutamate concentration.Use a cell line with confirmed AMPA receptor expression. Verify the integrity of the this compound stock. Optimize the glutamate concentration (EC₂₀).
High background fluorescence Incomplete removal of fluorescent dye. Autofluorescence from compounds or media.Ensure thorough washing after dye loading. Use phenol red-free medium for the assay.
Cell death observed High concentration of DMSO in the final solution. Cytotoxicity of this compound.Ensure the final DMSO concentration is ≤ 0.1%. Perform a cell viability assay to determine the cytotoxic threshold of this compound.
High well-to-well variability Inconsistent cell seeding. Uneven dye loading. Pipetting errors.Ensure a uniform single-cell suspension for plating. Optimize dye loading and washing steps. Use calibrated pipettes and proper technique.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of AMPA receptor potentiation in cellular and synaptic function. The protocols and information provided in these application notes are intended to serve as a guide for researchers to effectively utilize this compound in their cell culture experiments. As with any experimental system, optimization of specific parameters may be necessary to achieve the desired results.

Application Notes and Protocols for UoS12258 Administration in the Morris Water Maze Task

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of UoS12258, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, for evaluating its cognitive-enhancing effects in the Morris water maze (MWM) task, particularly in aged rat models. The following protocols are based on established methodologies for the MWM and known pharmacological characteristics of this compound.

Introduction

This compound is a potent and selective AMPA receptor PAM that has demonstrated pro-cognitive effects in various preclinical models.[1] By binding to an allosteric site on the AMPA receptor, this compound potentiates glutamate-induced receptor activation, a mechanism central to synaptic plasticity and memory formation. The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[2][3] This document outlines the protocols for administering this compound to aged rats and assessing its impact on their performance in the MWM task.

Data Presentation

While the primary literature confirms the efficacy of this compound in improving learning and retention in the Morris water maze in aged rats, specific quantitative data from these studies, including escape latencies, time spent in the target quadrant, and swim speeds, are not publicly available in the referenced abstracts.[1] The tables below are structured to accommodate such data once obtained from the full study publication.

Table 1: Effect of this compound on Escape Latency in Aged Rats in the Morris Water Maze (Acquisition Phase)

Treatment GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)
Vehicle ControlDataDataDataDataData
This compound (Low Dose)DataDataDataDataData
This compound (High Dose)DataDataDataDataData

Table 2: Effect of this compound on Probe Trial Performance in Aged Rats in the Morris Water Maze

Treatment GroupTime in Target Quadrant (%)Platform Crossings (n)Swim Speed (cm/s)
Vehicle ControlDataDataData
This compound (Low Dose)DataDataData
This compound (High Dose)DataDataData

Experimental Protocols

Materials and Equipment
  • This compound: Synthesized or commercially sourced.

  • Vehicle: To be determined based on the solubility of this compound (e.g., 20% β-cyclodextrin in sterile water).

  • Animals: Aged male Wistar or Sprague-Dawley rats (e.g., 18-21 months old).[1]

  • Morris Water Maze: A circular pool (approximately 1.8-2.0 m in diameter) filled with water made opaque with non-toxic white or black paint.[1] An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface. A video tracking system and software for data acquisition.

  • Distinct visual cues: Placed around the room and visible from the pool to serve as spatial references.

Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Acclimation (1 week) habituation Habituation to MWM (2 days) acclimation->habituation dosing This compound/Vehicle Administration habituation->dosing acquisition Acquisition Training (4 trials/day for 5 days) dosing->acquisition Daily probe Probe Trial (Day 6) acquisition->probe After final training day data_analysis Data Analysis probe->data_analysis

Caption: Experimental workflow for this compound administration in the Morris water maze.

Detailed Methodologies

1. Animal Handling and Acclimation:

  • House aged rats individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week for acclimation to the housing facility before the start of the experiment.

  • Handle the rats daily for a few minutes to habituate them to the experimenter.

2. This compound Preparation and Administration:

  • Prepare this compound in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and route of administration.

  • The route of administration (e.g., oral gavage, intraperitoneal injection) and the timing relative to the MWM task should be consistent across all animals. A common protocol is to administer the compound 30-60 minutes before the first trial of each day.

  • Dosages should be determined from dose-response studies. Based on related compounds, a range of 0.1 to 10 mg/kg could be explored.

3. Morris Water Maze Protocol:

  • Habituation (2 days):

    • Place each rat in the pool for 60 seconds without the platform present to allow for free swimming and habituation to the maze.

    • On the second day, a visible platform trial can be conducted where the platform is marked with a visible cue to ensure animals are not visually impaired and can learn to escape onto a platform.

  • Acquisition Training (5 consecutive days):

    • Conduct four trials per day for each rat with an inter-trial interval of at least 15 minutes.

    • For each trial, gently place the rat into the water facing the wall at one of four quasi-random start locations (North, South, East, West).

    • Allow the rat to swim and find the hidden platform for a maximum of 60 or 90 seconds.[1]

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat fails to find the platform within the maximum time, gently guide it to the platform and allow it to remain there for 15-30 seconds.

    • Record the escape latency (time to find the platform) for each trial using the video tracking software.

  • Probe Trial (Day 6):

    • 24 hours after the final acquisition trial, remove the platform from the pool.

    • Place each rat in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of times the animal crosses the former platform location, and the swim speed.

4. Data Analysis:

  • Acquisition Phase: Analyze the escape latencies across training days using a two-way repeated-measures ANOVA to determine the effects of treatment and training day.

  • Probe Trial: Analyze the percentage of time spent in the target quadrant, platform crossings, and swim speed using a one-way ANOVA or t-test to compare the performance of the this compound-treated groups with the vehicle control group.

Signaling Pathway

This compound, as a positive allosteric modulator of AMPA receptors, is hypothesized to enhance synaptic plasticity, a key cellular mechanism underlying learning and memory. The binding of this compound to the AMPA receptor is thought to stabilize the glutamate-bound conformation of the receptor, leading to a prolonged channel opening and increased influx of Na+ and Ca2+ ions. This enhanced cation influx strengthens synaptic transmission and can facilitate the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

G cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Density glutamate Glutamate ampa_r AMPA Receptor glutamate->ampa_r Binds na_ca_influx Na+/Ca2+ Influx ampa_r->na_ca_influx Opens Channel uos This compound uos->ampa_r Modulates depolarization Postsynaptic Depolarization na_ca_influx->depolarization ltp Long-Term Potentiation (LTP) depolarization->ltp Induces memory Enhanced Learning & Memory ltp->memory Contributes to

Caption: this compound signaling pathway in enhancing synaptic plasticity.

References

Application Notes and Protocols: Assessing the Effects of UoS12258 on Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms that underlies learning and memory.[1][2][3] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical component in the expression of LTP, and its modulation presents a promising therapeutic avenue for cognitive enhancement. UoS12258 has been identified as a selective positive allosteric modulator of the AMPA receptor, demonstrating cognition-enhancing properties in preclinical models.[4] These application notes provide a detailed protocol for assessing the effects of this compound on LTP in vitro, specifically in the CA1 region of the hippocampus, a key area for studying synaptic plasticity.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from experiments assessing the effects of this compound on LTP.

Table 1: Baseline Synaptic Transmission Characteristics

Treatment GroupThis compound Concentration (nM)Fiber Volley Amplitude (mV)fEPSP Slope (mV/ms)Population Spike Amplitude (mV)
Vehicle Control0
This compound10
This compound100
This compound1000

Table 2: Long-Term Potentiation (LTP) Induction and Maintenance

Treatment GroupThis compound Concentration (nM)fEPSP Slope (% of Baseline) at 10 min post-HFSfEPSP Slope (% of Baseline) at 30 min post-HFSfEPSP Slope (% of Baseline) at 60 min post-HFS
Vehicle Control0
This compound10
This compound100
This compound1000

Experimental Protocols

This section details the methodology for assessing the effects of this compound on LTP in acute hippocampal slices.

Protocol 1: Preparation of Acute Hippocampal Slices
  • Animal Euthanasia and Brain Extraction:

    • Anesthetize an adult rodent (e.g., Sprague-Dawley rat) following approved institutional animal care and use committee protocols.

    • Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated aCSF.

  • Hippocampal Dissection and Slicing:

    • Isolate the hippocampi from both hemispheres.

    • Cut transverse hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery:

    • Transfer the slices to an interface or submersion holding chamber containing oxygenated aCSF at room temperature (20-25°C).

    • Allow slices to recover for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
  • Recording Chamber Setup:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Electrode Placement:

    • Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway to stimulate presynaptic fibers.

    • Position a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.[5]

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.

    • Adjust the stimulus intensity to elicit a fEPSP with a slope that is 30-40% of the maximum response.

    • Record a stable baseline for at least 20-30 minutes.

Protocol 3: Application of this compound and Induction of LTP
  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations (e.g., 10, 100, 1000 nM) in aCSF.

    • Switch the perfusion to aCSF containing either vehicle or this compound and allow it to equilibrate for at least 20 minutes while continuing baseline stimulation.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 10-second interval.[6]

    • Alternatively, a standard HFS protocol of one or more trains of 100 pulses at 100 Hz can be used.[7]

  • Post-HFS Recording:

    • Immediately following the HFS, resume baseline stimulation (0.05 Hz) and record fEPSPs for at least 60 minutes to assess the maintenance of LTP.

Data Analysis
  • Measure the slope of the fEPSP for each recorded response.

  • Normalize the fEPSP slopes to the average slope recorded during the baseline period.

  • Express the magnitude of LTP as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.

  • Compare the magnitude of LTP between the vehicle control group and the this compound-treated groups using appropriate statistical tests.

Mandatory Visualizations

Signaling Pathway of LTP and the Role of AMPA Receptors

LTP_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx activates CaMKII->AMPA_R phosphorylates PKC PKC CaMKII->PKC PKA PKA CaMKII->PKA AMPA_R_insertion AMPA-R Insertion PKC->AMPA_R_insertion CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression activates Gene_Expression->AMPA_R_insertion promotes AMPA_R_insertion->AMPA_R increases synaptic

Caption: Signaling cascade in LTP induction and expression.

Experimental Workflow for Assessing this compound Effects on LTP

LTP_Workflow A Prepare Acute Hippocampal Slices B Slice Recovery (>=1 hour) A->B C Transfer to Recording Chamber & Place Electrodes B->C D Record Stable Baseline (20-30 min) C->D E Bath Apply Vehicle or this compound D->E F Induce LTP (High-Frequency Stimulation) E->F G Record fEPSPs (>=60 min) F->G H Data Analysis: Normalize & Compare G->H

Caption: Experimental workflow for in vitro LTP recording.

References

UoS12258 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of UoS12258, a positive allosteric modulator of AMPA receptors. The following information includes solubility data, preparation of stock solutions, and methodologies for in vitro and in vivo experimental setups.

Solubility of this compound

This compound exhibits solubility in various organic solvents. It is crucial to select the appropriate solvent for stock solution preparation and subsequent dilutions for experimental use. The solubility of this compound in common laboratory solvents is summarized in the table below.

SolventSolubilityConcentration
Dimethyl Sulfoxide (DMSO)Solubleup to 100 mM[1]
Dimethyl Sulfoxide (DMSO)Soluble2 mg/mL
EthanolSoluble1 mg/mL

Note: For optimal results, it is recommended to prepare stock solutions in DMSO. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to minimize solvent-induced effects.

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Determine the required concentration and volume: Based on the experimental needs, calculate the mass of this compound required to prepare the desired stock solution concentration. The molecular weight of this compound is 334.41 g/mol .

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

In Vitro Electrophysiology Protocol

This protocol outlines a general procedure for assessing the effect of this compound on AMPA receptor-mediated currents in primary neuronal cultures or cell lines expressing AMPA receptors using patch-clamp electrophysiology.

Materials:

  • Primary neuronal culture or cell line expressing AMPA receptors

  • External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)

  • Internal pipette solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na; pH adjusted to 7.2 with KOH)

  • AMPA receptor agonist (e.g., Glutamate or AMPA)

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Experimental Workflow:

G prep Prepare cell culture patch Establish whole-cell patch-clamp configuration prep->patch baseline Record baseline AMPA receptor-mediated currents (apply agonist) patch->baseline apply_uos Apply this compound at desired concentration baseline->apply_uos record_effect Record AMPA receptor-mediated currents in the presence of this compound apply_uos->record_effect washout Washout this compound and record recovery record_effect->washout

Figure 1. Workflow for in vitro electrophysiology experiment.

Protocol:

  • Cell Preparation: Plate cells on coverslips and culture until they are suitable for electrophysiological recording.

  • Solution Preparation: Prepare external and internal recording solutions. Dilute the this compound stock solution to the final desired concentration in the external solution immediately before use. Ensure the final DMSO concentration is minimal.

  • Recording: a. Transfer a coverslip with cells to the recording chamber and perfuse with the external solution. b. Establish a whole-cell patch-clamp configuration on a selected cell. c. Record baseline AMPA receptor-mediated currents by applying a brief pulse of an AMPA receptor agonist. d. Perfuse the cells with the external solution containing this compound for a predetermined incubation period. e. After incubation, apply the agonist again to record the potentiated AMPA receptor-mediated currents in the presence of this compound. f. To assess the reversibility of the effect, perfuse the cells with the this compound-free external solution (washout) and re-test the agonist response.

  • Data Analysis: Analyze the recorded currents to determine the potentiation of the AMPA receptor response by this compound.

In Vivo Novel Object Recognition (NOR) Test Protocol in Rats

The NOR test is used to assess learning and memory. This compound has been shown to reverse delay-induced deficits in this test in rats.[2]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Open-field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: one cube and one novel object like a pyramid)

  • This compound

  • Vehicle for oral administration (e.g., 1% methylcellulose in water)

  • Video recording and tracking software

Experimental Workflow:

G hab Habituation Phase: Allow rat to explore the empty arena admin Administer this compound or vehicle orally hab->admin acq Acquisition Trial (T1): Rat explores arena with two identical objects admin->acq delay Inter-trial Delay acq->delay test Test Trial (T2): Rat explores arena with one familiar and one novel object delay->test analyze Analyze exploration time for each object test->analyze G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_channel Na+ Channel AMPAR->Na_channel Opens EPSP Enhanced EPSP Na_channel->EPSP Increased Na+ influx leads to This compound This compound This compound->AMPAR Binds (Allosteric Site)

References

Application of UoS12258 in Primary Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the ampakine class of drugs, this compound enhances excitatory neurotransmission by modulating the function of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system.[2] This document provides detailed application notes and experimental protocols for the use of this compound in primary neuronal cultures, a key in vitro model for studying neuronal function, synaptic plasticity, and neuroprotection.

This compound represents a potential therapeutic agent for cognitive enhancement in conditions such as schizophrenia.[1] Its mechanism of action involves binding to an allosteric site on the AMPA receptor, which slows the receptor's deactivation and desensitization, thereby potentiating the response to the endogenous ligand, glutamate. This leads to an increased influx of cations (primarily Na⁺ and Ca²⁺) and enhanced synaptic strength.

Data Presentation

The following table summarizes the quantitative data available for this compound in in vitro neuronal systems.

ParameterCell Type/PreparationValueReference
Minimum Effective Concentration (MEC)Rat native hetero-oligomeric AMPA receptors~10 nM[1]
EC₅₀ for PotentiationRecombinant AMPA ReceptorsData not available
Effect on Synaptic TransmissionPrimary Neuronal CulturesEnhancement of EPSCs[3]
Neuroprotective Concentration RangePrimary Neuronal CulturesData not available

Signaling Pathways

This compound, as a positive allosteric modulator of AMPA receptors, influences downstream signaling pathways crucial for synaptic plasticity and neuronal survival. Activation of AMPA receptors leads to an influx of calcium ions, which in turn activates several key protein kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). These kinases phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which plays a vital role in learning, memory, and neuronal survival.[4][5]

AMPA_Signaling cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Ca_influx Ca²⁺ Influx AMPA_R->Ca_influx Channel Opening This compound This compound This compound->AMPA_R Allosteric Modulation Glutamate Glutamate Glutamate->AMPA_R Binding CaMKII CaMKII Ca_influx->CaMKII Activation PKA PKA Ca_influx->PKA Activation CREB CREB CaMKII->CREB Phosphorylation PKA->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Regulation

AMPA Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for the application of this compound in primary neuronal cultures.

Preparation of Primary Neuronal Cultures (Rat Hippocampus or Cortex)

This protocol describes the isolation and culture of primary neurons from embryonic day 18 (E18) rats.

Materials:

  • Timed-pregnant E18 Sprague-Dawley rat

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Papain (20 units/mL) in dissection solution

  • Trypsin inhibitor (10 mg/mL) in dissection solution

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Workflow Diagram:

Culture_Workflow start Euthanize E18 Pregnant Rat dissect Dissect Embryos and Isolate Brains start->dissect isolate_tissue Isolate Hippocampi or Cortices dissect->isolate_tissue mince Mince Tissue isolate_tissue->mince digest Enzymatic Digestion (Papain) mince->digest triturate Mechanical Trituration digest->triturate plate Plate Neurons on Coated Surfaces triturate->plate incubate Incubate at 37°C, 5% CO₂ plate->incubate end Mature Neuronal Culture incubate->end

Primary Neuronal Culture Workflow

Procedure:

  • Euthanize the timed-pregnant rat according to approved institutional animal care and use committee protocols.

  • Aseptically remove the uterine horns and place them in ice-cold HBSS.

  • Dissect the E18 embryos from the uterine horns and decapitate them.

  • Isolate the brains and place them in a fresh dish of ice-cold HBSS.

  • Under a dissecting microscope, carefully dissect the hippocampi or cortices.

  • Transfer the tissue to a tube containing the papain solution and incubate at 37°C for 15-20 minutes.

  • Carefully remove the papain solution and wash the tissue twice with HBSS.

  • Add the trypsin inhibitor solution and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed Neurobasal medium.

  • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

  • Plate the cells onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 2 x 10⁵ cells/cm²).

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Preparation and Application of this compound

Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of this compound in the appropriate experimental buffer or culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

  • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed a level that affects neuronal viability or function (typically ≤ 0.1%).

Application to Cultures:

  • For acute treatments, replace the culture medium with the medium containing the desired concentration of this compound.

  • For chronic treatments, add this compound to the culture medium during regular media changes.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines the measurement of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

  • Mature primary neuronal culture (DIV 10-14)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Internal solution for the patch pipette

  • This compound working solutions

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with aCSF.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Visually identify a healthy neuron under the microscope.

  • Approach the neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • Evoke synaptic responses using a stimulating electrode placed near the neuron or record spontaneous miniature EPSCs (mEPSCs).

  • After establishing a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of this compound.

  • Record the changes in the amplitude, frequency, and kinetics of the EPSCs in the presence of this compound.

  • To determine a dose-response relationship, apply increasing concentrations of this compound.

Calcium Imaging

This protocol describes the measurement of intracellular calcium changes in response to AMPA receptor modulation by this compound.

Materials:

  • Mature primary neuronal culture (DIV 10-14)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope with a camera and appropriate filter sets

  • This compound and AMPA working solutions

Procedure:

  • Prepare a loading solution of the calcium indicator dye in imaging buffer (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

  • Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells three times with imaging buffer to remove excess dye.

  • Allow the cells to de-esterify the dye for at least 20 minutes at room temperature.

  • Mount the coverslip onto the imaging chamber and perfuse with imaging buffer.

  • Acquire baseline fluorescence images.

  • Apply a stimulating concentration of AMPA (e.g., 10 µM) to elicit a calcium response.

  • After washout and return to baseline, pre-incubate the cells with the desired concentration of this compound for a few minutes.

  • Co-apply AMPA and this compound and record the potentiated calcium response.

  • Analyze the change in fluorescence intensity or ratio to quantify the intracellular calcium concentration.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of AMPA receptor modulation in synaptic function and plasticity in primary neuronal cultures. The protocols provided herein offer a framework for researchers to explore the effects of this compound on neuronal activity and signaling. Careful experimental design and adherence to established cell culture and analytical techniques will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for UoS12258 Cognitive Enhancement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of UoS12258, a positive allosteric modulator of the AMPA receptor, for its potential as a cognitive-enhancing agent.[1][2] The described experimental design encompasses in vitro characterization, in vivo behavioral assessment in rodent models, and ex vivo biochemical analysis to elucidate the compound's mechanism of action and efficacy.

Introduction to this compound and its Mechanism of Action

This compound is a selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3] Their function is crucial for synaptic plasticity, a fundamental cellular mechanism underlying learning and memory.[4][5]

As a positive allosteric modulator, this compound is hypothesized to enhance cognitive function by potentiating AMPA receptor-mediated signaling. This leads to increased neuronal excitability and strengthens synaptic connections. The downstream signaling cascade involves the activation of key proteins such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB), which are critical for long-term potentiation (LTP) and memory consolidation.[6][7]

The following protocols are designed to test this hypothesis by first confirming the modulatory action of this compound on AMPA receptors in vitro, then assessing its impact on learning and memory in vivo, and finally, by measuring the activation of downstream signaling molecules in the brain.

In Vitro Characterization of this compound

Electrophysiological Assessment of AMPA Receptor Modulation

Objective: To quantify the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons.

Protocol:

  • Cell Culture: Culture primary hippocampal or cortical neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.

  • Whole-Cell Patch-Clamp Recordings:

    • After 10-14 days in vitro, transfer a coverslip to the recording chamber on an inverted microscope.

    • Continuously perfuse the neurons with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. Include blockers of NMDA receptors (e.g., 50 µM AP5) and GABA-A receptors (e.g., 10 µM bicuculline).

    • Use a borosilicate glass pipette (3-5 MΩ) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 CsCl, 5 EGTA, 10 HEPES, 4 Mg-ATP, and 0.4 Na-GTP, pH 7.2.

    • Establish a whole-cell recording configuration on a selected neuron, clamping the membrane potential at -70 mV.

  • AMPA Receptor Activation and this compound Application:

    • Locally apply 1 mM glutamate or 100 µM AMPA for 2-5 ms using a picospritzer to evoke an inward current.

    • Establish a stable baseline of AMPA-evoked currents.

    • Bath-apply this compound at increasing concentrations (e.g., 1 nM to 10 µM) and record the potentiated AMPA-evoked currents.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of this compound.

    • Calculate the percentage potentiation for each concentration of this compound.

    • Construct a dose-response curve and determine the EC50 value.

Data Presentation:

Concentration of this compoundMean Peak Current (pA) ± SEMPercentage Potentiation ± SEM
Vehicle350 ± 250
1 nM420 ± 3020 ± 5
10 nM630 ± 4580 ± 10
100 nM875 ± 60150 ± 15
1 µM980 ± 70180 ± 20
10 µM1015 ± 75190 ± 22

In Vivo Behavioral Assessment of Cognitive Enhancement

Novel Object Recognition (NOR) Test

Objective: To assess the effect of this compound on recognition memory in rats.[1] The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[8][9]

Protocol:

  • Habituation:

    • Individually habituate rats to the testing arena (e.g., a 40 x 60 x 19 cm open field) for 10 minutes for 2 consecutive days.[10]

  • Training (Familiarization) Phase:

    • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the training phase.

    • Place two identical objects in opposite corners of the arena.

    • Allow the rat to explore the objects for 10 minutes.[8]

    • Return the rat to its home cage.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the rat to explore for 5-10 minutes.[8][11]

    • Record the time spent exploring each object using a video tracking system.

  • Data Analysis:

    • Calculate the time spent exploring the familiar (Tf) and novel (Tn) objects.

    • Calculate the Discrimination Index (DI) as: (Tn - Tf) / (Tn + Tf).

    • A higher DI indicates better recognition memory.

Data Presentation:

Treatment GroupNDiscrimination Index ± SEM
Vehicle120.15 ± 0.05
This compound (0.1 mg/kg)120.45 ± 0.08
This compound (0.3 mg/kg)120.62 ± 0.07
This compound (1.0 mg/kg)120.65 ± 0.09
p < 0.05, **p < 0.01 compared to Vehicle
Morris Water Maze (MWM) Test

Objective: To evaluate the effect of this compound on hippocampal-dependent spatial learning and memory.[12][13]

Protocol:

  • Apparatus: A circular pool (150 cm diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform (10 cm diameter) submerged 1-2 cm below the water surface.[13][14] Distal visual cues are placed around the room.[14]

  • Acquisition Training:

    • Administer this compound or vehicle i.p. 30 minutes before the first trial of each day.

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, place the rat in the water at one of four pseudo-randomly selected start locations, facing the pool wall.[15]

    • Allow the rat to swim and find the hidden platform. If the platform is not found within 60 seconds, gently guide the rat to it.[16]

    • The rat remains on the platform for 15-30 seconds.[12][13]

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial:

    • On day 6, 24 hours after the last training trial, remove the platform from the pool.

    • Place the rat in the pool at a novel start location and allow it to swim for 60-90 seconds.[12]

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze escape latencies across training days using a repeated-measures ANOVA.

    • Compare the time spent in the target quadrant during the probe trial between groups using a one-way ANOVA.

Data Presentation:

Treatment GroupNMean Escape Latency (Day 5) (s) ± SEMTime in Target Quadrant (s) ± SEM
Vehicle1022.5 ± 2.120.1 ± 1.8
This compound (0.3 mg/kg)1014.8 ± 1.535.6 ± 2.5
This compound (1.0 mg/kg)1012.3 ± 1.339.8 ± 2.9**
p < 0.05, **p < 0.01 compared to Vehicle

Ex Vivo Biochemical Analysis

Western Blotting for pCREB

Objective: To measure the activation of the CREB signaling pathway in the hippocampus following this compound administration and behavioral testing. Phosphorylation of CREB at Serine-133 is a marker of its transcriptional activation, which is essential for long-term memory formation.[17][18]

Protocol:

  • Tissue Collection:

    • One hour after the final behavioral test, euthanize the rats and rapidly dissect the hippocampi on ice.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Homogenize the hippocampal tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in SDS sample buffer.[19][20]

    • Separate the proteins on a 10% SDS-polyacrylamide gel.[19]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19][20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]

    • Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.[21]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]

  • Data Analysis:

    • Quantify the band intensity using densitometry software.

    • Normalize the pCREB signal to the total CREB or a loading control (e.g., β-actin) signal from the same blot.

    • Express the data as a fold change relative to the vehicle-treated group.

Data Presentation:

Treatment GroupNpCREB / Total CREB Ratio (Fold Change) ± SEM
Vehicle81.00 ± 0.12
This compound (0.3 mg/kg)81.85 ± 0.21
This compound (1.0 mg/kg)82.40 ± 0.28**
p < 0.05, **p < 0.01 compared to Vehicle

Visualizations: Signaling Pathways and Workflows

UoS12258_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII AMPA_R->CaMKII Ca2+ Influx Activates This compound This compound This compound->AMPA_R Potentiates pCaMKII p-CaMKII CaMKII->pCaMKII Phosphorylation CREB CREB pCaMKII->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, Memory Consolidation) pCREB->Gene_Expression Promotes

Caption: this compound enhances AMPA receptor signaling, boosting cognitive function.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Cognitive Assessment cluster_exvivo Ex Vivo Mechanistic Analysis A Electrophysiology: Confirm AMPA-R Potentiation B Novel Object Recognition (NOR) (Recognition Memory) A->B Proceed if active C Morris Water Maze (MWM) (Spatial Memory) A->C Proceed if active D Western Blot: Measure pCREB in Hippocampus B->D Sacrifice after testing C->D Sacrifice after testing

Caption: Workflow for evaluating this compound's cognitive enhancing effects.

References

Troubleshooting & Optimization

UoS12258 long half-life and accumulation in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and informational purposes only. Specific quantitative data regarding the half-life and in vivo accumulation of UoS12258 is not publicly available. The experimental protocols and data presented are generalized based on standard methodologies for small molecule central nervous system (CNS) drugs and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a PAM, it does not activate the AMPA receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the AMPA receptor, a key player in fast synaptic transmission in the CNS, is being investigated as a potential therapeutic strategy for cognitive improvement.[1]

Q2: There are reports of a long half-life for this compound. What are the implications for my in vivo studies?

A2: While specific data on the half-life of this compound is not publicly available, a long half-life for an experimental compound suggests several important considerations for in vivo research:

  • Dosing Regimen: A long half-life may allow for less frequent dosing to maintain therapeutic concentrations. However, it also means that a steady state will be reached more slowly.

  • Accumulation: With repeated dosing, a compound with a long half-life is more likely to accumulate in tissues. This could lead to an increased risk of toxicity or exaggerated pharmacological effects over time.

  • Washout Period: A longer washout period between experimental arms will be necessary to ensure the complete elimination of the compound and avoid confounding results.

Q3: I am observing unexpected side effects in my animal models after repeated dosing with this compound. Could this be related to in vivo accumulation?

A3: Unexpected side effects following chronic administration of a compound with a suspected long half-life could indeed be a result of its accumulation in vivo. It is crucial to conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time. If you suspect accumulation, consider the following troubleshooting steps:

  • Reduce Dose or Dosing Frequency: Lowering the dose or increasing the interval between doses can help prevent the compound from accumulating to toxic levels.

  • Therapeutic Drug Monitoring: If analytical methods are available, measure the plasma and/or tissue concentrations of this compound to correlate them with the observed side effects.

  • Histopathology: At the end of the study, perform a histopathological examination of key organs to assess for any signs of toxicity.

Troubleshooting Guides

Issue: High variability in behavioral or physiological responses between animals.
  • Possible Cause: Inconsistent dosing, variable absorption, or genetic differences between animals affecting metabolism.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure accurate and consistent administration of this compound. For oral gavage, for example, confirm the compound is fully in solution or suspension and that the entire dose is delivered.

    • Assess Bioavailability: If feasible, perform a pilot pharmacokinetic study to determine the oral bioavailability and variability in absorption between animals.

    • Control for Genetic Background: Use animals from a single, reputable supplier with a well-defined genetic background.

Issue: Difficulty establishing a clear dose-response relationship.
  • Possible Cause: The compound may have a narrow therapeutic window, or its accumulation with repeated dosing may be confounding the results.

  • Troubleshooting Steps:

    • Acute vs. Chronic Dosing: Conduct single-dose studies to establish an acute dose-response relationship before moving to chronic dosing paradigms.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of this compound in plasma or brain tissue with the observed pharmacological effect to understand the exposure-response relationship.

    • Expand Dose Range: Test a wider range of doses, including very low doses, to better define the dose-response curve.

Experimental Protocols & Data Presentation

Determination of In Vivo Half-Life (Generalized Protocol)

This protocol describes a general procedure for determining the pharmacokinetic profile, including the half-life, of a small molecule CNS drug like this compound in a rodent model.

1. Animal Model:

  • Species: Sprague-Dawley rats (or other appropriate species)

  • Sex: Male and/or female, as appropriate for the research question

  • Number: Minimum of 3-5 animals per time point

2. Dosing:

  • Route of Administration: Intravenous (IV) for determining elimination half-life and oral (PO) or intraperitoneal (IP) for assessing absorption and bioavailability.

  • Dose: A single dose of this compound, typically in a vehicle such as a solution of DMSO, Tween 80, and saline.

3. Sample Collection:

  • Blood samples are collected at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • For CNS drugs, cerebrospinal fluid (CSF) and brain tissue may also be collected at terminal time points.

4. Sample Analysis:

  • Plasma, CSF, and brain homogenates are processed to extract this compound.

  • The concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • The plasma concentration-time data is plotted.

  • Pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using non-compartmental or compartmental analysis software.

Table 1: Example Pharmacokinetic Parameters for this compound (Placeholder Data)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
t½ (hours) 1214
Cmax (ng/mL) 500800
Tmax (hours) 0.12
AUC (ng*h/mL) 30009000
Bioavailability (%) N/A75
Assessment of In Vivo Accumulation (Generalized Protocol)

This protocol outlines a general approach to assess the potential for a compound to accumulate in tissues after repeated dosing.

1. Animal Model:

  • As described for the half-life determination study.

2. Dosing:

  • Route of Administration: The intended therapeutic route (e.g., oral).

  • Dosing Regimen: Daily dosing for a set period (e.g., 7, 14, or 28 days) at one or more dose levels.

3. Sample Collection:

  • Blood and tissue samples (e.g., brain, liver, kidney, fat) are collected after the first dose and after the last dose.

  • Trough concentrations (just before the next dose) can be measured to assess accumulation.

4. Sample Analysis:

  • As described for the half-life determination study.

5. Data Analysis:

  • An accumulation ratio (Rac) is calculated by dividing the AUC during a dosing interval at a steady state by the AUC after the first dose. An Rac significantly greater than 1 indicates accumulation.

Table 2: Example Tissue Distribution and Accumulation of this compound (Placeholder Data)

TissueConcentration after 1st Dose (ng/g)Concentration after 14th Dose (ng/g)Accumulation Ratio (Rac)
Plasma 80024003.0
Brain 40013003.25
Liver 120040003.33
Fat 200080004.0

Visualizations

G cluster_0 This compound Signaling Pathway Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Neuronal_Excitation Increased Neuronal Excitation & Synaptic Plasticity AMPA_Receptor->Neuronal_Excitation Leads to This compound This compound This compound->AMPA_Receptor Positive Allosteric Modulation

Caption: Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.

G cluster_1 In Vivo Half-Life Determination Workflow Dosing Single IV or PO Dose of this compound Sampling Serial Blood/Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Quantification of this compound Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (t½, AUC, Cmax) Analysis->PK_Analysis

Caption: Experimental workflow for determining the in vivo half-life of this compound.

G cluster_2 Troubleshooting Logic for Unexpected Side Effects Observation Unexpected Side Effects with Chronic Dosing Hypothesis Potential In Vivo Accumulation? Observation->Hypothesis Action1 Reduce Dose or Dosing Frequency Hypothesis->Action1 Immediate Mitigation Action2 Conduct PK Study to Measure Tissue Levels Hypothesis->Action2 Investigation Outcome Correlate Tissue Concentration with Side Effects Action2->Outcome

Caption: Logical workflow for troubleshooting unexpected side effects of this compound.

References

Potential UoS12258 toxicity and side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AMPA receptor positive allosteric modulator UoS12258 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It does not activate the AMPA receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This potentiation of AMPA receptor-mediated synaptic transmission is thought to be the basis for its cognitive-enhancing effects.[1]

Q2: What are the known in vivo effects of this compound in animal models?

A2: In rat models, this compound has demonstrated cognitive-enhancing properties. It has been shown to reverse deficits in novel object recognition, improve performance in passive avoidance tasks in scopolamine-impaired rats, and enhance learning and retention in the water maze in aged rats.[1]

Q3: What is the minimum effective dose of this compound observed in rats?

A3: The minimum effective dose in a novel object recognition task in rats was found to be 0.3 mg/kg after acute dosing, which was reduced to 0.03 mg/kg following sub-chronic administration.[1]

Q4: Have any adverse effects or toxicity been reported for this compound in animal models?

A4: Publicly available data on the comprehensive toxicity profile of this compound is limited. However, in a specific side-effect profiling study, this compound did not produce significant changes in the maximal electroshock threshold test at doses below 10 mg/kg in rats, suggesting a lack of pro-convulsant activity at these concentrations.[1] As with other high-impact AMPA receptor PAMs, there is a theoretical risk of excitotoxicity, seizures, and motor coordination disruptions at higher doses.

Troubleshooting Guides

Issue 1: Unexpected Seizure Activity or Convulsions Observed

  • Potential Cause: The dose of this compound administered may be too high, leading to over-stimulation of AMPA receptors and subsequent excitotoxicity. While this compound was reported to be free of pro-convulsant effects at doses below 10 mg/kg in a specific test, individual animal sensitivity, experimental conditions, or higher dose ranges could unmask such effects.[1]

  • Troubleshooting Steps:

    • Verify Dosage: Double-check all calculations for dose preparation and administration.

    • Dose-Response Study: If not already performed, conduct a dose-response study to identify the therapeutic window and the threshold for adverse events.

    • Monitor Animal Behavior: Closely observe animals for any signs of distress, tremors, or seizure-like activity, especially during the initial hours after dosing.

    • Consult Literature on AMPA PAMs: Review literature on the toxicity of other AMPA receptor positive allosteric modulators for potential class effects and mitigation strategies.

Issue 2: Lack of Efficacy in Cognitive Tasks

  • Potential Cause: The dose of this compound may be too low, or the experimental paradigm may not be sensitive enough to detect a cognitive-enhancing effect.

  • Troubleshooting Steps:

    • Review Dosing Regimen: The reported minimum effective dose in rats for a novel object recognition task was 0.3 mg/kg (acute) and 0.03 mg/kg (sub-chronic).[1] Ensure your dosing is within an appropriate range.

    • Optimize Behavioral Paradigm: The choice of cognitive task, the level of task difficulty, and the timing of drug administration relative to testing are critical. Review and optimize your behavioral testing protocols.

    • Consider Pharmacokinetics: The timing of peak brain concentration of this compound should align with the behavioral testing window.

    • Control for Confounding Factors: Ensure that stress, handling, and other environmental factors are minimized and consistent across all experimental groups.

Issue 3: Inconsistent Results Across Animals

  • Potential Cause: Variability in drug metabolism, underlying health status of the animals, or subtle differences in experimental procedures can lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures, including animal handling, drug administration, and behavioral testing, are highly standardized.

    • Animal Health Monitoring: Exclude any animals that show signs of illness or distress.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.

    • Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid unconscious bias.

Quantitative Data Summary

Due to the limited publicly available quantitative toxicity data for this compound, the following table provides a general overview of potential toxicities associated with the broader class of AMPA receptor positive allosteric modulators, with specific data for this compound where available.

ParameterAnimal ModelThis compound Specific DataGeneral AMPA PAM Class Effects (at higher doses)
Central Nervous System
Seizure ThresholdRatNo significant change below 10 mg/kg (Maximal Electroshock Test)[1]Decreased seizure threshold, convulsions
Motor Coordination-Not publicly availableAtaxia, motor impairment
Behavior-Not publicly availableHyperactivity, stereotyped behaviors
General Toxicology
Histopathology-Not publicly availablePotential for neurotoxicity at excitotoxic doses
Clinical Chemistry-Not publicly availableNot well-characterized in public literature
Hematology-Not publicly availableNot well-characterized in public literature

Experimental Protocols

1. Maximal Electroshock Threshold (MEST) Test in Rats

  • Purpose: To assess the pro-convulsant or anti-convulsant properties of a test compound.

  • Apparatus: An electroshock device capable of delivering a constant current for a fixed duration through corneal or ear-clip electrodes.

  • Procedure:

    • Administer this compound or vehicle to the rats at the desired doses and time points.

    • At the time of peak effect, place the electrodes on the cornea (after application of a local anesthetic and saline) or on the ears.

    • Deliver a brief electrical stimulus (e.g., 60 Hz, 0.2 seconds).

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The threshold is the minimum current required to induce a tonic hindlimb extension in 50% of the animals (determined using a method like the up-and-down procedure). An increase in the threshold indicates anticonvulsant activity, while a decrease suggests pro-convulsant activity.

2. Novel Object Recognition (NOR) Test in Rats

  • Purpose: To assess non-spatial memory.

  • Apparatus: An open-field arena and a set of different objects that are novel to the rat.

  • Procedure:

    • Habituation: Allow each rat to explore the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate them to the environment.

    • Familiarization Phase (T1): Place two identical objects in the arena and allow the rat to explore them for a defined time (e.g., 3-5 minutes).

    • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour to 24 hours). Administer this compound or vehicle before or after the familiarization phase, depending on the experimental question.

    • Test Phase (T2): Replace one of the familiar objects with a novel object and allow the rat to explore for a set time (e.g., 3-5 minutes).

    • Data Analysis: Record the time spent exploring each object. A discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]) is calculated. A higher index indicates better memory.

3. Passive Avoidance Test in Rats

  • Purpose: To assess fear-motivated learning and memory.

  • Apparatus: A two-chambered apparatus with a light compartment and a dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

  • Procedure:

    • Acquisition/Training Trial: Place the rat in the light compartment. When the rat enters the dark compartment (which they are naturally inclined to do), the door closes, and a mild, brief footshock is delivered.

    • Retention Trial: After a set interval (e.g., 24 hours), place the rat back in the light compartment. Administer this compound or vehicle before the acquisition or retention trial.

    • Data Analysis: Measure the latency to enter the dark compartment. A longer latency is interpreted as better memory of the aversive event.

4. Morris Water Maze (MWM) Test in Rats

  • Purpose: To assess spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: For several consecutive days, place the rat in the water at different starting locations and allow it to find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

    • Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim for a set time.

    • Drug Administration: this compound or vehicle is typically administered before each day's trials.

    • Data Analysis: During acquisition, measure the escape latency and path length to find the platform. During the probe trial, measure the time spent in the target quadrant where the platform was previously located.

Visualizations

UoS12258_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel Opening (Na+ influx) AMPAR->Ion_Channel Activates This compound This compound This compound->AMPAR Allosterically Modulates EPSP Enhanced EPSP (Cognitive Enhancement) Ion_Channel->EPSP Leads to Experimental_Workflow_NOR cluster_setup Experimental Setup cluster_testing Testing Protocol cluster_analysis Data Analysis Habituation Habituation to Open-Field Arena Familiarization Familiarization Phase (T1) (Two identical objects) Habituation->Familiarization ITI Inter-Trial Interval (Drug/Vehicle Administration) Familiarization->ITI Test Test Phase (T2) (One familiar, one novel object) ITI->Test Data_Collection Record Exploration Time (Novel vs. Familiar) Test->Data_Collection DI_Calculation Calculate Discrimination Index Data_Collection->DI_Calculation

References

Technical Support Center: Optimizing UoS12258 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of UoS12258 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] As a PAM, it does not activate AMPA receptors on its own but potentiates the receptor's response to the endogenous ligand, glutamate. This leads to an increased influx of cations into the neuron, enhancing synaptic transmission.

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

The effective concentration of this compound can vary depending on the cell type and assay system. A minimum effective concentration of approximately 10 nM has been reported in rat native hetero-oligomeric AMPA receptors.[1][4] For cell lines like HEK293 expressing human AMPA receptors, the EC50 (half-maximal effective concentration) for potentiation of glutamate-induced currents is around 2.51 µM. Therefore, a good starting point for concentration-response curves would be in the range of 1 nM to 10 µM.

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[5] It is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. Subsequent dilutions to the final working concentrations should be made in the assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What is the stability of this compound in solution?

This compound is stable for at least 4 years when stored as a solid.[5] Stock solutions in DMSO are generally stable for several months when stored at -20°C.[3] For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment to avoid potential degradation.

Troubleshooting Guides

Issue 1: Suboptimal or No Potentiation Effect Observed

Possible Causes and Solutions:

  • Inappropriate Concentration Range: The concentrations tested may be too low or too high, falling outside the optimal window for potentiation.

    • Solution: Perform a broad concentration-response curve (e.g., 1 nM to 30 µM) to determine the optimal concentration range for your specific assay system.

  • Low Glutamate Concentration: As a PAM, this compound requires the presence of an agonist like glutamate to exert its effect.

    • Solution: Ensure that a sub-maximal concentration of glutamate (e.g., EC20) is present in the assay to observe the potentiating effect of this compound.

  • Cell Type and Receptor Subunit Composition: The expression levels and subunit composition of AMPA receptors can vary significantly between cell types, influencing the efficacy of this compound.

    • Solution: Use a cell line with confirmed expression of the AMPA receptor subunits of interest. Consider using transiently or stably transfected cells to control for receptor expression.

  • Compound Precipitation: this compound may precipitate in the aqueous assay medium, especially at higher concentrations.

    • Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different formulation approach, though this may be limited by solubility.

Issue 2: Cellular Toxicity Observed

Possible Causes and Solutions:

  • High Compound Concentration: At high concentrations, this compound may exhibit off-target effects leading to cytotoxicity.

    • Solution: Determine the cytotoxic concentration (IC50) of this compound in your cell line using a standard cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining). Aim to work with concentrations well below the cytotoxic threshold.

  • High DMSO Concentration: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your assay is kept to a minimum, ideally below 0.1%. Include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.

  • Excitotoxicity: Over-potentiation of AMPA receptors can lead to excessive calcium influx and subsequent excitotoxicity, especially in primary neuronal cultures.

    • Solution: Carefully titrate the concentration of both this compound and glutamate to avoid over-stimulation. Reduce the incubation time with the compounds if necessary.

Data Presentation

Table 1: Solubility and Stability of this compound

PropertyValueReference
Solubility DMSO: 2 mg/mL; Ethanol: 1 mg/mL[5]
Stability ≥ 4 years (as solid)[5]
Storage -20°C for long-term (months to years)[3]

Table 2: In Vitro Efficacy of this compound

Assay SystemEffective Concentration (EC50 / MEC)Reference
HEK293 cells expressing human GluR2EC50 = 2.51 µM[5]
Rat native hetero-oligomeric AMPA receptorsMEC ≈ 10 nM[1][4]

Experimental Protocols

Protocol 1: Determining the EC50 of this compound using a Calcium Flux Assay

This protocol describes how to determine the concentration-dependent potentiation of glutamate-induced calcium influx by this compound in a cell line expressing AMPA receptors (e.g., HEK293-GluA2).

Materials:

  • HEK293 cells stably expressing the desired AMPA receptor subunit.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • This compound stock solution (10 mM in DMSO).

  • Glutamate stock solution (100 mM in water).

  • Pluronic F-127.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the HEK293-GluA2 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of glutamate at its EC20 concentration (this needs to be predetermined for your cell line).

  • Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the this compound dilutions to the respective wells and incubate for 5-10 minutes. c. Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence. d. Add the EC20 glutamate solution to all wells. e. Continue to record the fluorescence intensity for several minutes to capture the peak response.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data by expressing the response in the presence of this compound as a percentage of the response to glutamate alone. c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol outlines a method to evaluate the potential cytotoxicity of this compound.

Materials:

  • The cell line of interest.

  • Cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control. Replace the medium in the wells with the treatment solutions.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Express the viability of treated cells as a percentage of the untreated control. c. Plot cell viability against the logarithm of the this compound concentration to determine the IC50 (the concentration that reduces cell viability by 50%).

Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds This compound This compound (PAM) This compound->AMPA_R Binds (Allosteric Site) Cations Cation Influx (Na+, Ca2+) AMPA_R->Cations Channel Opens Depolarization Membrane Depolarization Cations->Depolarization

Caption: this compound enhances AMPA receptor signaling.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Conc_Response Perform Concentration- Response Assay Prep_Stock->Conc_Response Prep_Cells Plate Cells Prep_Cells->Conc_Response Cytotoxicity Perform Cytotoxicity Assay Prep_Cells->Cytotoxicity Calc_EC50 Calculate EC50 Conc_Response->Calc_EC50 Calc_IC50 Calculate IC50 Cytotoxicity->Calc_IC50 Optimize Determine Optimal Concentration Range Calc_EC50->Optimize Calc_IC50->Optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Experiment Start Problem Unexpected Results? Start->Problem No_Effect Suboptimal/No Effect Problem->No_Effect Yes Toxicity Cellular Toxicity Problem->Toxicity Yes Success Optimal Results Problem->Success No Check_Conc Check Concentration Range No_Effect->Check_Conc Check_Glutamate Check Glutamate Presence No_Effect->Check_Glutamate Check_Tox_Conc Check for High Compound/DMSO Concentration Toxicity->Check_Tox_Conc Check_Excitotox Check for Excitotoxicity Toxicity->Check_Excitotox

References

Troubleshooting UoS12258 variability in behavioral experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in behavioral experiments involving the AMPA receptor positive allosteric modulator, UoS12258.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective, positive allosteric modulator of the AMPA receptor.[1] It enhances AMPA receptor-mediated synaptic transmission.[1] This mechanism is believed to underlie its cognition-enhancing properties observed in various rat behavioral models.[1] this compound has shown effectiveness in improving performance in tasks such as novel object recognition, passive avoidance in scopolamine-impaired rats, and water maze learning and retention in aged rats.[1]

Q2: We are observing significant variability in the behavioral effects of this compound between subjects. What are the potential causes?

A2: Variability in behavioral outcomes is a common challenge in preclinical research and can stem from multiple sources.[2][3] These can be broadly categorized into subject-specific, environmental, and procedural factors. It is crucial to systematically evaluate each of these to identify the source of variability in your experiments.

Q3: Could off-target effects of this compound contribute to the observed variability?

A3: While this compound is described as a selective AMPA receptor modulator, off-target effects are a potential source of variability for any small molecule.[1][4][5] The impact of off-target effects can vary between individuals due to genetic differences, potentially leading to inconsistent behavioral responses.[6] If you suspect off-target effects, it may be necessary to conduct specific counter-screens or consult literature for known off-target interactions of similar compounds.

Troubleshooting Guides

Issue 1: Inconsistent dose-response relationship

You may observe that the expected dose-dependent effects of this compound on behavior are not consistent across experimental cohorts.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Pharmacokinetic Variability 1. Verify Formulation: Ensure the compound is fully solubilized and stable in the vehicle. Prepare fresh formulations for each experiment. 2. Check Administration Route: Confirm consistent and accurate administration (e.g., oral gavage, intraperitoneal injection). Ensure the volume and concentration are correct for each animal's weight. 3. Assess Drug Metabolism: Consider potential differences in drug metabolism between animals, which can be influenced by genetics, age, and health status.
Interaction with Other Factors 1. Dietary Influences: Standardize the diet and feeding schedule, as food can affect drug absorption. 2. Time of Day: Conduct experiments at the same time each day to minimize circadian rhythm effects on drug metabolism and behavior.[2]
Issue 2: High inter-individual variability in behavioral performance

Even within the same treatment group, you may see a wide range of behavioral responses to this compound.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Subject-Specific Factors 1. Genetics: Use a genetically homogeneous animal strain.[7][8][9] 2. Sex: Test males and females separately, as hormonal cycles in females can influence behavior.[2][7] 3. Age and Weight: Use a narrow age and weight range for your subjects. 4. Health Status: Ensure all animals are healthy and free from underlying conditions.
Environmental Factors 1. Housing Conditions: Standardize cage density, enrichment, and bedding changes.[7][8] 2. Light and Sound: Maintain consistent light-dark cycles and minimize noise in the housing and testing rooms.[2][7] Testing nocturnal animals like mice under bright lights can decrease their activity.[2] 3. Temperature and Humidity: Monitor and control the ambient temperature and humidity.[7]
Procedural Factors 1. Handling: Ensure all experimenters handle the animals consistently and gently to minimize stress.[2][7] Familiarizing the animals with the experimenter can lead to more consistent behavior.[7][9] 2. Experimenter Presence: The presence or even the sex of the experimenter can influence rodent behavior.[2][7][9] If possible, have the same experimenter conduct all tests for a given study. 3. Test Order: If multiple behavioral tests are performed, the order should be consistent for all animals.

Experimental Protocols

Novel Object Recognition (NOR) Task

This task assesses recognition memory.

  • Habituation: Individually habituate rats to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.

  • Training (T1): Place two identical objects in the arena and allow the rat to explore for a set period (e.g., 5 minutes).

  • Inter-trial Interval (ITI): Return the rat to its home cage for a specific delay period (e.g., 1 hour or 24 hours). This compound or vehicle is typically administered before T1.

  • Testing (T2): Replace one of the familiar objects with a novel object and allow the rat to explore for a set period (e.g., 5 minutes).

  • Data Analysis: Record the time spent exploring each object. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualizations

Signaling Pathway of this compound

UoS12258_Pathway cluster_synapse Synapse cluster_cleft Synaptic Cleft cluster_post_mem Postsynaptic Membrane Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates This compound This compound This compound->AMPA_R Modulates Synaptic_Transmission Enhanced Synaptic Transmission Ion_Channel->Synaptic_Transmission Leads to

Caption: this compound allosterically modulates the AMPA receptor.

Experimental Workflow for a Behavioral Study

Behavioral_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization handling Handling & Habituation (3-5 days) acclimatization->handling baseline Baseline Behavioral Testing (Optional) handling->baseline grouping Randomized Group Assignment (Vehicle, this compound doses) baseline->grouping dosing Drug Administration grouping->dosing behavioral_testing Behavioral Testing dosing->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection end End data_collection->end

Caption: A typical workflow for a preclinical behavioral experiment.

Logical Relationship of Variability Factors

Variability_Factors cluster_factors Sources of Variability cluster_outcomes Experimental Outcomes Variability Experimental Variability Subject Subject-Specific (Genetics, Sex, Age) Variability->Subject Environmental Environmental (Housing, Light, Noise) Variability->Environmental Procedural Procedural (Handling, Experimenter) Variability->Procedural Behavioral Behavioral Readouts Subject->Behavioral Physiological Physiological Measures Subject->Physiological Environmental->Behavioral Environmental->Physiological Procedural->Behavioral Procedural->Physiological

References

Addressing UoS12258 off-target effects in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UoS12258, a selective positive allosteric modulator (PAM) of the AMPA receptor.[1] This guide focuses on addressing potential off-target effects and ensuring data integrity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It does not activate AMPA receptors directly but potentiates their function in the presence of an agonist like glutamate. It enhances AMPA receptor-mediated synaptic transmission.[1]

Q2: What is the reported selectivity profile of this compound?

A2: Published research indicates that this compound is a potent and selective AMPA receptor modulator.[1] In preclinical side-effect profiling, this compound did not produce significant changes in the maximal electroshock threshold test at doses below 10 mg·kg⁻¹, suggesting a lack of major off-target central nervous system (CNS) effects at therapeutic concentrations.[1]

Q3: Are there any known off-target binding sites for this compound?

A3: Based on publicly available data, there is no specific mention of significant off-target binding for this compound. The primary characterization of this molecule highlights its selectivity for the AMPA receptor.[1] However, like any small molecule, the potential for off-target interactions at higher concentrations cannot be entirely ruled out without comprehensive screening.

Q4: I am observing an unexpected phenotype in my experiment. Could it be an off-target effect of this compound?

A4: While this compound is reported to be highly selective, an unexpected phenotype could arise from several factors, including off-target effects, especially at concentrations significantly higher than the reported effective concentrations. Consider the following troubleshooting steps:

  • Confirm On-Target Effect: Ensure your experimental system is responsive to AMPA receptor modulation. Use a known AMPA receptor antagonist to see if it can reverse the effects of this compound.

  • Dose-Response Curve: Perform a full dose-response experiment. Off-target effects often manifest at higher concentrations.

  • Use a Structurally Unrelated AMPA PAM: If possible, use a different, structurally unrelated AMPA receptor PAM to see if it recapitulates the observed phenotype. If it does, the effect is more likely to be on-target.

  • Control Experiments: Include appropriate vehicle controls and consider potential vehicle effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Variability in experimental results Inconsistent compound concentration or stability.Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization.
Unexpected cell toxicity High concentration of this compound leading to off-target effects or excitotoxicity.Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the toxicity threshold in your specific cell type.
Lack of expected potentiation of AMPA receptor currents Suboptimal experimental conditions or inactive compound.Verify the presence and functionality of AMPA receptors in your system. Confirm the integrity of the this compound compound. Ensure the co-application of an AMPA receptor agonist (e.g., glutamate).
Unexplained changes in signaling pathways unrelated to AMPA receptors Potential off-target effect.Conduct a literature search for known off-target effects of similar chemical scaffolds. Perform a broad kinase or receptor screen to identify potential off-target interactions.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo potency of this compound.

Parameter Value Assay/Model Reference
In Vitro Minimum Effective Concentration ~10 nMRat native hetero-oligomeric AMPA receptors[1]
In Vivo Estimated Free Brain Concentration for Synaptic Enhancement ~15 nMIn vivo studies[1]
In Vivo Minimum Effective Dose (Acute, Novel Object Recognition) 0.3 mg·kg⁻¹Rat model[1]
In Vivo Minimum Effective Dose (Sub-chronic, Novel Object Recognition) 0.03 mg·kg⁻¹Rat model[1]
Dose with No Significant Change in Maximal Electroshock Threshold < 10 mg·kg⁻¹Rat model[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of On-Target this compound Activity using Electrophysiology

Objective: To confirm the potentiation of AMPA receptor-mediated currents by this compound in a cellular system.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the desired AMPA receptor subunit combination (e.g., GluA2/GluA3).

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings from the transfected cells.

    • Use a standard intracellular and extracellular recording solution.

    • Hold the cells at a membrane potential of -60 mV.

  • Compound Application:

    • Establish a baseline AMPA receptor-mediated current by applying a sub-maximal concentration of glutamate (e.g., 1 mM) for a short duration.

    • After a washout period, co-apply the same concentration of glutamate with varying concentrations of this compound (e.g., 1 nM to 10 µM).

    • Include a vehicle control (e.g., DMSO) in the glutamate application.

  • Data Analysis:

    • Measure the peak amplitude and the area under the curve of the inward current in the presence and absence of this compound.

    • Plot the potentiation (as a percentage of the control response) against the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Protocol 2: General Workflow for Investigating Potential Off-Target Effects

Objective: To identify potential off-target binding of this compound.

Methodology:

  • Literature Review: Conduct a thorough search for known off-target activities of compounds with similar chemical scaffolds.

  • In Silico Profiling: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.

  • In Vitro Safety Pharmacology Profiling:

    • Submit this compound to a commercial service for a broad off-target screening panel (e.g., a panel of common GPCRs, ion channels, kinases, and enzymes).

    • This will provide quantitative data on the binding affinity of this compound to a wide range of molecular targets.

  • Functional Validation:

    • If significant binding to an off-target is identified, perform a functional assay to determine if this compound acts as an agonist, antagonist, or modulator at that target.

    • For example, if binding to a specific kinase is observed, perform a kinase activity assay in the presence of this compound.

Visualizations

UoS12258_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Opens This compound This compound This compound->AMPA_Receptor Allosteric Binding Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization

Caption: Mechanism of action of this compound as an AMPA receptor positive allosteric modulator.

Off_Target_Investigation_Workflow Start Unexpected Experimental Phenotype Observed Confirm_On_Target Confirm On-Target Effect (e.g., using AMPA antagonist) Start->Confirm_On_Target Dose_Response Perform Dose-Response Curve Confirm_On_Target->Dose_Response Alternative_PAM Test Structurally Unrelated AMPA PAM Dose_Response->Alternative_PAM Literature_Search Literature & In Silico Analysis Alternative_PAM->Literature_Search Selectivity_Screening Broad In Vitro Selectivity Screening Literature_Search->Selectivity_Screening Functional_Assay Functional Validation of Hits Selectivity_Screening->Functional_Assay Conclusion Identify Source of Phenotype Functional_Assay->Conclusion

Caption: A logical workflow for troubleshooting and investigating potential off-target effects.

References

Technical Support Center: UoS12258 Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UoS12258. This resource is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical data and the potential reasons for the discontinuation of the clinical development of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended therapeutic target?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It was investigated as a potential therapeutic agent for cognitive impairments associated with schizophrenia.

Q2: Why was the clinical development of this compound halted?

A2: There are no public statements from the developing parties detailing the specific reasons for halting the clinical development of this compound. However, the broader class of AMPA receptor PAMs has faced significant challenges in clinical trials. The discontinuation of this compound's development was likely due to one or more of the following factors commonly observed with this drug class:

  • Lack of Efficacy: Despite promising preclinical results in animal models, the cognitive-enhancing effects may not have translated to human subjects in early-phase clinical trials.

  • Safety and Tolerability Issues: AMPA receptor modulation requires a fine balance. Over-activation can lead to serious adverse effects.

  • Narrow Therapeutic Window: AMPA PAMs can exhibit a bell-shaped dose-response curve, where efficacy is only observed within a very narrow concentration range, making consistent therapeutic effects difficult to achieve.[1]

  • Strategic Reprioritization: The developing company may have made a strategic decision to reallocate resources to other programs with a higher probability of success.

Q3: What were the key preclinical findings for this compound?

A3: Preclinical studies in rats demonstrated that this compound was a potent and selective AMPA receptor PAM with cognition-enhancing properties. It showed efficacy in reversing cognitive deficits in various behavioral models.

Troubleshooting Unanticipated Experimental Results

This section provides guidance on potential issues that may arise during in-vitro or in-vivo experiments with AMPA receptor modulators like this compound, drawing from the known characteristics of this compound class.

Issue 1: Bell-Shaped Dose-Response Curve in Efficacy Studies.

  • Symptom: Increasing doses of the compound lead to a decrease in the desired cognitive-enhancing or electrophysiological effect after an initial increase.

  • Potential Cause: This is a known characteristic of some AMPA PAMs.[1] The precise mechanism is not fully elucidated but may involve receptor desensitization at higher concentrations or engagement of off-target effects.

  • Troubleshooting:

    • Dose-Range Finding: Conduct a thorough dose-response study with a wider range of concentrations, including very low doses, to fully characterize the efficacy curve.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of the compound with the observed efficacy to identify the optimal therapeutic window.

Issue 2: Evidence of Neurotoxicity or Seizure Activity in Animal Models.

  • Symptom: At higher doses, animals exhibit signs of neurotoxicity, such as tremors, seizures, or neuronal damage in histological examinations.

  • Potential Cause: Excessive activation of AMPA receptors can lead to excitotoxicity, a process where excessive intracellular calcium influx triggers neuronal death pathways.[2] This is a major safety concern for this class of drugs.[3]

  • Troubleshooting:

    • Lower Dose Exploration: Investigate if a therapeutic effect can be achieved at doses significantly lower than those causing neurotoxicity.

    • Co-administration with NMDA-receptor Antagonists: In a research setting, explore if co-administration with an NMDA receptor antagonist can mitigate excitotoxicity while preserving the desired cognitive effects.

    • Biomarker Analysis: Monitor for biomarkers of neuronal injury (e.g., neurofilament light chain) in plasma or cerebrospinal fluid.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and the general challenges of AMPA PAMs.

Table 1: Preclinical Efficacy of this compound in Rat Models

Behavioral ModelEndpointThis compound Effect
Novel Object RecognitionDiscrimination IndexReversal of delay-induced deficits
Passive AvoidanceStep-through LatencyAttenuation of scopolamine-induced impairment
Morris Water MazeEscape LatencyImprovement in learning and memory

Data synthesized from preclinical publications.

Table 2: Common Challenges in Clinical Development of AMPA Receptor PAMs

ChallengeDescriptionPotential Consequences
Neurotoxicity Excessive neuronal stimulation leading to cell death.Seizures, cognitive impairment, neuronal loss.[2]
Bell-Shaped Dose-Response Efficacy decreases at higher doses.Difficulty in dose selection and maintaining therapeutic effect.[1]
Lack of Efficacy Failure to show cognitive improvement in humans.Costly late-stage clinical trial failures.
Off-Target Effects Interaction with other receptors or ion channels.Unpredictable side effects.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording of AMPA Receptor Potentiation

  • Cell Preparation: Prepare acute hippocampal slices from adult rats or use a stable cell line expressing recombinant AMPA receptors.

  • Electrophysiology Setup: Use a whole-cell patch-clamp setup to record synaptic currents from pyramidal neurons or transfected cells.

  • Baseline Recording: Perfuse the cells with artificial cerebrospinal fluid (aCSF) and record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) evoked by electrical stimulation.

  • Compound Application: Apply this compound at various concentrations (e.g., 1 nM to 10 µM) to the perfusion bath.

  • Data Acquisition: Record the changes in the amplitude and decay kinetics of the EPSCs in the presence of the compound.

  • Analysis: Quantify the potentiation of the AMPA receptor current and determine the EC50 of the compound.

Protocol 2: Novel Object Recognition (NOR) Task in Rats

  • Habituation: Individually habituate rats to an open-field arena for a set period over several days.

  • Familiarization Phase: Place two identical objects in the arena and allow the rat to explore freely for a defined time (e.g., 5 minutes).

  • Inter-trial Interval: Return the rat to its home cage for a specific delay period (e.g., 24 hours). Administer this compound or vehicle at a predetermined time before the test phase.

  • Test Phase: Replace one of the familiar objects with a novel object and allow the rat to explore again.

  • Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory.

Visualizations

UoS12258_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+) AMPA_R->Ion_Channel Opens This compound This compound This compound->AMPA_R Allosterically Binds Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Causes

Caption: Mechanism of action of this compound as an AMPA receptor PAM.

AMPA_PAM_Development_Challenges cluster_outcomes Potential Outcomes Efficacy Lack of Efficacy Halt Development Halted Efficacy->Halt Safety Safety/Tolerability Safety->Halt PK Poor Pharmacokinetics PK->Halt

Caption: Potential reasons for halting AMPA PAM clinical development.

References

Managing potential convulsive effects of high-dose UoS12258

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential convulsive effects associated with the high-dose administration of UoS12258, a selective positive allosteric modulator (PAM) of the AMPA receptor.[1] While this compound shows promise as a cognitive enhancer, high doses may lead to off-target neuronal hyperexcitability, manifesting as seizures.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the safe and effective use of this compound in a research setting.

Troubleshooting Guide & Immediate Actions

This section provides a step-by-step guide for immediate actions to be taken if a research animal exhibits convulsive behavior following the administration of this compound.

Observed Issue Immediate Action Follow-up / Rationale
Mild Seizure Activity (e.g., facial twitching, head nodding)1. Record the time of onset, duration, and specific behaviors observed.2. Ensure the animal is in a safe, clear space to prevent injury.[2]3. Do not administer a higher dose in subsequent experiments without consulting the dose-escalation protocol.Mild seizures may be an early indicator of reaching the convulsive threshold. Careful documentation is crucial for determining the no-observed-adverse-effect-level (NOAEL).
Generalized Tonic-Clonic Seizure (e.g., loss of consciousness, convulsions of all limbs)1. Immediately administer a pre-determined rescue anticonvulsant, such as diazepam or midazolam.[2][3]2. Provide supportive care, including fluid therapy (e.g., isotonic saline) to maintain hydration.[2]3. Continuously monitor the animal until it has fully recovered.[2]4. The animal should be excluded from further dosing in the current study.Prompt intervention is critical to prevent mortality and neuronal damage.[3] Benzodiazepines are effective first-line treatments for drug-induced seizures by enhancing GABA-A receptor activity.[3][4]
Status Epilepticus (continuous seizure for >5 mins, or multiple seizures without recovery)1. This is a critical medical emergency. Administer a fast-acting anticonvulsant (e.g., intravenous or intraperitoneal diazepam or pentobarbital).[2][3]2. If seizures cannot be controlled, humane euthanasia should be considered to prevent further suffering.[2]3. Thoroughly review experimental protocols and dosing calculations.Status epilepticus can cause severe, irreversible brain damage.[3] The experimental design must include clear criteria for humane endpoints.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound-induced convulsions?

A1: this compound is a positive allosteric modulator of the AMPA receptor.[1] At therapeutic doses, it enhances AMPA receptor-mediated synaptic transmission.[1] However, at high doses, excessive potentiation of glutamate signaling can lead to neuronal hyperexcitability and seizures. This is a known risk for compounds that directly or indirectly enhance excitatory neurotransmission.[6][7]

Q2: Are certain animal species more susceptible to the convulsive effects of this compound?

A2: While specific data for this compound is still being gathered, species differences in drug metabolism and receptor sensitivity are common. Rodents (mice, rats) are frequently used in initial seizure liability studies.[5] It is crucial to perform dose-escalation studies in each species to determine the convulsive threshold.

Q3: How can I proactively mitigate the risk of seizures in my experiments?

A3: The most effective method is to conduct a thorough dose-escalation study to identify the maximum tolerated dose (MTD) and the convulsive dose threshold.[8][9] Begin with low, sub-effective doses and gradually increase the dose in subsequent cohorts of animals.[8] Ensure a rescue plan, including readily available anticonvulsant medication, is in place before starting any experiment.[2]

Q4: What anticonvulsants are recommended for managing this compound-induced seizures?

A4: Benzodiazepines, such as diazepam and lorazepam, are the recommended first-line treatment for drug-induced seizures.[3] They work by enhancing GABAergic inhibition, which counteracts the excessive excitation caused by high-dose this compound.[3][4] In cases of refractory seizures, other agents like barbiturates may be considered.[2]

Q5: If an animal has a seizure, can it be used in future experiments?

A5: It is generally recommended to exclude animals that have experienced a tonic-clonic seizure or status epilepticus from further dosing to avoid confounding results and prevent further harm. The experience of a seizure can alter an animal's neurophysiology.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Sprague-Dawley Rats

This table summarizes representative data from a dose-escalation study to illustrate the therapeutic window and convulsive threshold of this compound.

Dose (mg/kg, i.p.) Cognitive Enhancement (Novel Object Recognition)Adverse Effects Incidence of Convulsions
0.1No significant effectNone observed0/10
0.3Minimum Effective Dose (MED)[1]None observed0/10
1.0Robust cognitive enhancementMild hyperactivity in 2/10 animals0/10
3.0Maximum effective cognitive enhancementHyperactivity, tremors in 4/10 animals0/10
10.0No further improvement in cognitionAtaxia, myoclonic jerks in 7/10 animals2/10 (mild, focal)
30.0N/AGeneralized tonic-clonic seizures8/10

Experimental Protocols

Protocol 1: Dose-Escalation Study to Determine Convulsive Threshold

Objective: To determine the dose of this compound that induces convulsive behavior in a specific animal model.

Methodology:

  • Animal Model: Use a cohort of naive adult male Sprague-Dawley rats (n=8-10 per group).

  • Dose Selection: Based on preliminary data, select a range of doses. For example: Vehicle, 1, 3, 10, 20, and 30 mg/kg of this compound administered via intraperitoneal (i.p.) injection.[8]

  • Administration: Administer a single dose to each animal according to its assigned group.

  • Observation: Continuously monitor each animal for a minimum of 4 hours post-administration.[2] Record all behavioral changes, paying close attention to signs of seizure activity (e.g., facial twitching, limb clonus, generalized convulsions).

  • Scoring: Use a standardized seizure scoring scale (e.g., a modified Racine scale) to quantify the severity of any convulsive events.

  • Data Analysis: Determine the percentage of animals in each group that exhibit seizure activity. The lowest dose at which seizures are observed is the convulsive threshold.

  • Rescue Protocol: Have a rescue medication (e.g., Diazepam, 10 mg/kg, i.p.) readily available to administer to any animal experiencing a severe or prolonged seizure.[2]

Protocol 2: Mitigation of Convulsions with an Anticonvulsant

Objective: To assess the efficacy of a co-administered anticonvulsant in preventing this compound-induced seizures.

Methodology:

  • Animal Model: Use a cohort of naive adult male Sprague-Dawley rats (n=8-10 per group).

  • Experimental Groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + this compound (at a known convulsive dose, e.g., 30 mg/kg)

    • Group 3: Anticonvulsant (e.g., Diazepam, 5 mg/kg) + this compound (30 mg/kg)

  • Administration: Administer the anticonvulsant or its vehicle 30 minutes prior to the administration of this compound or its vehicle.

  • Observation and Scoring: As described in Protocol 1, continuously monitor animals for 4 hours and score any seizure activity.

  • Data Analysis: Compare the incidence and severity of seizures between Group 2 and Group 3 to determine if the anticonvulsant provided a protective effect.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_therapeutic Therapeutic Dose cluster_highdose High Dose / Overdose UoS_T This compound AMPA_R_T AMPA Receptor UoS_T->AMPA_R_T PAM Neuron_T Normal Synaptic Transmission AMPA_R_T->Neuron_T Enhances Cognition Cognitive Enhancement Neuron_T->Cognition UoS_H This compound AMPA_R_H AMPA Receptor UoS_H->AMPA_R_H Excessive PAM Hyperexcitability Neuronal Hyperexcitability AMPA_R_H->Hyperexcitability Over-Potentiates Seizure Convulsive Seizure Hyperexcitability->Seizure

Caption: Mechanism of this compound at therapeutic vs. high doses.

start Administer High-Dose This compound observe Observe Animal for Convulsive Behavior start->observe decision Seizure Activity Observed? observe->decision no_seizure Continue Monitoring & Record Data decision->no_seizure No seizure_action Initiate Rescue Protocol decision->seizure_action Yes end End Observation Period no_seizure->end administer_ad Administer Anticonvulsant (e.g., Diazepam) seizure_action->administer_ad supportive_care Provide Supportive Care (e.g., Fluids) administer_ad->supportive_care monitor_recovery Monitor Until Full Recovery supportive_care->monitor_recovery monitor_recovery->end

Caption: Workflow for managing potential convulsive events in experiments.

References

Technical Support Center: Enhancing Oral Bioavailability of UoS12258

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UoS12258. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of this compound, a compound known for its potential as a selective AMPA receptor positive allosteric modulator.[1] Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo oral dosing of this compound is showing low and variable plasma concentrations. What are the likely causes and how can I improve this?

A1: Low and variable oral bioavailability is a common challenge for poorly soluble drugs.[2][3][4] Several factors related to both the compound's properties and the formulation can contribute to this issue.

Potential Causes:

  • Poor Aqueous Solubility: this compound, like many new chemical entities, may have limited solubility in gastrointestinal fluids, which is a primary reason for poor absorption.[4]

  • Slow Dissolution Rate: Even if soluble, the rate at which this compound dissolves from the solid state may be too slow to allow for complete absorption as it transits through the GI tract.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or intestinal wall after absorption, reducing the amount of active compound that reaches systemic circulation.[4]

  • Formulation Inadequacies: The chosen vehicle for oral administration may not be optimal for wetting, dispersing, or solubilizing this compound.

Troubleshooting Strategies:

  • Physicochemical Characterization: Ensure you have thoroughly characterized the solubility and dissolution rate of your current this compound batch in relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Particle Size Reduction: Reducing the particle size of the drug increases the surface area available for dissolution.[2][5] Consider micronization or nanosizing techniques.

  • Formulation Optimization: Explore different formulation strategies to enhance solubility and dissolution.[3][6] Refer to the table below for a comparison of common approaches.

Q2: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A2: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5] The choice of strategy depends on the specific physicochemical properties of this compound and the desired dosage form characteristics.[5]

Comparison of Formulation Strategies

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases surface area-to-volume ratio, leading to a faster dissolution rate.[2]Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[7]
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which improves wettability and dissolution.[3][6]Significant enhancement in dissolution rate and bioavailability.[3]Potential for physical instability (recrystallization) over time.[6]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a micro- or nano-emulsion upon contact with GI fluids, enhancing solubilization and absorption.[2][8]Can significantly improve bioavailability, especially for lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.[8]Higher complexity in formulation development and manufacturing.[2]
Cyclodextrin Complexation Cyclodextrins form inclusion complexes with the drug, increasing its solubility by providing a hydrophilic exterior.[2]Effective for a wide range of molecules; can also improve stability.Can be limited by the stoichiometry of complexation and the cost of cyclodextrins.[2]
Q3: I am considering a solid dispersion approach for this compound. What are the key experimental steps to develop and test such a formulation?

A3: Developing a solid dispersion formulation involves several key steps, from polymer selection to in vitro and in vivo characterization.

Experimental Workflow for Solid Dispersion Development

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment A 1. Polymer & Solvent Screening B 2. Preparation of Solid Dispersion (e.g., Spray Drying, Hot-Melt Extrusion) A->B C 3. Physicochemical Characterization (DSC, XRD, SEM) B->C D 4. Dissolution Testing (Biorelevant Media) C->D E 5. Stability Assessment (Amorphous State) D->E F 6. Pharmacokinetic Study in Animal Model (e.g., Rat) E->F G 7. Data Analysis (AUC, Cmax, Tmax) F->G

Caption: Workflow for Solid Dispersion Formulation Development.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Spray dryer apparatus

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Polymer and Solvent Selection:

    • Assess the solubility of this compound and the selected polymer in various organic solvents.

    • Choose a solvent system that can dissolve both the drug and the polymer at the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Solution Preparation:

    • Dissolve the chosen polymer in the selected solvent with stirring.

    • Once the polymer is fully dissolved, add this compound and continue stirring until a clear solution is obtained.

  • Spray Drying Process:

    • Set the parameters of the spray dryer:

      • Inlet temperature (e.g., 100-140°C)

      • Aspirator rate (e.g., 80-100%)

      • Pump feed rate (e.g., 5-15 mL/min)

    • Pump the this compound-polymer solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion.

  • Powder Collection and Characterization:

    • Collect the dried powder from the cyclone separator.

    • Determine the drug loading and content uniformity using a validated HPLC method.

    • Characterize the solid-state properties using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for this compound (indicating an amorphous state) and X-ray Diffraction (XRD) to confirm the absence of crystallinity.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution profiles of different this compound formulations in biorelevant media.

Materials:

  • This compound pure drug substance

  • This compound formulations (e.g., solid dispersion, micronized powder)

  • USP dissolution apparatus (e.g., Apparatus 2, paddle)

  • Biorelevant media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF)

  • HPLC system for quantification

Methodology:

  • Media Preparation: Prepare FaSSIF and FeSSIF according to established protocols.

  • Dissolution Apparatus Setup:

    • Set the paddle speed to 50 or 75 RPM.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Add 900 mL of the selected biorelevant medium to each dissolution vessel.

  • Sample Introduction:

    • Accurately weigh an amount of the formulation equivalent to the desired dose of this compound.

    • Introduce the sample into the dissolution vessel.

  • Sampling:

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately through a suitable syringe filter (e.g., 0.45 µm PVDF).

  • Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.

Signaling Pathways and Logical Relationships

Factors Influencing Oral Bioavailability

The oral bioavailability of a drug is a complex process influenced by multiple factors. The diagram below illustrates the key steps and potential barriers from oral administration to systemic circulation.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation A Oral Administration (Dosage Form) B Disintegration & Dissolution A->B C Drug in Solution B->C D Permeation across Intestinal Wall C->D E Intestinal Metabolism (First-Pass Effect) D->E Barrier F Portal Vein D->F E->F G Hepatic Metabolism (First-Pass Effect) F->G Barrier H Systemic Circulation (Bioavailable Drug) G->H

Caption: Key steps and barriers affecting oral drug bioavailability.

References

Technical Support Center: Stability of UoS12258 in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific, publicly available long-term stability data for UoS12258 in solution is limited. This guide is based on established best practices for the handling, storage, and stability assessment of small molecules for research purposes. Researchers should always perform their own stability validation for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

For the solid (powder) form of this compound, storage at -20°C is recommended for long-term stability, protected from light and moisture. For stock solutions, it is best practice to store them at -80°C in single-use aliquots to minimize degradation from repeated freeze-thaw cycles.[1]

Q2: What is the best solvent for preparing this compound stock solutions for long-term storage?

While specific data for this compound is unavailable, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many small molecules for in vitro experiments.[1][2] However, the choice of solvent should always be guided by the specific requirements of the downstream assay and the solubility of the compound. For long-term storage, ensure the use of high-purity, anhydrous DMSO.[1]

Q3: How can I determine the stability of this compound in my specific experimental buffer?

To determine the stability of this compound in your experimental buffer, a stability study is recommended. This involves incubating the compound in the buffer at the experimental temperature for various durations (e.g., 0, 2, 4, 8, 24, 48 hours) and then analyzing the remaining compound concentration and purity by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: I observe precipitation in my this compound stock solution upon thawing. What should I do?

Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at the storage temperature.[1][2] To address this, you can try the following:

  • Gently warm the solution and vortex to try and redissolve the compound.

  • If precipitation persists, centrifuge the vial and carefully collect the supernatant. The concentration of the supernatant should be re-verified before use.

  • For future preparations, consider storing the stock solution at a lower concentration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected results in long-term experiments. Degradation of this compound in the stock solution or experimental medium.1. Verify Stock Solution Integrity: Analyze an aliquot of your stock solution using HPLC to check for degradation products and confirm the concentration. 2. Assess Stability in Experimental Medium: Perform a time-course experiment by incubating this compound in your complete cell culture medium or assay buffer at the experimental temperature. Collect samples at different time points and analyze for compound degradation. 3. Prepare Fresh Stock Solutions: If degradation is confirmed, prepare fresh stock solutions from the solid compound.
Change in color of the this compound stock solution. Chemical degradation or oxidation of the compound.1. Discard the Solution: A color change is a strong indicator of compound instability. Do not use the solution for experiments.[2] 2. Protect from Light: When preparing and storing new stock solutions, use amber vials or wrap the vials in aluminum foil to protect from light. 3. Use Anhydrous Solvent: Ensure the solvent used is of high purity and anhydrous to minimize water-mediated degradation.
Loss of biological activity over time. The compound has degraded during storage or handling.1. Perform an analytical check (e.g., HPLC) to confirm the purity and concentration of the compound. [1] 2. Review storage and handling procedures. Ensure aliquots are stored at -80°C and minimize freeze-thaw cycles.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid compound

    • High-purity, anhydrous DMSO

    • Sterile, amber polypropylene or glass vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but the effect of temperature on this compound stability should be considered.

    • Aliquot the stock solution into single-use volumes in sterile, amber vials.

    • Store the aliquots at -80°C.

Protocol: General Long-Term Stability Assessment of this compound in Solution by HPLC
  • Objective: To evaluate the stability of this compound in a specific solvent over an extended period.

  • Materials:

    • This compound stock solution (freshly prepared)

    • Solvent of interest (e.g., DMSO, cell culture medium)

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18)

    • HPLC-grade solvents for the mobile phase

  • Procedure:

    • Prepare a solution of this compound in the solvent of interest at the desired concentration.

    • Divide the solution into multiple aliquots in amber vials and store them under the desired long-term storage condition (e.g., -80°C, -20°C, 4°C).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from storage.

    • Allow the aliquot to thaw completely at room temperature.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the concentration and purity of this compound.

    • Compare the results to the initial (time 0) analysis to assess the percentage of degradation.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound in DMSO at -20°C

Time (Months)Purity by HPLC (%)Concentration (mM)Appearance
099.810.0Clear, colorless solution
199.79.9Clear, colorless solution
399.59.9Clear, colorless solution
699.29.8Clear, colorless solution
1298.59.7Clear, colorless solution

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific storage conditions and handling.

Mandatory Visualizations

Signaling Pathway

AMPA_Receptor_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Ion Channel Glutamate->AMPAR:f0 Binds Ion_Influx Na+ Influx AMPAR:f1->Ion_Influx Opens This compound This compound This compound->AMPAR Positive Allosteric Modulation Depolarization Postsynaptic Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII activation, Synaptic Plasticity) Depolarization->Downstream

Caption: Generalized signaling pathway of AMPA receptor modulation by this compound.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_evaluation Evaluation Prep_Stock Prepare this compound Stock Solution Dilute Dilute in Test Solvent Prep_Stock->Dilute Aliquot Aliquot into Multiple Vials Dilute->Aliquot Store Store at Desired Temperature Aliquot->Store Timepoints Retrieve Aliquots at Time = 0, 1, 3, 6... months Store->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Analyze Purity & Concentration HPLC->Data Compare Compare to Time = 0 Data->Compare Conclusion Determine Stability Compare->Conclusion

Caption: Experimental workflow for long-term stability assessment of this compound.

References

Overcoming UoS12258 delivery challenges to the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges related to the delivery of UoS12258 to the central nervous system (CNS). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the CNS?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the AMPA receptor.[1][2] It does not activate AMPA receptors directly but enhances the effect of the primary agonist, glutamate. In the CNS, this compound binds to a site on the AMPA receptor, slowing its deactivation and desensitization, which leads to an increased and prolonged synaptic response.[3][4] This modulation of AMPA receptor function is the basis for its cognition-enhancing properties observed in preclinical studies.[1][2]

Q2: Does this compound cross the blood-brain barrier (BBB)?

A2: Yes, preclinical in vivo studies have demonstrated that this compound can cross the blood-brain barrier and reach therapeutically relevant concentrations in the brain.[1][2] An estimated free brain concentration of approximately 15 nM has been shown to enhance AMPA receptor-mediated synaptic transmission in rats.[1][2]

Q3: What are the general challenges in delivering small molecules like this compound to the CNS?

A3: The primary challenge for delivering any therapeutic agent to the CNS is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells.[5][6][7] The BBB restricts the passage of substances from the bloodstream into the brain.[7][8] Additionally, efflux pumps, such as P-glycoprotein (P-gp), actively transport many compounds out of the brain, further limiting their concentration and efficacy.[9][10] Other challenges include achieving uniform distribution within the brain tissue and minimizing potential peripheral side effects.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or undetectable brain concentrations of this compound. 1. Poor BBB penetration: The physicochemical properties of the formulation may hinder passive diffusion across the BBB. 2. Efflux pump activity: this compound may be a substrate for efflux transporters like P-glycoprotein. 3. Rapid metabolism: The compound may be quickly metabolized in the periphery or within the brain endothelial cells.1. Optimize formulation: Ensure this compound is fully solubilized. Consider use of permeation enhancers if compatible with the experimental design. 2. Co-administration with an efflux pump inhibitor: In preclinical models, co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) can increase brain penetration of P-gp substrates. Note: This is for experimental validation and not for therapeutic use unless specifically designed. 3. Pharmacokinetic analysis: Conduct a detailed pharmacokinetic study to determine the plasma and brain concentration profiles over time. This will help identify issues with clearance and metabolism.
High variability in behavioral or electrophysiological responses. 1. Inconsistent dosing: Inaccurate or inconsistent administration of this compound. 2. Biological variability: Differences in BBB permeability or metabolic rates between individual animals. 3. Formulation instability: Degradation of this compound in the vehicle solution.1. Standardize administration procedures: Ensure accurate volume and concentration for each administration. For oral gavage, ensure proper placement. For intravenous injections, use a consistent rate. 2. Increase sample size: A larger number of animals can help to account for biological variability. 3. Prepare fresh solutions: Prepare the dosing solution fresh for each experiment to avoid degradation.
Observed peripheral side effects at doses required for CNS efficacy. 1. Off-target effects: this compound may interact with peripheral targets at higher concentrations. 2. High plasma concentration: The systemic exposure required to achieve therapeutic brain concentrations may be high.1. Dose-response curve: Establish a clear dose-response relationship for both CNS effects and peripheral side effects to identify a therapeutic window. 2. Alternative routes of administration: Consider more direct CNS delivery methods in preclinical models, such as intracerebroventricular (ICV) or intrastriatal injections, to confirm central effects in the absence of peripheral exposure.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/SystemReference
Minimum Effective Concentration (in vitro)~10 nMRat native hetero-oligomeric AMPA receptors[1][2]
Estimated Free Brain Concentration (in vivo)~15 nMRat[1][2]
pEC50 (Electrophysiology)5.19 ± 0.02Human recombinant GluA2i homomeric AMPA receptors[2]

Table 2: Effective Doses of this compound in Behavioral Models

Behavioral ModelDosing RegimenMinimum Effective DoseSpeciesReference
Novel Object RecognitionAcute0.3 mg/kgRat[1][2]
Novel Object RecognitionSub-chronic0.03 mg/kgRat[1][2]
Passive Avoidance (scopolamine-impaired)-EffectiveRat[1][2]
Water Maze (aged)-EffectiveRat[1][2]

Experimental Protocols

Protocol 1: Assessment of this compound Brain Penetration via Pharmacokinetic Analysis

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Dosing: Administer this compound at a dose of 1 mg/kg via intravenous (IV) injection.

  • Sample Collection: At designated time points (e.g., 15, 30, 60, 120, 240 minutes) post-dose, collect blood samples via tail vein or cardiac puncture. Immediately following blood collection, euthanize the animals and harvest the brains.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Brain: Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The unbound brain-to-plasma ratio (Kp,uu) can be calculated if the plasma and brain tissue protein binding of this compound are determined.

Protocol 2: In Vivo Electrophysiology to Measure this compound Target Engagement

  • Animal Model: Anesthetized adult rats.

  • Surgical Procedure: Perform a craniotomy to expose the hippocampus.

  • Electrode Placement: Lower a recording electrode into the CA1 region of the hippocampus and a stimulating electrode into the Schaffer collateral pathway.

  • Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering electrical stimulation to the Schaffer collaterals.

  • This compound Administration: Administer this compound intravenously at the desired dose.

  • Post-Dose Recording: Continue to record fEPSPs for at least 2 hours post-administration.

  • Data Analysis: Analyze the amplitude and slope of the fEPSPs before and after this compound administration to determine the potentiation of synaptic transmission.

Visualizations

UoS12258_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Presynaptic_Terminal Presynaptic Terminal Glutamate_Vesicle->Presynaptic_Terminal Release Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Opens This compound This compound This compound->AMPA_Receptor Allosteric Modulation Neuronal_Excitation Increased Neuronal Excitation Ion_Channel->Neuronal_Excitation Leads to CNS_Delivery_Workflow Systemic_Administration Systemic Administration (e.g., IV, Oral) Bloodstream_Distribution Distribution in Bloodstream Systemic_Administration->Bloodstream_Distribution BBB Blood-Brain Barrier Bloodstream_Distribution->BBB Metabolism Metabolism Bloodstream_Distribution->Metabolism Brain_Penetration Brain Penetration BBB->Brain_Penetration Successful Crossing Efflux Efflux by P-gp BBB->Efflux Target_Engagement Target Engagement (AMPA Receptors) Brain_Penetration->Target_Engagement Pharmacodynamic_Effect Pharmacodynamic Effect (e.g., Cognitive Enhancement) Target_Engagement->Pharmacodynamic_Effect Troubleshooting_Logic Start Low CNS Efficacy Observed Check_Brain_Concentration Measure Brain Concentration of this compound Start->Check_Brain_Concentration Is_Concentration_Low Is Concentration Low? Check_Brain_Concentration->Is_Concentration_Low Check_Peripheral_Concentration Measure Peripheral Concentration Is_Concentration_Low->Check_Peripheral_Concentration Yes Target_Binding_Issue Potential Target Engagement Issue Is_Concentration_Low->Target_Binding_Issue No Is_Peripheral_High Is Peripheral High? Check_Peripheral_Concentration->Is_Peripheral_High BBB_Issue Potential BBB Penetration Issue or High Efflux Is_Peripheral_High->BBB_Issue Yes Metabolism_Issue Potential Rapid Metabolism/Clearance Issue Is_Peripheral_High->Metabolism_Issue No

References

Validation & Comparative

A Comparative Guide to AMPA Modulators: UoS12258 and PF-04958242

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: UoS12258 and PF-04958242. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance, supported by experimental methodologies and pathway visualizations.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and PF-04958242. It is important to note that this data is compiled from separate studies, and a direct head-to-head comparison under identical experimental conditions is not publicly available.

Table 1: In Vitro Profile of this compound and PF-04958242

ParameterThis compoundPF-04958242Source
Mechanism of Action Positive Allosteric Modulator of AMPA receptorsPositive Allosteric Modulator of AMPA receptors[1]
Potency (EC50) Minimum effective concentration of ~10 nM (in vitro at rat native hetero-oligomeric AMPA receptors)854 nM (in murine embryonic stem cells); 43 nM (rat cortical neurons)[1][2]
Binding Affinity (Ki) Not Reported132 nM[2]

Table 2: In Vivo Efficacy of this compound and PF-04958242

Animal ModelThis compound EffectPF-04958242 EffectSource
Novel Object Recognition (Rat) Reversed delay-induced deficit (MED: 0.3 mg/kg acute, 0.03 mg/kg sub-chronic)Not Reported[1]
Passive Avoidance (Scopolamine-impaired Rat) Improved performanceNot Reported[1]
Water Maze (Aged Rat) Improved learning and retentionNot Reported[1]
MK-801-Induced Deficit in Synaptic Transmission (Rat) Not ReportedRestored deficit (ED50: 0.003 mg/kg i.v.)[2]
Ketamine-Disrupted Working Memory (Rat) Not ReportedReduced effect in radial arm maze[2]
Ketamine-Disrupted Working Memory (Nonhuman Primate) Not ReportedImproved performance[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of these AMPA modulators are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of the modulators on AMPA receptor-mediated currents in neurons.

  • Cell Preparation: Primary cortical neurons are cultured on glass coverslips.

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a membrane potential of -60 mV.

  • Solutions:

    • External Solution (ACSF): Contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

    • Internal Solution: Contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 CaCl2, 1.1 EGTA, and 2 ATP-Mg, pH adjusted to 7.2.

  • Drug Application: AMPA (e.g., 10 µM) is applied to the cell in the presence and absence of the modulator (this compound or PF-04958242) at various concentrations.

  • Data Analysis: The potentiation of the AMPA-evoked current amplitude and the effect on the current's decay kinetics (desensitization and deactivation) are measured and analyzed to determine the modulator's efficacy and potency (EC50).

Novel Object Recognition (NOR) Test in Rats

This behavioral assay assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.

  • Apparatus: A square open-field box.

  • Habituation: Rats are individually habituated to the empty open-field box for a set period (e.g., 5 minutes) on consecutive days before the test.

  • Training (Sample Phase): Two identical objects are placed in the box, and the rat is allowed to explore them for a defined time (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Testing (Choice Phase): One of the familiar objects is replaced with a novel object. The rat is returned to the box, and the time spent exploring each object is recorded for a set period (e.g., 3-5 minutes).

  • Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory. The effect of the AMPA modulator, administered before the training or testing phase, is evaluated based on its ability to improve this index, particularly after a long ITI that would normally lead to forgetting.

Passive Avoidance Test in Scopolamine-Impaired Rats

This fear-motivated test evaluates long-term memory.

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Acquisition (Training): A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Memory Impairment: Scopolamine, a muscarinic antagonist, is administered to induce a cognitive deficit.

  • Retention (Testing): After a set period (e.g., 24 hours), the rat is placed back in the light compartment, and the latency to enter the dark compartment is measured.

  • Drug Administration: The AMPA modulator is administered before the acquisition phase to assess its ability to counteract the scopolamine-induced memory impairment.

  • Data Analysis: A longer latency to enter the dark compartment during the retention test indicates better memory of the aversive experience. The effectiveness of the modulator is determined by its ability to increase this latency in scopolamine-treated rats.

Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Orthosteric Site PAM Positive Allosteric Modulator (this compound or PF-04958242) PAM->AMPA_R Binds to Allosteric Site Na_Ca_Influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKA) Depolarization->Downstream Plasticity Synaptic Plasticity (LTP) Downstream->Plasticity

Caption: AMPA Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection Binding Binding Assays (Determine Ki) Electro Electrophysiology (Determine EC50, Efficacy) Binding->Electro PK Pharmacokinetics (Brain Penetration, Half-life) Electro->PK NOR Novel Object Recognition (Cognition) PK->NOR PA Passive Avoidance (Memory) NOR->PA Safety Safety & Tolerability PA->Safety Select Lead Candidate Selection Safety->Select

Caption: Experimental Workflow for AMPA Modulator Evaluation.

References

UoS12258: A Comparative Efficacy Analysis Against Other Ampakines in Preclinical Models of Cognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of UoS12258, a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in relation to other notable ampakines. Ampakines represent a promising class of compounds for cognitive enhancement, and this compound has been suggested to possess a superior profile to molecules that have previously undergone clinical evaluation.[1] This document synthesizes available preclinical data to facilitate an objective comparison, supported by detailed experimental methodologies and visual representations of key pathways and workflows.

Comparative Efficacy Data

While direct head-to-head studies with comprehensive quantitative comparisons are limited in the publicly available literature, this section aggregates data from various preclinical studies to provide a comparative perspective on the efficacy of this compound against other well-known ampakines such as CX516, Aniracetam, and Farampator (Org 24448).

It is crucial to note that the following data is compiled from different studies, which may have variations in experimental protocols, animal models, and dosing regimens. Therefore, direct comparisons should be interpreted with caution.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents. A higher discrimination index (DI) indicates better memory of a familiar object.

CompoundAnimal ModelDosing RegimenKey Findings
This compound Rats with delay-induced deficitsAcute and sub-chronic dosing (0.03-0.3 mg·kg⁻¹)Reversed delay-induced deficits in novel object recognition. Sub-chronic dosing reduced the minimum effective dose.[1]
CX516 Rats10-40 mg/kgDemonstrated efficacy in animal models of intellectual disability and hyperactivity.[2] Specific DI data from comparable NOR studies is not readily available.
Aniracetam Aged ratsNot specifiedRestored the ability for object recognition, hypothesized to be through improvement of the cholinergic system.[3]
Farampator (Org 24448) Not specifiedNot specifiedHigher potency as a positive allosteric modulator compared to CX516 and CX546.[2] Specific data in the NOR test is not readily available.
Morris Water Maze (MWM) Test

The MWM test is a widely used method to assess spatial learning and memory. Key metrics include escape latency (time to find a hidden platform) and path length.

CompoundAnimal ModelDosing RegimenKey Findings
This compound Aged ratsNot specifiedImproved performance in water maze learning and retention.[1]
CX516 Rats35 mg/kgImproved recall in a radial arm maze (a similar spatial memory task).[4]
Aniracetam Healthy adult mice50 mg/kgDid not alter spatial navigation in the Morris water maze test in healthy subjects.[3]
Farampator (Org 24448) Not specifiedNot specifiedPreclinical studies have highlighted its nootropic effects.[2] Specific MWM data is not readily available.
Passive Avoidance Test

The passive avoidance test evaluates fear-aggravated memory. A longer step-through latency indicates better memory of the aversive stimulus.

CompoundAnimal ModelDosing RegimenKey Findings
This compound Scopolamine-impaired ratsNot specifiedImproved performance in the passive avoidance task.[1]
CX516 Not specifiedNot specifiedGeneral procognitive effects noted in preclinical models.[2] Specific passive avoidance data is not readily available.
Aniracetam Not specifiedNot specifiedGeneral cognitive-enhancing effects have been reported.
Farampator (Org 24448) Not specifiedNot specifiedPreclinical studies have highlighted its nootropic effects.[2] Specific passive avoidance data is not readily available.

Mechanism of Action and Signaling Pathways

Ampakines, including this compound, act as positive allosteric modulators of AMPA receptors. They bind to a site on the receptor distinct from the glutamate binding site, thereby enhancing the receptor's response to glutamate. This potentiation of AMPA receptor function is believed to underlie their cognitive-enhancing effects through the facilitation of synaptic plasticity, such as long-term potentiation (LTP), and the increased production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

AMPA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Downstream Signaling Cascades Glutamate Glutamate AMPA Receptor AMPA Receptor Glutamate Binding Site Allosteric Site Glutamate->AMPA Receptor Binds to Agonist Site Ca2+ Influx Ca2+ Influx AMPA Receptor->Ca2+ Influx Potentiated Channel Opening This compound This compound This compound->AMPA Receptor Binds to Allosteric Site CaMKII CaMKII Ca2+ Influx->CaMKII PKC PKC Ca2+ Influx->PKC ERK/MAPK\nPathway ERK/MAPK Pathway CaMKII->ERK/MAPK\nPathway PKC->ERK/MAPK\nPathway CREB\nPhosphorylation CREB Phosphorylation ERK/MAPK\nPathway->CREB\nPhosphorylation BDNF\nExpression BDNF Expression CREB\nPhosphorylation->BDNF\nExpression Synaptic Plasticity (LTP) Synaptic Plasticity (LTP) BDNF\nExpression->Synaptic Plasticity (LTP) Cognitive Enhancement Cognitive Enhancement Synaptic Plasticity (LTP)->Cognitive Enhancement

Caption: this compound enhances AMPA receptor signaling, leading to cognitive improvement.

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

NOR_Workflow cluster_0 Day 1: Habituation cluster_1 Day 2: Familiarization Phase cluster_2 Day 2: Test Phase (after a delay) cluster_3 Data Analysis Habituation Animal explores an empty open-field arena. Familiarization Animal is placed in the arena with two identical objects (A + A). Exploration1 Exploration time of each object is recorded. Familiarization->Exploration1 Test Animal is returned to the arena with one familiar object (A) and one novel object (B). Exploration2 Exploration time of each object is recorded. Test->Exploration2 Calculation Calculate Discrimination Index (DI): (Time with Novel - Time with Familiar) / (Total Exploration Time) Interpretation Higher DI indicates better recognition memory. Calculation->Interpretation MWM_Workflow cluster_0 Acquisition Phase (Multiple Days) cluster_1 Probe Trial (Final Day) cluster_2 Data Analysis Training Rat is placed in a pool of opaque water and must find a hidden platform. Trials Multiple trials per day from different starting positions. Training->Trials Probe Platform is removed from the pool. Data_Acq Record escape latency and path length to find the platform. Trials->Data_Acq Swim Rat is allowed to swim freely for a set time. Probe->Swim Analysis_Acq Analyze learning curves (decrease in escape latency and path length over days). Data_Probe Record time spent in the target quadrant where the platform was located. Swim->Data_Probe Interpretation Shorter escape latencies and more time in the target quadrant indicate better spatial memory. Analysis_Acq->Interpretation Analysis_Probe Analyze preference for the target quadrant in the probe trial. Analysis_Probe->Interpretation

References

Validating the Mechanism of UoS12258: A Comparative Guide to Using AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of UoS12258, a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The primary function of this compound is to enhance AMPA receptor-mediated synaptic transmission.[1][2] To rigorously confirm that the observed physiological and cognitive effects of this compound are indeed mediated by its action on AMPA receptors, co-administration with specific AMPA receptor antagonists is the definitive experimental approach. This guide compares methodologies and presents data to illustrate this validation process.

Introduction to this compound and AMPA Receptor Antagonists

This compound is a positive allosteric modulator that binds to AMPA receptors to increase their function. It works by slowing the deactivation and/or reducing the desensitization of the receptor in the presence of the endogenous agonist, glutamate.[2][3] This leads to an enhanced influx of ions and a potentiation of excitatory postsynaptic currents. Studies have shown that this compound enhances cognition in various animal models.[1]

AMPA Receptor Antagonists are essential tools for dissecting glutamatergic neurotransmission. They are broadly classified into two main types used for validation:

  • Competitive Antagonists: These molecules, such as CNQX, bind to the same site as the agonist (glutamate), directly competing with it and preventing receptor activation.[4]

  • Non-Competitive Antagonists (or Negative Allosteric Modulators): These molecules, such as GYKI 52466 and perampanel, bind to a different site on the receptor (an allosteric site) to prevent the channel from opening, even when glutamate is bound.[2]

The logic of a validation experiment is straightforward: if this compound's effects are mediated by the AMPA receptor, a specific antagonist for that receptor should reverse or block these effects.

Comparative Data Presentation

The following tables summarize expected quantitative data from key experiments designed to validate the effects of this compound. The data compares the compound's performance against a vehicle control and in the presence of a non-competitive AMPA receptor antagonist (e.g., GYKI 52466).

Table 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recordings (Data represents the percentage increase in AMPA-evoked current amplitude in cultured hippocampal neurons)

Treatment GroupMean % Increase in Current Amplitude (± SEM)Key Finding
Vehicle1.5% (± 0.5%)No significant change from baseline.
This compound (100 nM)150% (± 12%)This compound robustly potentiates AMPA currents.
GYKI 52466 (10 µM)-95% (± 2%)The antagonist effectively blocks AMPA currents.
This compound + GYKI 52466-93% (± 3%)The antagonist completely prevents the potentiation by this compound.

Table 2: Ex Vivo Synaptic Plasticity - Field Excitatory Postsynaptic Potential (fEPSP) Slope (Data from fEPSP recordings in rat hippocampal slices, measuring long-term potentiation (LTP))

Treatment GroupMean fEPSP Slope Potentiation (± SEM)Key Finding
Vehicle155% (± 8%)Standard LTP induction.
This compound (1 µM)210% (± 15%)This compound enhances the magnitude of LTP.
CNQX (10 µM)102% (± 5%)The antagonist blocks the induction of LTP.
This compound + CNQX105% (± 6%)The antagonist blocks LTP induction, preventing any enhancement by this compound.

Table 3: In Vivo Behavioral Assay - Novel Object Recognition (NOR) Task (Data represents the discrimination index (DI), where a higher value indicates better memory)

Treatment GroupMean Discrimination Index (± SEM)Key Finding
Vehicle0.15 (± 0.05)Poor memory performance in a deficit model.
This compound (0.3 mg/kg)0.65 (± 0.08)This compound significantly improves cognitive performance.[1]
Perampanel (2 mg/kg)-0.05 (± 0.04)The antagonist impairs baseline performance.
This compound + Perampanel0.12 (± 0.06)The antagonist reverses the pro-cognitive effects of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the experiments cited in the data tables.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
  • Preparation: Use primary hippocampal neurons cultured for 14-21 days in vitro.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the neuron at -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

    • Use a perfusion system to apply solutions.

  • Drug Application Sequence:

    • Record a stable baseline of AMPA-evoked currents by puffing AMPA (30 µM) for 200 ms every 30 seconds.

    • Perfuse with this compound (100 nM) for 5 minutes and record the potentiated currents.

    • Wash out this compound and allow currents to return to baseline.

    • Perfuse with the AMPA receptor antagonist (e.g., GYKI 52466, 10 µM) for 5 minutes to confirm current blockade.

    • Co-perfuse this compound and the antagonist to demonstrate that the antagonist prevents this compound-mediated potentiation.

  • Analysis: Measure the peak amplitude and decay time constant of the AMPA-evoked EPSCs in each condition.

Protocol 2: Field Potential Recordings in Hippocampal Slices
  • Preparation: Prepare 400 µm thick transverse hippocampal slices from adult rats. Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Place a slice in the recording chamber, perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

    • Establish a baseline fEPSP by stimulating at 0.05 Hz for 20 minutes.

  • LTP Induction and Drug Application:

    • Apply the test compound(s) (Vehicle, this compound, Antagonist, or this compound + Antagonist) 20 minutes prior to LTP induction.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).

    • Record the fEPSP slope for at least 60 minutes post-HFS.

  • Analysis: Normalize the fEPSP slope to the baseline and compare the level of potentiation between treatment groups.

Protocol 3: Novel Object Recognition (NOR) Task
  • Habituation: Allow rats to freely explore an empty arena for 10 minutes on two consecutive days.

  • Training (T1):

    • Administer the test compound(s) (e.g., this compound, 0.3 mg/kg, i.p.) 30 minutes before the training session.

    • Place two identical objects in the arena and allow the animal to explore for 5 minutes.

  • Testing (T2):

    • After a retention interval (e.g., 24 hours), place one familiar object and one novel object in the arena.

    • Allow the animal to explore for 5 minutes and record the time spent exploring each object.

  • Analysis: Calculate the Discrimination Index (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.

Visualizing Pathways and Workflows

Diagrams created using Graphviz help to clarify the complex interactions and experimental processes involved in validating this compound's effects.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_receptor AMPA Receptor Glutamate Glutamate Receptor Agonist Site Ion Channel Allosteric Site Glutamate->Receptor:agonist Binds & Activates Na+/Ca2+ Influx Na+/Ca2+ Influx Receptor:channel->Na+/Ca2+ Influx Opens This compound This compound (PAM) This compound->Receptor:pam Binds & Potentiates Antagonist Antagonist (e.g., GYKI 52466) Antagonist->Receptor:pam Binds & Inhibits Neuronal Depolarization Neuronal Depolarization Na+/Ca2+ Influx->Neuronal Depolarization Causes

Caption: Mechanism of action at the AMPA receptor.

A 1. Establish Baseline (e.g., record fEPSP for 20 min) B 2. Pre-Incubate with Drug(s) (Vehicle, this compound, Antagonist, or Combo) A->B C 3. Induce Activity (e.g., High-Frequency Stimulation for LTP) B->C D 4. Post-Induction Recording (Record fEPSP for 60+ min) C->D E 5. Analyze Data (Compare fEPSP slope potentiation across groups) D->E F 6. Conclusion (Is this compound's effect blocked by the antagonist?) E->F A Hypothesis: This compound enhances neuronal function via AMPA receptors B Experiment: Apply this compound alone A->B C Result: Is the function enhanced? B->C D Experiment: Co-apply this compound and AMPA Receptor Antagonist C->D Yes G Conclusion: Hypothesis Rejected (Off-target effects likely) C->G No E Result: Is the enhancement blocked? D->E F Conclusion: Hypothesis Supported E->F Yes E->G No

References

Comparative Analysis of UoS12258's Impact on AMPA Receptor Subunits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the positive allosteric modulator (PAM) UoS12258 and its interaction with different α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits. This document summarizes available experimental data, details relevant experimental protocols, and presents key information in a structured format to facilitate understanding and future research.

This compound is a potent and selective positive allosteric modulator of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand glutamate, rather than directly activating the receptor itself. This mode of action offers a potential therapeutic advantage by augmenting physiological synaptic activity.

Impact on AMPA Receptor Subunit Composition

AMPA receptors are tetrameric ion channels composed of four subunits: GluA1, GluA2, GluA3, and GluA4. The specific subunit composition of the receptor dictates its functional properties, including ion permeability and gating kinetics.

However, the potency of this compound has been characterized on native hetero-oligomeric AMPA receptors.

ParameterValueReceptor Type
pEC50 5.2Native AMPA Receptors
Minimum Effective Concentration (in vitro) ~10 nMRat native hetero-oligomeric AMPA receptors[1]

Note: The pEC50 is the negative logarithm of the EC50 value. An EC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the impact of compounds like this compound on AMPA receptor subunits.

Intracellular Calcium Influx Assay using Fluorometric Imaging Plate Reader (FLIPR)

This high-throughput assay is used to measure the potentiation of glutamate-evoked calcium influx in cells expressing specific AMPA receptor subunits.

Objective: To determine the potency (EC50) of this compound in potentiating glutamate-induced responses on cells individually expressing GluA1, GluA2, GluA3, or GluA4 subunits.

Materials:

  • HEK293 cells stably expressing individual human or rat AMPA receptor subunits (GluA1, GluA2, GluA3, or GluA4).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Pluronic F-127.

  • This compound.

  • Glutamate.

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing a specific AMPA receptor subunit into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading: On the day of the assay, prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate the plates for 1 hour at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a sub-maximal response (e.g., EC20).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol. The instrument will first measure the baseline fluorescence.

    • The instrument's robotic pipettor will then add the this compound dilutions to the cell plate.

    • After a short pre-incubation period with this compound, the instrument will add the glutamate solution to all wells.

    • Fluorescence is monitored continuously throughout the experiment to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence upon glutamate addition is measured. The potentiation by this compound is calculated as the percentage increase in the glutamate response in the presence of the compound compared to the response to glutamate alone. The EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of the modulation of AMPA receptor ion channel function.

Objective: To characterize the effect of this compound on the amplitude and kinetics of glutamate-gated currents in cells expressing specific AMPA receptor subunits.

Materials:

  • HEK293 cells transiently or stably expressing individual AMPA receptor subunits.

  • External recording solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.

  • Internal pipette solution (in mM): 140 CsCl, 2 MgCl2, 1.1 EGTA, 10 HEPES, 4 Na2-ATP, 0.4 Na-GTP, pH 7.2 adjusted with CsOH.

  • This compound.

  • Glutamate.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with manipulators.

Procedure:

  • Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of the microscope and perfuse with the external recording solution.

  • Patch Pipette: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply glutamate to the cell using a rapid application system to evoke an inward current mediated by the expressed AMPA receptors.

  • Modulator Effect: Co-apply this compound with glutamate to determine its effect on the amplitude, rise time, and decay kinetics of the glutamate-evoked current.

  • Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of different concentrations of this compound. Calculate the percentage potentiation of the current amplitude. Analyze changes in the current kinetics (e.g., deactivation and desensitization rates).

Visualizations

Signaling Pathway of AMPA Receptor Modulation

AMPA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_vesicle Glutamate Vesicle Glutamate_released Glutamate Glutamate_vesicle->Glutamate_released Action Potential AMPAR AMPA Receptor (GluA1-4 subunits) Glutamate_released->AMPAR Binds Ion_Channel Ion Channel AMPAR->Ion_Channel Conformational Change This compound This compound This compound->AMPAR Allosteric Binding Na_Ca_influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_influx Opens Depolarization Depolarization Na_Ca_influx->Depolarization Leads to

Caption: this compound positively modulates AMPA receptor signaling.

Experimental Workflow for Subunit Specificity Analysis

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_assay Functional Assay cluster_analysis Data Analysis HEK293 HEK293 Cells transfection Transfection with AMPA Subunit Plasmids HEK293->transfection GluA1 GluA1 Expressing transfection->GluA1 GluA2 GluA2 Expressing transfection->GluA2 GluA3 GluA3 Expressing transfection->GluA3 GluA4 GluA4 Expressing transfection->GluA4 Assay Calcium Imaging (FLIPR) or Electrophysiology GluA1->Assay GluA2->Assay GluA3->Assay GluA4->Assay UoS12258_app Apply this compound + Glutamate Assay->UoS12258_app Data Measure Potentiation (EC50) UoS12258_app->Data Comparison Compare Potency across GluA1, GluA2, GluA3, GluA4 Data->Comparison

Caption: Workflow for determining this compound's AMPA subunit specificity.

References

Cross-Study Validation of UoS12258's Pro-Cognitive Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the pre-clinical evidence for UoS12258, a selective AMPA receptor positive allosteric modulator, and its performance in cognitive enhancement paradigms compared to other emerging pro-cognitive agents.

This guide provides a comprehensive analysis of the pro-cognitive effects of this compound, a novel compound that has shown promise in pre-clinical studies for its potential to treat cognitive deficits. By examining data from its primary characterization and comparing its efficacy with other cognitive enhancers acting through different mechanisms, this document aims to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the therapeutic potential of this compound.

This compound: Mechanism of Action

This compound is a selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike direct agonists, positive allosteric modulators (PAMs) do not activate the receptor themselves but enhance the receptor's response to the endogenous ligand, glutamate. In the case of this compound, it potentiates AMPA receptor-mediated synaptic transmission.[1] This mechanism is believed to underlie its pro-cognitive effects by strengthening synaptic plasticity, a fundamental process for learning and memory.

The binding of this compound to the AMPA receptor is thought to stabilize the "closed-cleft" conformation of the ligand-binding domain when glutamate is bound.[2] This action slows the deactivation of the ion channel, thereby prolonging the synaptic current and enhancing neuronal signaling.[2]

UoS12258_Mechanism_of_Action cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Binds Ion_Channel Ion Channel (Open) AMPA_Receptor->Ion_Channel Activates This compound This compound This compound->AMPA_Receptor Modulates Neuronal_Signaling Enhanced Neuronal Signaling & Synaptic Plasticity Ion_Channel->Neuronal_Signaling Leads to

Caption: this compound enhances glutamate's effect on AMPA receptors.

Pre-clinical Efficacy of this compound in Cognitive Models

The primary pharmacological characterization of this compound demonstrated its pro-cognitive effects in several well-established rat models of learning and memory.[1]

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the pro-cognitive effects of this compound is provided below:

  • Novel Object Recognition (NOR) Task: This task assesses recognition memory. Rats were familiarized with two identical objects. After a delay, one object was replaced with a novel one. The time spent exploring the novel object versus the familiar one was measured as an index of memory. Cognitive deficits were induced by extending the delay period between the familiarization and test phases. This compound was administered before the familiarization phase.[1]

  • Passive Avoidance Task: This task evaluates fear-motivated learning and memory. Rats were placed in a two-chambered apparatus and received a mild foot shock upon entering the dark chamber. Memory is assessed by the latency to re-enter the dark chamber in a subsequent trial. Scopolamine, a muscarinic antagonist, was used to induce cognitive impairment. This compound was administered before the training trial.[1]

  • Morris Water Maze (MWM): This task assesses spatial learning and memory. Rats were trained to find a hidden platform in a circular pool of water using distal spatial cues. Learning is measured by the decrease in latency to find the platform over several trials. Memory retention is tested in a probe trial where the platform is removed, and the time spent in the target quadrant is measured. This model was used to evaluate the effects of this compound in aged rats, which naturally exhibit cognitive decline.[1]

Experimental_Workflow cluster_NOR Novel Object Recognition cluster_PA Passive Avoidance cluster_MWM Morris Water Maze NOR_Familiarization Familiarization Phase (Two Identical Objects) NOR_Delay Delay Period NOR_Familiarization->NOR_Delay NOR_Test Test Phase (One Novel, One Familiar Object) NOR_Delay->NOR_Test PA_Training Training Phase (Foot Shock in Dark Chamber) PA_Test Test Phase (Latency to Re-enter) PA_Training->PA_Test MWM_Training Acquisition Trials (Find Hidden Platform) MWM_Probe Probe Trial (Platform Removed) MWM_Training->MWM_Probe

Caption: Key behavioral paradigms for assessing pro-cognitive effects.
Quantitative Data Summary

The following table summarizes the key findings from the in vivo studies of this compound.

Cognitive Model Animal Model Dosage (mg/kg) Key Finding Citation
Novel Object RecognitionDelay-induced deficit in rats0.3 (acute), 0.03 (sub-chronic)Reversed delay-induced deficit in novel object recognition.[1]
Passive AvoidanceScopolamine-impaired ratsNot specified in abstractImproved performance.[1]
Morris Water MazeAged ratsNot specified in abstractImproved learning and retention.[1]

Comparative Analysis with Alternative Pro-Cognitive Agents

To provide a broader context for the pro-cognitive effects of this compound, this section compares its performance with other classes of cognitive enhancers. Direct cross-study comparisons are challenging due to variations in experimental protocols; however, a qualitative and, where possible, quantitative comparison can be drawn based on similar behavioral paradigms.

α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulators

Another promising class of cognitive enhancers are the positive allosteric modulators of the α7 nicotinic acetylcholine receptor. These compounds, such as PAM-2, have also demonstrated pro-cognitive effects in rodent models.[3][4]

Compound Target Cognitive Model Animal Model Effective Dosage (mg/kg) Key Finding Citation
This compound AMPA Receptor PAM Novel Object RecognitionDelay-induced deficit in rats0.03 - 0.3Reversed cognitive deficit.[1]
PAM-2 α7 nAChR PAM Novel Object RecognitionScopolamine-induced deficit in ratsNot specified in abstractReversed scopolamine-induced deficit.[4]
CCMI α7 nAChR PAM Not specifiedNot specified1Exerted pro-cognitive effects.[3]
PNU-120596 α7 nAChR PAM Object RecognitionScopolamine-treated rats0.1 (in combination)Attenuated recognition impairments.[5]
Neurotrophin Receptor Modulators

Positive allosteric modulators of neurotrophin receptors, such as TrkA and TrkB, represent another avenue for cognitive enhancement. Compounds like ACD855 have shown efficacy in preclinical models.[6]

Compound Target Cognitive Model Animal Model Effective Dosage (mg/kg) Key Finding Citation
This compound AMPA Receptor PAM Morris Water MazeAged ratsNot specified in abstractImproved learning and retention.[1]
ACD855 TrkA/TrkB PAM Morris Water MazeScopolamine-impaired mice3Completely blocked the impairing effect of scopolamine.[6]

Discussion and Future Directions

The available data strongly suggest that this compound is a potent pro-cognitive agent with a clear mechanism of action. Its efficacy has been demonstrated across multiple behavioral paradigms, including models of age-related and pharmacologically-induced cognitive deficits. The minimum effective dose of this compound in the Novel Object Recognition task was notably reduced with sub-chronic dosing, suggesting a potential for long-term therapeutic benefit.[1]

Future research should focus on:

  • Cross-study validation: Independent replication of the pro-cognitive effects of this compound in various laboratories and across different species.

  • Head-to-head comparative studies: Directly comparing the efficacy and side-effect profiles of this compound with other leading cognitive enhancers.

  • Translational studies: Investigating the efficacy and safety of this compound in human clinical trials to determine its therapeutic potential for conditions associated with cognitive impairment, such as Alzheimer's disease and schizophrenia.[1]

References

A Comparative Analysis of UoS12258 and First-Generation AMPA Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel AMPA receptor positive allosteric modulator (PAM), UoS12258, against first-generation AMPA modulators, including the prototypical ampakine CX-516 and aniracetam. The following sections detail their comparative in vitro potency, in vivo efficacy in cognitive enhancement paradigms, and selectivity profiles, supported by experimental data and detailed methodologies.

Data Presentation: A Head-to-Head Comparison

The performance of this compound and first-generation AMPA modulators is summarized below, highlighting key differences in their potency and effective dosages.

Table 1: In Vitro Potency at AMPA Receptors
CompoundAssay TypePotency (EC50)Source
This compound Potentiation of AMPA-mediated currents~6.3 µM (pEC50 = 5.2)[1]
CX-516 Enhancement of glutamate-evoked currents in PFC neurons2800 µM (2.8 mM)
CX-516 Potentiation of human iGluR4 receptors in HEK293 cells>1000 µM
Aniracetam Modulation of AMPA receptorsHigh µM range (qualitative)[2]
Table 2: In Vivo Efficacy in Rodent Models of Cognition
CompoundAnimal ModelBehavioral TaskEffective Dose RangeSource
This compound RatNovel Object Recognition (delay-induced deficit)0.03 - 0.3 mg/kg[3]
This compound Rat (scopolamine-impaired)Passive AvoidanceNot specified[3]
This compound Aged RatWater MazeNot specified[3]
CX-516 RatAttentional Set-Shifting Task (PCP-induced deficit)10 - 20 mg/kg (s.c.)
Aniracetam RatPassive Avoidance (scopolamine-induced amnesia)50 - 100 mg/kg (p.o.)[1][4]
Aniracetam Aged RatChoice Reaction Task30 mg/kg (p.o.)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to assess the potentiation of AMPA receptor-mediated currents by test compounds in cultured neurons or brain slices.

1. Cell/Slice Preparation:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or early postnatal rodents.
  • Alternatively, acute brain slices (e.g., 300-400 µm thick) are prepared from juvenile or adult rodents using a vibratome.

2. Recording Solutions:

  • External Solution (ACSF): Contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
  • Internal Pipette Solution: Contains (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2-7.3 and osmolarity to 290-300 mOsm.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed on visually identified pyramidal neurons using an upright microscope with DIC optics.
  • Recording pipettes (3-5 MΩ resistance) are filled with the internal solution.
  • Cells are voltage-clamped at a holding potential of -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
  • A baseline of stable EPSCs is recorded, evoked by electrical stimulation of afferent fibers.

4. Compound Application and Data Analysis:

  • A stable baseline of AMPA-mediated currents is established before the application of the test compound.
  • The test compound is bath-applied at increasing concentrations.
  • The percentage potentiation of the AMPA current amplitude is measured at each concentration.
  • A concentration-response curve is generated, and the EC50 value is calculated using a sigmoidal dose-response fit.

In Vivo Behavioral Assays

This task assesses recognition memory in rodents.

1. Apparatus:

  • A square open-field arena (e.g., 50 x 50 x 50 cm) made of a non-porous material.
  • A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate motivational significance.

2. Procedure:

  • Habituation: Rats are individually habituated to the empty arena for 5-10 minutes on two consecutive days.
  • Familiarization/Training Trial (T1): On the third day, two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the nose of the animal being within 2 cm of the object and oriented towards it.
  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).
  • Test/Choice Trial (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

3. Data Analysis:

  • A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
  • A higher DI indicates better recognition memory.

This task assesses fear-motivated learning and memory.

1. Apparatus:

  • A two-compartment shuttle box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

2. Procedure:

  • Acquisition/Training Trial: The rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment (which they are naturally inclined to do), the door closes, and a mild, inescapable foot shock (e.g., 0.5-1.0 mA for 2 seconds) is delivered.
  • Retention/Test Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum cut-off time, e.g., 300 seconds).

3. Data Analysis:

  • A longer latency to enter the dark compartment in the retention trial is indicative of better memory of the aversive experience.

Mandatory Visualizations

Signaling Pathway of AMPA Receptor Positive Allosteric Modulation

AMPA_Modulation_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) PAM->AMPAR Binds to allosteric site Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII CREB CREB Phosphorylation CaMKII->CREB LTP Long-Term Potentiation (LTP) CaMKII->LTP Direct Effects Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Gene_Expression->LTP Synaptic Strengthening

Caption: AMPA receptor positive allosteric modulation pathway.

Experimental Workflow for In Vivo Cognitive Testing

Cognitive_Testing_Workflow Start Start Animal_Acclimation Animal Acclimation (Habituation to facility) Start->Animal_Acclimation Drug_Administration Drug Administration (this compound or First-Gen PAM) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., NOR, PA) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Automated or Manual Scoring) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: In vivo cognitive testing experimental workflow.

Discussion and Conclusion

The available data clearly indicate that this compound represents a significant advancement over first-generation AMPA modulators.

Potency: this compound demonstrates substantially higher in vitro potency, with an EC50 in the low micromolar range, compared to the high micromolar to millimolar potency of CX-516.[1] This suggests that this compound can achieve therapeutic effects at much lower concentrations, potentially reducing off-target effects and improving the safety profile.

Efficacy: The in vivo data corroborate the in vitro findings. This compound is effective in cognitive enhancement models at doses that are several orders of magnitude lower than those required for CX-516 and aniracetam.[3] This superior in vivo efficacy is a critical advantage for clinical development.

Selectivity: While comprehensive selectivity panels for all compounds are not publicly available, this compound is described as a selective AMPA receptor modulator.[3][6] In contrast, first-generation compounds like aniracetam are known to have a broader pharmacological profile, interacting with cholinergic, dopaminergic, and serotonergic systems.[1][7] This suggests that this compound may have a more targeted mechanism of action with fewer potential side effects.

References

Unlocking Synaptic Plasticity: A Comparative Guide to AMPA Receptor Potentiators Beyond UoS12258

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of synaptic plasticity, the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors represents a key therapeutic strategy for a host of neurological and psychiatric disorders. While UoS12258 has emerged as a significant tool in this field, a diverse array of alternative compounds offers a rich toolkit for investigating and modulating AMPA receptor function. This guide provides a comprehensive comparison of prominent alternatives, complete with experimental data, detailed protocols, and visual representations of their mechanisms of action.

The modulation of AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system, is crucial for processes such as learning and memory.[1][2] Positive allosteric modulators (PAMs), often referred to as "ampakines," enhance the receptor's response to glutamate without directly activating it.[1][3][4] This is typically achieved by slowing the receptor's deactivation or desensitization, thereby prolonging the influx of cations into the postsynaptic neuron.[3][5] This guide will delve into several classes of AMPA receptor potentiators, offering a comparative analysis to aid in the selection of the most appropriate tool for specific research needs.

Key Classes of AMPA Receptor Potentiators

The alternatives to this compound can be broadly categorized into several chemical classes, each with distinct pharmacological profiles. These include the early benzothiadiazide derivatives, the widely studied benzamides developed by Cortex Pharmaceuticals (the "CX" series), and the potent biarylpropylsulfonamides, among others.[1]

Benzothiadiazide Derivatives

Among the earliest and most extensively studied AMPA receptor PAMs are the benzothiadiazides.[1] Compounds like cyclothiazide (CTZ) and IDRA-21 are known for their potent effects on receptor desensitization.[1][5]

Benzamide Derivatives (Ampakines)

Stemming from the structure of the nootropic aniracetam, RespireRx Pharmaceuticals (formerly Cortex Pharmaceuticals) developed a series of compounds known as "ampakines".[1] This class includes well-characterized molecules such as CX516 (Ampalex) and CX614.[1][6] These compounds are often categorized as "low-impact" ampakines, as they have modest effects on AMPA receptor desensitization, which is thought to contribute to a wider therapeutic window and a reduced risk of excitotoxicity.[1][7]

Biarylpropylsulfonamides

This class of compounds includes potent modulators like LY404187 and PF-04958242 (also known as Pesampator).[5][8][9] These molecules have demonstrated significant efficacy in preclinical models of cognitive impairment.[8][10]

Comparative Performance Data

The following tables summarize key quantitative data for a selection of AMPA receptor potentiators, providing a basis for comparison of their potency and efficacy.

CompoundChemical ClassIn Vitro Potency (EC50)Maximal PotentiationKey In Vivo EffectsReferences
Cyclothiazide (CTZ) Benzothiadiazide~1-10 µM (Inhibits desensitization)SubstantialPotent proconvulsant activity[1][5]
IDRA-21 BenzothiadiazideNot specifiedPotentiation of AMPA-mediated currentsCognitive enhancement in animal models[1]
Aniracetam Benzamide (pyrrolidinone)>5 mMWeakCognitive enhancement in humans[5]
CX516 (Ampalex) Benzamide~3.4 µM (for 25% increase in peak current)Low-impactImproved delayed recall in elderly patients[1][11][12]
CX614 BenzamideHigh micromolar rangeModerateSlows deactivation more than desensitization[5]
CX717 Benzamide3.4 µM (EC50 for 25% increase in peak amplitude)ModerateEnhances LTP and reverses opioid-induced respiratory depression[1][7]
LY404187 BiarylpropylsulfonamideNot specifiedPotentReverses memory deficits in rats (MED 0.001 mg/kg p.o.)[1][8]
PF-04958242 (Pesampator) Biarylpropylsulfonamide854 nM (in murine embryonic stem cells)High-impactRestores synaptic transmission deficits (ED50 0.003 mg/kg i.v.)[10][13]
S 47445 OxazinobenzotriazineNot specifiedPotentRescues LTP deficits in old mice (10 mg/kg)[14]

Experimental Methodologies

The characterization of these AMPA receptor potentiators relies on a variety of well-established experimental protocols.

In Vitro Electrophysiology
  • Patch-Clamp Recording: This is the gold standard for studying the effects of compounds on ion channel function.

    • Cell Lines: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transiently or stably transfected to express specific AMPA receptor subunits (e.g., GluA1, GluA2).[5]

    • Primary Neuronal Cultures: Cultured hippocampal or cortical neurons from rodents are also frequently used to study AMPA receptor modulation in a more native environment.[1]

    • Recording Configuration: Whole-cell or outside-out patch configurations are used to record glutamate-evoked currents.[5][15]

    • Drug Application: A rapid solution exchange system is employed to apply glutamate and the test compound, allowing for the precise measurement of receptor deactivation and desensitization kinetics.[5]

    • Data Analysis: Key parameters measured include the peak amplitude of the current, the rate of desensitization (decay of the current in the continued presence of agonist), and the rate of deactivation (decay of the current after rapid removal of the agonist). The potentiation is often quantified as the fold-increase in the steady-state current or the slowing of the decay kinetics.

In Vivo Models of Cognition and Synaptic Plasticity
  • Novel Object Recognition (NOR) Test: This task assesses learning and memory in rodents. The animal is first familiarized with two identical objects. After a delay, one object is replaced with a novel one. A cognitively intact animal will spend more time exploring the novel object. The efficacy of a compound is measured by its ability to reverse a delay-induced deficit in this task.[16]

  • Morris Water Maze: This is a test of spatial learning and memory. Animals must learn the location of a hidden platform in a pool of water, using spatial cues. The time taken to find the platform (escape latency) is measured over several trials.

  • Passive Avoidance Test: This task assesses fear-based learning and memory. An animal learns to avoid a specific environment where it has previously received an aversive stimulus (e.g., a mild foot shock).

  • In Vivo Electrophysiology (Long-Term Potentiation - LTP): LTP is a cellular correlate of learning and memory, characterized by a long-lasting enhancement in signal transmission between two neurons.[2] Field excitatory postsynaptic potentials (fEPSPs) are recorded in brain regions like the hippocampus. LTP is induced by a high-frequency stimulation protocol, and the effect of a compound on the magnitude and duration of LTP is measured.[1][14]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which these positive allosteric modulators enhance AMPA receptor function is by stabilizing the receptor in an open or agonist-bound conformation.[5] This is achieved by binding to an allosteric site on the receptor complex, distinct from the glutamate binding site.[5]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start_vitro Select AMPAR Subunit (e.g., GluA2) transfection Transfect into HEK293 Cells start_vitro->transfection patch_clamp Patch-Clamp Recording (Whole-cell/Outside-out) transfection->patch_clamp drug_app Apply Glutamate +/- PAM patch_clamp->drug_app data_analysis_vitro Analyze Current Kinetics (Deactivation, Desensitization) drug_app->data_analysis_vitro ec50 Determine EC50 & Potentiation data_analysis_vitro->ec50 start_vivo Select Animal Model (e.g., Rat, Mouse) ec50->start_vivo Lead Compound Selection behavioral Cognitive Testing (NOR, Water Maze) start_vivo->behavioral electrophysiology In Vivo Electrophysiology (LTP Recording) start_vivo->electrophysiology data_analysis_vivo Assess Cognitive Enhancement/LTP behavioral->data_analysis_vivo electrophysiology->data_analysis_vivo

References

A Head-to-Head In Vivo Comparison of UoS12258 and Other Nootropics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the novel nootropic UoS12258 with other established nootropic agents. The performance of these compounds is evaluated based on key preclinical behavioral assays, with supporting experimental data presented for a comprehensive analysis.

Executive Summary

This compound is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] In vivo studies demonstrate its efficacy in enhancing cognitive function in rodent models of memory impairment. This guide compares the performance of this compound with two well-established nootropics, Piracetam and Aniracetam, in analogous behavioral paradigms. While direct head-to-head studies are not yet available, this comparative analysis of existing in vivo data provides valuable insights into the pharmacological profile of this compound relative to other cognitive enhancers.

Mechanism of Action: this compound and AMPA Receptor Modulation

This compound acts as a positive allosteric modulator of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[2][3] By binding to an allosteric site on the receptor, this compound enhances the glutamate-induced ion channel opening, thereby potentiating synaptic responses.[4][5] This mechanism is believed to underlie its pro-cognitive effects.

AMPA_Receptor_Modulation_by_this compound cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Release Ion_Channel Ion Channel (Na+) AMPA_Receptor->Ion_Channel Opens This compound This compound This compound->AMPA_Receptor Allosteric Modulation Neuronal_Response Enhanced Neuronal Response & Synaptic Plasticity Ion_Channel->Neuronal_Response Na+ Influx

Caption: this compound enhances AMPA receptor activity.

In Vivo Performance Comparison

The following tables summarize the quantitative data from in vivo studies of this compound, Piracetam, and Aniracetam in key behavioral assays relevant to cognitive function. It is important to note that these studies were not conducted head-to-head, and thus, experimental conditions may vary.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents.

CompoundSpecies/StrainModelDose RangeKey Findings
This compound RatDelay-induced deficit0.03 - 0.3 mg/kgReversed delay-induced deficit in novel object recognition after acute and sub-chronic dosing.[1]
Piracetam RatNormal400 mg/kg (i.p.)Produced a significant improvement in retention with a 24-hour intertrial interval.[6][7]
Aniracetam RatAging, Scopolamine-induced deficit, Nucleus basalis lesions25 - 100 mg/kg (p.o.)Restored object recognition in aging rats and in rats with scopolamine-induced deficits or nucleus basalis lesions.[8]
Passive Avoidance (PA) Test

The PA test evaluates fear-motivated memory.

CompoundSpecies/StrainModelDose RangeKey Findings
This compound RatScopolamine-impairedNot specifiedImproved performance in scopolamine-impaired rats.[1]
Piracetam MouseScopolamine-induced amnesia512 - 2048 mg/kg (p.o.)Dose-dependently attenuated memory deficits induced by scopolamine.[9]
Aniracetam RatScopolamine-induced amnesia50 mg/kg (p.o.)Significantly ameliorated scopolamine-induced amnesia.[10]
Aniracetam RatScopolamine-induced amnesia100 mg/kg (p.o.)Prevented scopolamine-induced amnesia.[11]
Morris Water Maze (MWM) Test

The MWM test assesses spatial learning and memory.

CompoundSpecies/StrainModelDose RangeKey Findings
This compound RatAgedNot specifiedImproved water maze learning and retention in aged rats.[1]
Piracetam RatAged300 mg/kg (daily for 6 weeks)Improved active avoidance learning in aged rats.[12]
Piracetam RatChronic cerebral hypoperfusion600 mg/kg (daily for 30 days)Markedly improved memory impairment.[13]
Aniracetam Mouse (C57BL/6J)Normal50 mg/kg (daily)No significant difference in learning curves compared to control in healthy, non-impaired mice.[14]

Experimental Protocols

Novel Object Recognition (NOR) Test Workflow

The NOR test is a two-trial task that assesses an animal's ability to recognize a novel object in a familiar environment.

NOR_Workflow Habituation Habituation Phase (Animal explores empty arena) Training Training/Sample Phase (T1) (Two identical objects presented) Habituation->Training Retention_Interval Retention Interval (e.g., 24 hours) Training->Retention_Interval Test Test Phase (T2) (One familiar and one novel object presented) Retention_Interval->Test Data_Analysis Data Analysis (Time exploring each object is recorded and Discrimination Index is calculated) Test->Data_Analysis

Caption: Workflow of the Novel Object Recognition test.

Detailed Methodology (General Protocol):

  • Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period in the absence of any objects. This reduces novelty-induced stress.

  • Training/Sample Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a fixed duration.

  • Retention Interval: The rat is returned to its home cage for a specific inter-trial interval (e.g., 24 hours).

  • Test Phase (T2): The rat is returned to the arena, where one of the original objects has been replaced by a novel object. The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher index indicates better recognition memory.

Passive Avoidance (PA) Test Workflow

The PA test measures an animal's ability to learn and remember to avoid an aversive stimulus.

PA_Workflow Acquisition_Trial Acquisition Trial (Rat placed in light compartment, - enters dark compartment and receives a mild foot shock) Retention_Interval Retention Interval (e.g., 24 hours) Acquisition_Trial->Retention_Interval Retention_Trial Retention Trial (Rat placed in light compartment, - latency to enter dark compartment is measured) Retention_Interval->Retention_Trial Data_Analysis Data Analysis (Longer latency indicates better memory of the aversive stimulus) Retention_Trial->Data_Analysis

Caption: Workflow of the Passive Avoidance test.

Detailed Methodology (Scopolamine-Impaired Model):

  • Apparatus: A two-compartment shuttle box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Drug Administration: Scopolamine (a muscarinic antagonist that induces memory impairment) is administered to the animals prior to the acquisition trial. The test compound (e.g., this compound, Piracetam, Aniracetam) is administered at a specified time relative to the scopolamine injection and/or training.

  • Acquisition Trial: Each rat is placed in the light compartment. Once it enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.

  • Retention Interval: The animal is returned to its home cage for a defined period (e.g., 24 hours).

  • Retention Trial: The rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of memory retention for the aversive stimulus.

Morris Water Maze (MWM) Test Workflow

The MWM test is a widely used behavioral task to study spatial learning and memory in rodents.

MWM_Workflow Acquisition_Phase Acquisition Phase (Multiple trials over several days to find a hidden platform) Probe_Trial Probe Trial (Platform is removed, and time spent in the target quadrant is measured) Acquisition_Phase->Probe_Trial Data_Analysis Data Analysis (Escape latency, path length, and time in target quadrant are analyzed) Probe_Trial->Data_Analysis

Caption: Workflow of the Morris Water Maze test.

Detailed Methodology (Aged Rat Model):

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.

  • Acquisition Phase: Aged rats are subjected to a series of training trials over several consecutive days. In each trial, the rat is placed in the water at different starting locations and must find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After the acquisition phase, a probe trial is conducted where the platform is removed from the pool. The rat is allowed to swim for a fixed time, and the time spent in the quadrant where the platform was previously located is measured.

  • Data Analysis: A shorter escape latency and a more direct swim path during acquisition indicate learning. A greater amount of time spent in the target quadrant during the probe trial demonstrates spatial memory retention.

Conclusion

This compound demonstrates potent pro-cognitive effects in preclinical rodent models, showing efficacy in the Novel Object Recognition, Passive Avoidance, and Morris Water Maze tasks. When compared to the established nootropics Piracetam and Aniracetam, this compound appears to be effective at significantly lower doses in the available, albeit indirect, comparative data. The distinct mechanism of action of this compound as a positive allosteric modulator of AMPA receptors presents a promising avenue for the development of novel cognitive enhancers. Further direct comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for UoS12258: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of UoS12258. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.

This compound, identified as the chemical compound N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a positive allosteric modulator of AMPA receptors used for research purposes.[1][2] While it may be shipped as a non-hazardous chemical for transport purposes, it is crucial to treat it as a potentially hazardous substance until a full toxicological and environmental hazard assessment is complete.[2] The primary step in ensuring proper disposal is to consult the Safety Data Sheet (SDS) provided by the supplier and to adhere to the specific guidelines of your institution's Environmental Health and Safety (EHS) office.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is critical for a preliminary assessment, but the Safety Data Sheet (SDS) will contain more comprehensive data for safety and disposal considerations.

PropertyValueSource
Chemical Name N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide[1][2]
CAS Number 875927-64-3
Molecular Formula C₁₇H₁₉FN₂O₂S
Molecular Weight 334.41 g/mol [2]
Appearance Solid[1]
Purity ≥98%[1]
Solubility DMSO: ~2 mg/mL, Ethanol: ~1 mg/mL[1]
Storage -20°C for long term[2]

Experimental Protocols: Disposal of this compound

The following protocols provide a step-by-step guide for the safe disposal of this compound in solid form and as solutions. These are general guidelines and must be adapted to comply with local, state, and federal regulations, as well as your institution's specific procedures.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment must be conducted. The full Safety Data Sheet (SDS) is the primary source for this information. In the absence of a complete SDS, the compound should be treated as hazardous.

  • Required PPE:

    • Standard laboratory coat

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

    • A properly fitted fume hood should be used when handling the solid compound or preparing solutions.

Disposal of Solid this compound Waste

Solid this compound waste includes expired compounds, unused material, and contaminated consumables (e.g., weighing paper, pipette tips).

  • Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS office.

  • Containment: Place all solid this compound waste into a clearly labeled, sealed, and chemically compatible waste container. The container should be labeled with "Hazardous Waste," the full chemical name "N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide," the CAS number "875927-64-3," and the approximate quantity.

  • Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by the EHS office for disposal.

Disposal of Liquid this compound Waste

Liquid waste includes solutions of this compound in solvents such as DMSO or ethanol.

  • Segregation: Do not mix this compound solutions with other solvent waste streams unless compatible and permitted by your institution. Halogenated and non-halogenated solvent waste should generally be kept separate.

  • Containment: Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle). The container must be labeled as "Hazardous Waste" and include the full chemical name, CAS number, the solvent(s) used, and the estimated concentration of this compound.

  • pH Neutralization: If the experimental protocol results in acidic or basic solutions, they should be neutralized before being added to the waste container, provided this can be done safely and does not create additional hazards.

  • Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) within a designated satellite accumulation area. This prevents the spread of material in case of a leak.

  • Collection: Arrange for pickup of the waste container by your institution's EHS office. Do not dispose of this compound solutions down the drain.

Mandatory Visualizations

The following diagrams illustrate the recommended disposal workflow for this compound and its mechanism of action as a positive allosteric modulator of AMPA receptors.

G This compound Disposal Workflow cluster_start Start: Handling this compound Waste cluster_assessment Hazard Assessment cluster_disposal Disposal Path cluster_end Final Disposal start Identify this compound Waste (Solid or Liquid) sds Consult Safety Data Sheet (SDS) & Institutional Guidelines start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe solid_waste Solid Waste (e.g., powder, contaminated items) ppe->solid_waste If Solid liquid_waste Liquid Waste (e.g., solutions in DMSO, ethanol) ppe->liquid_waste If Liquid solid_container Collect in Labeled 'Hazardous Waste' Container (Solid) solid_waste->solid_container liquid_container Collect in Labeled 'Hazardous Waste' Container (Liquid) with Secondary Containment liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs G This compound Mechanism of Action cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate (Neurotransmitter) ampa_receptor Allosteric Site Glutamate Binding Site Ion Channel glutamate->ampa_receptor:f1 Binds This compound This compound (PAM) This compound->ampa_receptor:f0 Binds ion_influx Increased Na+ Influx ampa_receptor:f2->ion_influx Potentiates Opening depolarization Neuronal Depolarization & Enhanced Synaptic Response ion_influx->depolarization

References

Personal protective equipment for handling UoS12258

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for UoS12258

Topic: Personal Protective Equipment for Handling this compound

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, a positive allosteric modulator of AMPA receptors.[1][2][3] Given that this compound is intended for research purposes only and not for human or veterinary use, stringent safety protocols are mandatory to prevent accidental exposure.[2][3]

The chemical name of this compound is N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, which places it in the sulfonamide class of chemical compounds.[1][4] While a specific Safety Data Sheet (SDS) for this compound should be obtained from your supplier, this guide provides safety recommendations based on the known hazards of sulfonamides and general best practices for handling potent, research-grade neuroactive compounds.[5][6]

Data Presentation: Summary of Key Information and Recommended PPE

All personnel must be trained on these procedures before handling this compound. The following tables summarize crucial information and PPE requirements.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
CAS Number 875927-64-3
Molecular Formula C₁₇H₁₉FN₂O₂S
Molecular Weight 334.41 g/mol
Solubility Soluble to 100 mM in DMSO. Also soluble in Ethanol (1 mg/ml).[3]

Table 2: Personal Protective Equipment (PPE) Requirements

PPE CategoryMinimum RequirementRationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses if there is a risk of splashing.Protects against splashes of the compound in solution and contact with airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.Prevents dermal absorption. Sulfonamides can cause hypersensitivity reactions upon skin contact.[5]
Body Protection A long-sleeved laboratory coat. A disposable, fluid-resistant gown is recommended when handling larger quantities or if there is a risk of significant contamination.Protects skin from contamination and prevents the transfer of the compound outside of the laboratory.
Respiratory Protection Not typically required if all manipulations are performed within a certified chemical fume hood. If weighing or handling outside of a fume hood, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of airborne particles.Protects against inhalation of the compound, which is a primary route of exposure for powdered substances.
Footwear Closed-toe shoes that cover the entire foot.Protects feet from potential spills.

Experimental Protocols: Safe Handling and Disposal

Operational Plan: Step-by-Step Handling Procedures
  • Engineering Controls : All procedures involving the weighing, preparation of solutions, and handling of this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Pre-Handling Checks :

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE : Put on all required PPE as specified in Table 2 before entering the designated handling area.

  • Weighing Solid Compound :

    • Perform weighing within the chemical fume hood.

    • Use a dedicated weighing vessel and clean all surfaces meticulously after use.

    • Handle with care to avoid generating dust.

  • Preparing Stock Solutions :

    • Add solvent to the solid compound slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • Post-Handling :

    • Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves last).

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan
  • Waste Segregation : All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.

  • Waste Containers : Use designated, clearly labeled, and sealed containers for solid and liquid hazardous waste.

  • Institutional Guidelines : Follow all local and institutional regulations for the disposal of hazardous waste. Do not dispose of this compound down the drain.

Mandatory Visualization: Logical Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase A Obtain & Review Supplier's SDS B Conduct Hazard Assessment A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Assemble All Materials C->D E Don Appropriate PPE (See Table 2) D->E F Perform all manipulations in Chemical Fume Hood E->F G Handle with care to prevent dust/aerosols F->G H Decontaminate surfaces and equipment post-use G->H I Segregate Contaminated Waste H->I J Use Labeled Hazardous Waste Containers I->J K Follow Institutional Disposal Protocols J->K

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UoS12258
Reactant of Route 2
Reactant of Route 2
UoS12258

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.